2-Methyl-2H-indazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylindazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCAMILOUFSNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572530 | |
| Record name | 2-Methyl-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82013-51-2 | |
| Record name | 2-Methyl-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2-methyl-2H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Methyl-2H-indazol-4-amine" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2H-indazol-4-amine
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[4][5] The biological activity is profoundly influenced by the substitution pattern on the indazole ring, particularly the position of substituents and the regiochemistry of N-alkylation. Indazoles exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer being generally more thermodynamically stable.[4][6]
This compound (CAS No: 82013-51-2) is a key synthetic intermediate, valued for its specific arrangement of a nucleophilic amino group and the N2-methylated indazole core.[7][8][9] This precise architecture allows for further molecular elaboration, making it a crucial building block for constructing more complex, biologically active molecules. This guide provides a detailed exploration of a robust synthetic pathway to this compound, followed by a comprehensive overview of the analytical techniques required for its unambiguous characterization, designed for researchers and professionals in chemical synthesis and drug development.
Part 1: Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that hinges on two critical transformations: the regioselective N-methylation of the indazole ring and the reduction of a nitro group to the target amine. The choice of starting material and the conditions for N-alkylation are paramount to achieving the desired 2H-indazole isomer.
Retrosynthetic Strategy
A logical retrosynthetic approach identifies 4-nitro-1H-indazole as a strategic starting material. The synthesis proceeds via two main steps:
-
N-Methylation: Introduction of a methyl group onto the indazole nitrogen. The primary challenge is controlling the regioselectivity to favor methylation at the N2 position over the N1 position.
-
Nitro Reduction: Conversion of the nitro group at the C4 position to an amine.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway and Causality
Step 1: Regioselective N2-Methylation of 4-Nitro-1H-indazole
The direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products, presenting a significant purification challenge.[6] The regiochemical outcome is dictated by a delicate interplay of steric hindrance, electronic effects, the nature of the base, the solvent, and the alkylating agent.[1][10]
-
Causality of Reagent Choice: To selectively synthesize the N2-isomer, conditions must be chosen to override the thermodynamic preference for the N1 product. While various protocols exist, employing a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is a common strategy.[1] The indazole anion formed is then alkylated with an agent like methyl iodide (CH₃I) or dimethyl sulfate. Studies have shown that for certain substituted indazoles, specific conditions can drive high N2 selectivity.[10][11] The presence of an electron-withdrawing nitro group at the C7 position, for example, has been shown to confer excellent N2 regioselectivity (≥96%).[1][10] While our target has the nitro group at C4, the electronic influence is still significant. A metal-free catalysis system using triflic acid (TfOH) with diazo compounds has also been reported to afford N2-alkylated products with high regioselectivity.[11]
Step 2: Reduction of 2-Methyl-4-nitro-2H-indazole to this compound
The reduction of an aromatic nitro group is a fundamental and reliable transformation in organic synthesis. Several methods are effective:
-
Catalytic Hydrogenation: This is often the cleanest method. The nitro compound is hydrogenated under a hydrogen atmosphere using a metal catalyst, typically palladium on activated charcoal (Pd/C), in a solvent like methanol or ethanol.[12] This method avoids the use of harsh metal-acid reagents and often results in high yields and purity.
-
Metal-Acid Reduction: A classic method involves using a metal such as tin (Sn), tin(II) chloride (SnCl₂), or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).[13] This is a robust and cost-effective alternative, though the work-up can be more involved to remove metal salts.
The overall synthetic workflow is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-4-nitro-2H-indazole
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve 4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
Methylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The resulting crude product will be a mixture of N1 and N2 isomers. Purify this mixture using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the desired 2-Methyl-4-nitro-2H-indazole isomer.
Step 2: Synthesis of this compound
-
Preparation: To a hydrogenation flask, add the purified 2-Methyl-4-nitro-2H-indazole (1.0 equivalent) and palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Reaction: Add methanol as the solvent and seal the flask. Purge the system with nitrogen, then introduce hydrogen gas (via a balloon or a Parr hydrogenator) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, this compound, which can be further purified by recrystallization if necessary.
Part 2: Comprehensive Characterization
Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and physical methods provides a self-validating system to confirm the identity of the synthesized this compound.
Characterization Workflow
Caption: Logical workflow for the characterization of the final product.
Spectroscopic and Physical Data
The following table summarizes the expected characterization data for this compound.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.0-7.5 ppm (m, 2H, Ar-H), ~6.5-6.8 ppm (d, 1H, Ar-H), ~4.5-5.5 ppm (br s, 2H, -NH₂), ~4.0 ppm (s, 3H, -NCH₃), ~8.0 ppm (s, 1H, C3-H of indazole) |
| ¹³C NMR | Chemical Shift (δ) | ~150-155 ppm (Ar-C), ~140-145 ppm (Ar-C-NH₂), ~120-130 ppm (Ar-C), ~100-115 ppm (Ar-C), ~35-40 ppm (-NCH₃) |
| Mass Spec. | Molecular Ion | Expected [M+H]⁺ = 148.0869 m/z for C₈H₁₀N₃⁺[14] |
| IR Spec. | Wavenumber (cm⁻¹) | 3300-3500 (N-H stretch, amine), 3000-3100 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1600-1650 (N-H bend), 1450-1600 (C=C aromatic stretch) |
| Physical | Appearance | Expected to be a solid at room temperature. |
| Physical | CAS Number | 82013-51-2[7][8][9] |
Expert Insights on Characterization:
-
¹H NMR: The singlet corresponding to the N-methyl group around 4.0 ppm is a key diagnostic signal. The broad singlet for the amine protons (-NH₂) will be exchangeable with D₂O. The proton at the C3 position of the indazole ring typically appears as a singlet downfield, around 8.0 ppm.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition (C₈H₉N₃) by providing a highly accurate mass measurement.[14]
-
IR Spectroscopy: The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is characteristic of a primary amine (-NH₂), corresponding to the symmetric and asymmetric N-H stretches. The absence of a strong peak around 1530 cm⁻¹ and 1350 cm⁻¹ confirms the complete reduction of the nitro group.
Conclusion
This guide outlines a reliable and well-precedented pathway for the synthesis of this compound, a valuable intermediate for pharmaceutical research. The core challenges—regioselective N-methylation and efficient nitro group reduction—can be overcome with careful selection of reaction conditions. The provided protocol, grounded in established chemical principles, offers a practical blueprint for laboratory synthesis. Furthermore, the comprehensive characterization workflow ensures a self-validating process, enabling researchers to confirm the structural integrity and purity of the final compound with a high degree of confidence. The successful execution of this synthesis provides access to a versatile chemical building block, paving the way for the discovery of novel indazole-based therapeutics.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2abiotech.net [2abiotech.net]
- 8. 82013-51-2 | this compound | Tetrahedron [thsci.com]
- 9. This compound - CAS:82013-51-2 - Sunway Pharm Ltd [3wpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery [whsysbio.net]
- 13. 2-(4-Methylphenyl)-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PubChemLite - this compound (C8H9N3) [pubchemlite.lcsb.uni.lu]
"2-Methyl-2H-indazol-4-amine" CAS number 82013-51-2
An In-Depth Technical Guide to 2-Methyl-2H-indazol-4-amine (CAS 82013-51-2): A Cornerstone Scaffold for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and serve as a foundation for developing a wide array of therapeutic agents. The indazole nucleus is a quintessential example of such a scaffold. This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous clinically successful drugs.[1][2][3]
This guide focuses on a specific, highly valuable derivative: This compound (CAS: 82013-51-2). As a substituted 2H-indazole, this compound offers a unique vector for chemical modification, primarily through its reactive amino group at the C4 position. Its strategic importance lies in its role as a key building block and intermediate in the synthesis of complex, high-value molecules, particularly in the realm of oncology and inflammatory diseases. We will explore its fundamental properties, synthesis strategies, critical applications in drug development, and the necessary protocols for its safe handling and use.
Core Physicochemical & Structural Data
A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. This compound is a stable, solid compound under standard conditions, whose structure provides a unique combination of aromaticity and nucleophilicity.
| Property | Value | Source(s) |
| CAS Number | 82013-51-2 | [4][5][6][7][8][9] |
| IUPAC Name | 2-methylindazol-4-amine | [7][10] |
| Molecular Formula | C₈H₉N₃ | [8][9][10] |
| Molecular Weight | 147.18 g/mol | [8][9] |
| Synonyms | 4-Amino-2-methyl-2H-indazole, 2-Methyl-2H-indazol-4-ylamine | [4][5][8] |
| Canonical SMILES | CN1C=C2C(N)=CC=CC2=N1 | [7] |
| InChI Key | RMCAMILOUFSNOR-UHFFFAOYSA-N | [10] |
While specific experimental spectral data for this exact isomer is not broadly published, data for closely related indazole structures are available in public databases like PubChem, providing a reference for characterization.[11][12][13]
Synthesis Strategies & Chemical Reactivity
The synthesis of the 2H-indazole core is a well-trodden path in organic chemistry, offering multiple robust strategies that can be adapted for specific substitution patterns.
General Methodologies for 2H-Indazole Synthesis
The formation of the 2H-indazole scaffold often involves the cyclization of a suitably substituted benzene precursor. Key academic and patented methods include:
-
Reductive Cyclization: A common and effective method involves the reductive cyclization of ortho-nitrobenzylidene amines or related hydrazones. This is often achieved using reducing agents like phosphines under thermal or microwave conditions.[1][14]
-
Copper-Catalyzed Multicomponent Reactions: One-pot, three-component reactions involving a 2-bromobenzaldehyde, a primary amine, and an azide source (like sodium azide) have been developed. The copper catalyst is crucial for facilitating the key C-N and N-N bond formations.[2][14]
-
Palladium-Catalyzed Intramolecular Amination: N-aryl-N-(o-bromobenzyl)hydrazines can undergo intramolecular amination catalyzed by palladium to form the 2-aryl-2H-indazole ring system.[14]
-
Domino Condensation/Cyclization: 2-Nitrobenzaldehydes can react with amines in a domino sequence of imine condensation followed by reductive cyclization, often promoted by an organophosphorus reagent.[1]
Logical Synthesis Workflow for this compound
Based on established methodologies, a logical and efficient pathway to synthesize the title compound can be designed. A plausible route starts from a commercially available, appropriately substituted nitrobenzene derivative. The following workflow illustrates this multi-step process.
Caption: Proposed synthetic pathway for this compound.
This proposed synthesis leverages standard, high-yielding organic transformations. The causality is clear: beginning with a simple precursor, functional groups are installed sequentially (amination, nitration) to build the necessary arrangement of atoms before a final reduction and diazotization-cyclization cascade furnishes the target indazole ring system.
Core Reactivity
The true utility of this compound lies in its predictable reactivity, which is dominated by the nucleophilic amino group at the C4 position. This amine is the primary handle for derivatization, enabling its incorporation into larger, more complex molecules.
Caption: Reactivity profile of this compound.
This nucleophilicity makes it an ideal partner for:
-
Acylation with acid chlorides or anhydrides to form amides.
-
Alkylation with alkyl halides.
-
Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr) with electron-deficient (hetero)aryl halides, such as 2,4-dichloropyrimidine.[15][16]
Application in Drug Discovery & Medicinal Chemistry
The indazole scaffold is prevalent in a multitude of biologically active compounds.[1][2][3] this compound serves as a critical intermediate for synthesizing molecules that target key pathways in human disease.
The Indazole Scaffold as a Kinase Hinge-Binder
A primary application of indazole-containing molecules is in the development of protein kinase inhibitors.[3] Protein kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site. The indazole core is an excellent "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, thus anchoring the inhibitor in place.
The amino group of this compound provides the perfect attachment point for building out the rest of the inhibitor, adding moieties that confer potency and selectivity by interacting with other regions of the ATP-binding pocket.
Workflow: Synthesis of a Hypothetical Kinase Inhibitor
The following workflow demonstrates how this compound can be used in a typical drug discovery synthesis campaign. A common strategy is to couple the indazole core to another heterocyclic system, a technique used in the synthesis of several approved drugs.
Caption: Workflow for synthesizing a kinase inhibitor candidate.
In this self-validating protocol, the success of the coupling reaction (Step C) is easily confirmed by analytical techniques like LC-MS and NMR, verifying the formation of the target molecule before it proceeds to biological screening. This modular approach allows for the rapid synthesis of a library of analogues by simply varying the coupling partner.
Broader Biological Significance
Beyond cancer, indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including:
This broad utility underscores the importance of intermediates like this compound for exploring new therapeutic avenues.
Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is paramount when working with this compound. The available Safety Data Sheets (SDS) provide a clear picture of its hazard profile.[4][5][19]
Hazard Identification & GHS Classification
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [4][5][19] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][5][19] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [4][5] |
| Acute Oral Toxicity | H302 | Harmful if swallowed | [11][19] |
Recommended Safe Handling Protocol
To mitigate risks, the following step-by-step protocol must be followed:
-
Engineering Controls : All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][19][20]
-
Personal Protective Equipment (PPE) :
-
Dispensing & Weighing :
-
Dispense the solid carefully to avoid generating dust.[5]
-
Use anti-static weighing paper or weigh directly into a tared vessel within the fume hood.
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][5]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion : Rinse mouth with water. Call a poison control center or doctor if you feel unwell.[19]
-
-
Storage :
-
Disposal :
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity at the C4-amino position make it a highly sought-after building block. Its primary role as an intermediate for potent kinase inhibitors highlights its significance in modern oncology research. As scientists continue to probe the vast chemical space around the privileged indazole scaffold, the utility and importance of strategically functionalized precursors like this compound will only continue to grow, paving the way for the next generation of targeted therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2abiotech.net [2abiotech.net]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound - CAS:82013-51-2 - Sunway Pharm Ltd [3wpharm.com]
- 9. 82013-51-2 | this compound | Tetrahedron [thsci.com]
- 10. PubChemLite - this compound (C8H9N3) [pubchemlite.lcsb.uni.lu]
- 11. 2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Methyl-2H-indazol-3-amine | C8H9N3 | CID 590075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2H-Indazole synthesis [organic-chemistry.org]
- 15. N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine synthesis - chemicalbook [chemicalbook.com]
- 16. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 2-Methyl-2H-indazol-4-amine
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-Methyl-2H-indazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy as they apply to this specific heterocyclic amine. While experimental data for this particular isomer is not widely available in public literature, this guide will leverage data from closely related isomers and predictive models to provide a robust analytical framework.
Introduction: The Importance of Spectroscopic Characterization
This compound (C₈H₉N₃) is a member of the indazole family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The precise placement of the amino and methyl groups on the indazole scaffold is critical to a molecule's pharmacological profile. Therefore, unambiguous structural confirmation is a prerequisite for any meaningful biological or chemical study. Spectroscopic methods provide the necessary tools for this confirmation, offering a detailed fingerprint of the molecule's atomic and electronic structure.
This guide will walk through the expected spectroscopic signatures of this compound, explaining the rationale behind the predicted data and providing protocols for data acquisition.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential first-pass analytical technique to confirm the molecular weight of a synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement, confirming its elemental composition.
Expected Mass Spectrometric Data
| Parameter | Expected Value | Source |
| Molecular Formula | C₈H₉N₃ | - |
| Molecular Weight | 147.18 g/mol | - |
| Monoisotopic Mass | 147.07965 Da | [1] |
| Predicted [M+H]⁺ | 148.08693 m/z | [1] |
| Predicted [M+Na]⁺ | 170.06887 m/z | [1] |
The PubChem entry for this compound provides predicted collision cross section (CCS) values for various adducts, which can be useful in advanced ion mobility-mass spectrometry studies.[1]
Interpretation and Fragmentation Pathway
The fragmentation pattern in the mass spectrum provides valuable structural information. While an experimental spectrum is unavailable, a plausible fragmentation pathway can be proposed based on the structure of this compound. The stability of the indazole ring will significantly influence the fragmentation. Common fragmentation pathways for N-methylated indazoles often involve the loss of methyl radicals or molecules such as HCN.
Below is a conceptual workflow for acquiring and interpreting mass spectrometry data for this compound.
References
An In-depth Technical Guide to the Crystal Structure of 2-Methyl-2H-indazol-4-amine
A Predictive and Methodological Approach in the Absence of a Determined Structure
Abstract
This technical guide addresses the crystal structure of 2-Methyl-2H-indazol-4-amine, a key heterocyclic amine of interest in medicinal chemistry and drug development. In the absence of a publicly available crystal structure for this specific compound, this document provides a comprehensive, predictive analysis based on the crystallographic data of closely related 2-methyl-2H-indazole derivatives. We present a detailed, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical workflow for obtaining the crystal structure and a robust theoretical framework for understanding its anticipated structural features, including molecular geometry, intermolecular interactions, and crystal packing.
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocycles are foundational structural motifs in a vast number of pharmaceuticals.[1] The indazole scaffold, in particular, has garnered significant attention due to its wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[2] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, as determined by single-crystal X-ray diffraction, is paramount for understanding a compound's physicochemical properties, such as solubility and stability, and its interactions with biological targets.[2][3][4]
This compound is a significant intermediate in the synthesis of various pharmacologically active compounds. A detailed understanding of its solid-state structure is crucial for rational drug design and the development of stable pharmaceutical formulations. This guide provides a comprehensive roadmap for determining and analyzing this structure.
Synthesis and Characterization of this compound
A robust and reproducible synthesis is the first critical step toward obtaining high-quality single crystals. The synthesis of this compound can be achieved through established synthetic routes for indazole derivatives. A common approach involves the cyclization of appropriately substituted precursors.
Proposed Synthetic Pathway
A plausible synthetic route, adapted from methodologies for similar indazole compounds, is outlined below. The process begins with a suitable starting material, which is then modified and cyclized to form the indazole ring system.
Caption: Proposed general synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: In a clean, dry flask, dissolve the starting precursor in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the necessary cyclization reagents portion-wise, maintaining control over the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove inorganic byproducts.
-
Extraction: Extract the crude product into a suitable organic solvent.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Crystallization: The Gateway to Structure Determination
The growth of high-quality single crystals is often the most challenging step in structure determination.[5][6][7] For small organic molecules like this compound, several classical and modern crystallization techniques can be employed.[5][6][8]
Screening for Crystallization Conditions
A systematic screening of solvents and crystallization methods is essential. The choice of solvent is critical as it influences crystal growth and can even be incorporated into the crystal lattice.[7]
| Solvent Class | Examples | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, which can influence crystal packing. |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate | Offer a range of polarities to fine-tune solubility. |
| Aprotic Nonpolar Solvents | Hexane, Toluene, Dichloromethane | Used as anti-solvents in diffusion and layering techniques. |
Experimental Protocols: Crystallization Techniques
The following are standard, effective methods for crystallizing small organic molecules.[8][9]
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
-
Loosely cap the vial to allow for the slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble.
-
The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
-
Liquid-Liquid Diffusion:
-
Carefully layer a solution of the compound onto a solvent in which it is less soluble (an anti-solvent).
-
The slow diffusion at the interface of the two liquids can lead to the formation of high-quality crystals.
-
Caption: General workflow for the crystallization of a small organic molecule.
Single-Crystal X-ray Diffraction: Elucidating the 3D Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[3][4][10][11]
The Experimental Workflow
The process involves mounting a suitable crystal, collecting diffraction data, and then solving and refining the crystal structure.[10]
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A high-quality single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[10]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100-120 K) to minimize thermal vibrations. X-rays are directed at the crystal, and as it is rotated, a series of diffraction patterns are collected by a detector.[3]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and scaled.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides an initial electron density map.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process leads to the final, accurate crystal structure.
Predictive Analysis of the Crystal Structure of this compound
While the definitive crystal structure awaits experimental determination, a detailed predictive analysis can be made based on the known crystal structures of similar indazole derivatives. This provides valuable insights into the expected molecular geometry and intermolecular interactions.
Expected Molecular Geometry
The 2-methyl-2H-indazole core is expected to be largely planar. The exocyclic amine group at the 4-position will likely exhibit some degree of pyramidalization. Key bond lengths and angles are anticipated to be consistent with those observed in other N-heterocyclic structures.
Anticipated Intermolecular Interactions and Crystal Packing
The presence of the amine group is expected to be a dominant factor in the crystal packing, leading to the formation of hydrogen bonds.
-
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the indazole ring can act as acceptors. This is likely to result in the formation of hydrogen-bonded networks, such as chains or dimers.
-
π-π Stacking: The aromatic indazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal packing.
Caption: Predicted intermolecular interactions for this compound.
Comparison with Known Structures
A comparative analysis with the crystal structures of related compounds, such as derivatives of pazopanib intermediates, can provide quantitative estimates for expected bond lengths, angles, and intermolecular distances.
| Parameter | Expected Value Range | Basis for Prediction |
| C-N Bond Lengths (indazole ring) | 1.35 - 1.40 Å | Analysis of similar N-heterocyclic crystal structures.[12][13] |
| C-C Bond Lengths (aromatic) | 1.38 - 1.42 Å | Standard values for aromatic systems. |
| Hydrogen Bond Distance (N-H···N) | 2.8 - 3.2 Å | Common range for intermolecular hydrogen bonds in N-heterocycles. |
| π-π Stacking Distance | 3.3 - 3.8 Å | Typical distances for parallel-displaced or face-to-face π-stacking. |
Conclusion
This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. While an experimentally determined structure is not yet available, this document offers a detailed, predictive analysis based on established crystallographic principles and data from closely related compounds. The provided methodologies for synthesis, crystallization, and single-crystal X-ray diffraction are robust and widely applicable in the field of small molecule crystallography. The successful determination of this crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of the structure-property relationships of this important indazole derivative.
References
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An In-Depth Technical Guide to Tautomeric Equilibria in Methyl-Indazol-Amine Isomers
Executive Summary
Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a pivotal concept in medicinal chemistry and drug development. For nitrogen-containing heterocyclic scaffolds like indazole, the specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and, most critically, its biological activity and metabolic fate. The introduction of substituents, such as methyl and amino groups, further complicates this landscape. This guide provides an in-depth technical exploration of the tautomerism exhibited by methyl-indazol-amine isomers. We will dissect the structural nuances, delineate field-proven analytical methodologies for characterization, and provide detailed, actionable protocols for researchers. By integrating spectroscopic analysis with computational chemistry, this document establishes a robust, self-validating framework for understanding and predicting tautomeric behavior, empowering scientists to design more effective and reliable therapeutic agents.
Section 1: The Fundamentals of Tautomerism in the Indazole Scaffold
Introduction to Indazole and Annular Tautomerism
The indazole core, a fusion of benzene and pyrazole rings, is a privileged scaffold in drug discovery.[1] Its inherent aromaticity and hydrogen bonding capabilities make it a versatile pharmacophore. A key feature of the unsubstituted indazole ring is annular tautomerism, where the proton on the pyrazole ring can reside on either nitrogen atom, leading to the 1H- and 2H-indazole tautomers.[2][3] Thermodynamically, the 1H-indazole form is generally more stable.[2][4]
The Impact of N-Methylation: Locking the Tautomeric Core
The introduction of a methyl group onto one of the pyrazole nitrogen atoms effectively "locks" the annular tautomerism.[3] This methylation results in two distinct regioisomers: N1-methyl-indazole and N2-methyl-indazole.[5] The synthesis of these isomers often yields a mixture, with the N1-isomer typically predominating.[1][6] This fixed methylation is a critical design element, as it removes the complexity of annular tautomerism and focuses the analytical challenge on the substituent-driven tautomerism.
The Emergence of Amino/Imino Tautomerism
With the annular tautomerism quenched by N-methylation, the presence of an amino (-NH2) group introduces a new equilibrium: amino-imino tautomerism.[7] This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, converting the amine into an imine (=NH). The position of the amino group (e.g., at C3, C5, or C6) and the N-methylation pattern (N1 vs. N2) dictate the specific structures of the resulting tautomers. For a canonical N1-methyl-3-amino-indazole, the equilibrium is between the amino form and the corresponding imino form.
This equilibrium is not merely academic; the amino tautomer possesses a hydrogen bond donor (-NH2), while the imino tautomer has a hydrogen bond acceptor (=N-) and a more acidic N-H proton. These differences dramatically alter how the molecule interacts with its biological target.
Caption: Amino-Imino tautomeric equilibrium in N1-methyl-3-amino-indazole.
Section 2: Characterization and Analysis of Tautomeric Forms
A multi-pronged analytical approach is essential for unambiguously characterizing and quantifying tautomeric equilibria. The convergence of data from spectroscopic and computational methods provides the highest degree of confidence.
The Scientist's Toolkit: An Overview
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation. ¹H, ¹³C, and ¹⁵N NMR provide direct insight into the chemical environment of each atom, allowing for definitive assignment of the dominant tautomeric form.[8][9]
-
UV-Visible (UV-Vis) Spectroscopy: A powerful complementary technique. Tautomers often have different conjugated π-electron systems, resulting in distinct absorption spectra.[10][11] Solvent-dependent studies can reveal shifts in the equilibrium.[12][13]
-
Computational Chemistry: Density Functional Theory (DFT) calculations are invaluable for predicting the relative thermodynamic stabilities of tautomers in the gas phase and in various solvents.[14][15] This provides a theoretical framework that validates and explains experimental observations.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
Expertise & Rationale: NMR spectroscopy is unparalleled in its ability to provide a detailed structural snapshot. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. In amino-imino tautomerism, the migration of a proton and the shift of double bonds cause significant changes in the chemical shifts of nearby protons and carbons, providing a clear diagnostic fingerprint. For instance, the protons of an amino group (-NH₂) typically appear as a broad singlet in a distinct region of the ¹H NMR spectrum, while the proton of an imino group (=N-H) will have a different chemical shift and may exhibit different exchange behavior.[17]
Note: Shifts are approximate and can vary based on solvent and substitution.
| Tautomer | Nucleus | Typical Chemical Shift (ppm) | Rationale for Difference |
| Amino | -NH ₂ | 5.0 - 7.0 (broad singlet) | Protons on an exocyclic sp³ nitrogen. |
| Imino | =N-H | 8.0 - 12.0 (often broad) | Proton on a ring sp² nitrogen, often deshielded. |
| Amino | C -NH₂ | 140 - 155 | Carbon attached to an amino group. |
| Imino | C =NH | 150 - 165 | Imino carbon, more deshielded due to double bond character. |
-
Sample Preparation:
-
Weigh 5-10 mg of the methyl-indazol-amine sample.[18]
-
Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[18]
-
Scientist's Note: DMSO-d₆ is often the solvent of choice as its hydrogen bond accepting nature can help to slow down the exchange of labile N-H protons, leading to sharper signals. It also has a wide chemical shift window.
-
Ensure complete dissolution. Gentle sonication may be applied if necessary.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
¹³C NMR:
-
-
Data Analysis:
-
Process the Free Induction Decay (FID) with an appropriate Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR spectrum to determine the relative populations of tautomers if both are present in significant quantities.
-
Assign peaks based on chemical shifts, multiplicities, and 2D NMR experiments (COSY, HSQC, HMBC) if necessary.
-
Computational Chemistry: Predicting Tautomeric Landscapes
Expertise & Rationale: Computational modeling, particularly DFT, allows us to quantify the energetic differences between tautomers.[19] By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict the equilibrium constant (KT) and thus the theoretical population of each species at a given temperature.[20] This is a powerful predictive tool that can guide experimental design and aid in the interpretation of spectroscopic data. Implicit solvent models (like the Polarizable Continuum Model - PCM) can be used to simulate the effect of different solvents on the equilibrium.[12][16]
Caption: A generalized DFT workflow for predicting tautomer stability.
Data is illustrative, based on typical findings in the literature.[14][15]
| Tautomer | Gas Phase ΔG (kcal/mol) | Water (PCM) ΔG (kcal/mol) | Predicted Dominance in Water |
| Amino | 0.00 (Reference) | 0.00 (Reference) | Dominant |
| Imino | +5.74 | +3.50 | Minor |
Trustworthiness: The data in Table 2 illustrates a common finding: the amino tautomer is often more stable.[14] The reduction in the energy gap in a polar solvent like water suggests that the imino form, being more polar, is preferentially stabilized by the solvent, shifting the equilibrium slightly.[12][21] The agreement between this theoretical prediction and the experimental observation of the amino form as dominant in NMR spectra constitutes a self-validating system.
Section 3: The Critical Role of Environment: Solvent and pH Effects
The tautomeric equilibrium is not static; it is a dynamic process highly sensitive to its environment.
-
Solvent Polarity and Hydrogen Bonding: Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions.[13] As seen in the computational data, a polar solvent can reduce the energy difference between tautomers, potentially increasing the population of the minor form.[12]
-
pH: The pH of the medium can have a profound effect. Protonation or deprotonation of the molecule can lock it into a specific tautomeric form or open up new equilibrium pathways. For example, protonation of an N-methyl-amino-indazole will likely occur at the most basic site, and the resulting cation may favor one tautomeric structure exclusively.[14]
Experimental Protocol: UV-Vis Solvent Study
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in a solvent that dissolves it well, such as methanol or acetonitrile.
-
Solvent Series: Prepare a series of volumetric flasks containing different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, methanol, water).
-
Sample Dilution: Add a small, identical aliquot of the stock solution to each flask and dilute to the final volume to achieve a concentration in the low micromolar range (e.g., 10 µM).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 500 nm using a dual-beam spectrophotometer, using the pure solvent as a blank.
-
Data Analysis: Compare the absorption maxima (λmax) and the overall shape of the spectra across the solvent series. A significant shift in λmax or the appearance of new absorption bands is indicative of a shift in the tautomeric equilibrium.[10]
Section 4: Implications for Drug Discovery and Development
Understanding and controlling tautomerism is a cornerstone of modern drug design. The specific tautomer present under physiological conditions dictates the molecule's three-dimensional shape and its hydrogen bonding pattern—the very factors that govern its interaction with a target protein or enzyme.
-
Receptor Binding: Two tautomers of the same molecule can have vastly different binding affinities for a target receptor. One may be a potent inhibitor, while the other is inactive.
-
ADME Properties: Tautomerism affects properties critical for a drug's absorption, distribution, metabolism, and excretion (ADME). For example, a shift in equilibrium can alter a compound's solubility or its ability to cross cell membranes.
-
Intellectual Property: Defining the specific, biologically active tautomer is crucial for securing robust patent protection.
By rigorously characterizing the tautomeric behavior of lead compounds using the integrated methodologies described in this guide, drug development professionals can make more informed decisions, leading to the design of safer, more efficacious, and patentable medicines.
Section 5: References
-
Zady, M. F., & Wong, J. L. (1976). Determination of the amino and imino tautomer structures of .alpha.-quinolylamines by analysis of proton magnetic resonance spec. J. Org. Chem., 41(14), 2491–2496. --INVALID-LINK--
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Carr, S. M. (2024). Tautomeric Shifts II: amino and imino bases. Memorial University of Newfoundland. --INVALID-LINK--
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Kalmode, H. P., et al. (2020). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). RSC Publishing. --INVALID-LINK--
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Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. --INVALID-LINK--
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Nguyen, H. T. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health. --INVALID-LINK--
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Puzzarini, C., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. National Institutes of Health. --INVALID-LINK--
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Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemistry. --INVALID-LINK--
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Hida, Y., et al. (2018). DFT Calculations on the Effect of Solvation on the Tautomeric Reactions for Wobble Gua-Thy and Canonical Gua-Cyt Base-Pairs. Journal of Physics: Conference Series. --INVALID-LINK--
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Puzzarini, C., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation, ACS Publications. --INVALID-LINK--
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Benchchem. (n.d.). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. Benchchem. --INVALID-LINK--
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Elguero, J., et al. (1986). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry. --INVALID-LINK--
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Pluta, T., et al. (2021). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. --INVALID-LINK--
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Various Authors. (n.d.). (A) Synthetic route 6-amino-1-methyl-indazole (AMI). (B) AMI hydrogen spectrum. (C) AMI mass spectrum. ResearchGate. --INVALID-LINK--
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Couto, M., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health. --INVALID-LINK--
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Various Authors. (n.d.). Figure 4. Amino imino tautomeric equilibrium for the syn rotamers of N... ResearchGate. --INVALID-LINK--
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Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central. --INVALID-LINK--
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Gackowska, A., et al. (2021). Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA). Forensic Toxicology. --INVALID-LINK--
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Catalán, J., et al. (2014). On the solvatochromism, dimerization and tautomerism of indazole. ResearchGate. --INVALID-LINK--
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Wu, K. P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. --INVALID-LINK--
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Various Authors. (n.d.). The two tautomers of indazole, with atom numbering. ResearchGate. --INVALID-LINK--
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Various Authors. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... ResearchGate. --INVALID-LINK--
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Silva, A. M. S., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central. --INVALID-LINK--
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Alkorta, I., et al. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. --INVALID-LINK--
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Raczyńska, E. D., et al. (2017). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PubMed Central. --INVALID-LINK--
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Katritzky, A. R. (1991). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, Vol. 32, No. 2. --INVALID-LINK--
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Various Authors. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. --INVALID-LINK--
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Nicklaus, M. C., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. PubMed Central. --INVALID-LINK--
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Sampaio, J. A., et al. (2023). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. MDPI. --INVALID-LINK--
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Gázquez, A. S., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. --INVALID-LINK--
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Babkov, D. A., et al. (2022). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. --INVALID-LINK--
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Mahmoudi Aval, M., et al. (2020). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. --INVALID-LINK--
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. --INVALID-LINK--
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. --INVALID-LINK--
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University of Maine. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. DigitalCommons@UMaine. --INVALID-LINK--
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Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed. --INVALID-LINK--
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Various Authors. (2015). (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. ResearchGate. --INVALID-LINK--
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Various Authors. (2018). An ab initio study of the structure, tautomerism and molecular properties of the C- and N-amino-1,2,4-triazoles. ResearchGate. --INVALID-LINK--
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da Silva, A. B. F., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health. --INVALID-LINK--
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Sampaio, J. A., et al. (2023). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. PubMed Central. --INVALID-LINK--
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A Technical Guide to 2-Methyl-2H-indazol-4-amine: From Historical Synthesis of the Indazole Core to Modern Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. First synthesized by the Nobel laureate Emil Fischer in the 1880s, this scaffold is present in a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] Indazole and its derivatives are known to exhibit anti-inflammatory, antitumor, anti-HIV, and antidepressant properties, making them privileged structures in drug discovery.[3]
Indazoles can exist in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1] The substitution pattern on the indazole core, particularly on the nitrogen atoms, is critical in modulating the biological activity of these compounds. 2-Substituted-2H-indazoles, in particular, are key intermediates and structural motifs in various pharmaceuticals. This guide provides an in-depth exploration of a specific, yet important, member of this family: 2-Methyl-2H-indazol-4-amine . While a singular "discovery" paper for this specific molecule is not prominent in the literature, its history is intertwined with the broader development of indazole synthesis and the strategic preparation of substituted analogues for pharmaceutical research.
PART 1: The Genesis of Indazole Synthesis - A Historical Perspective
The journey of the indazole ring system begins with Hermann Emil Fischer's pioneering work in the late 19th century. Although more famous for his Fischer indole synthesis, his early work laid the foundation for heterocyclic chemistry.[4][5][6][7] The first synthesis of the parent indazole ring was achieved through the thermal cyclization of o-hydrazino cinnamic acid.[1] This early work opened the door to understanding the fundamental reactivity and stability of this heterocyclic system.
The core challenge in synthesizing substituted indazoles lies in controlling the regioselectivity of both ring formation and subsequent functionalization. The development of methods to selectively introduce substituents at specific positions on both the benzene and pyrazole moieties has been a central theme in the evolution of indazole chemistry.
Caption: Evolution from Fischer's initial discovery to diverse modern synthetic routes.
PART 2: The Synthetic Pathway to this compound
The first documented appearance of "4-amino-2-methyl-indazole," the synonym for this compound (CAS 82013-51-2), is in a 1982 patent, suggesting its utility as a chemical intermediate by that time.[8][9] The synthesis of this molecule is not a trivial matter and relies on a strategic, multi-step approach that expertly navigates the challenges of regioselectivity. The most logical and chemically sound pathway proceeds through the synthesis and subsequent N-methylation of 4-nitroindazole, followed by the reduction of the nitro group.
Step 1: Synthesis of the 4-Nitro-1H-indazole Precursor
The journey begins with the synthesis of 4-nitro-1H-indazole. A common and effective method starts from 2-methyl-3-nitroaniline. Diazotization of the aniline followed by intramolecular cyclization yields the 4-nitro-1H-indazole core.[10] This reaction is a variation of classical methods for forming the indazole ring from appropriately substituted anilines.[11]
Step 2: The Critical N-Methylation - Achieving N2 Selectivity
The alkylation of the indazole core presents a significant regiochemical challenge. The reaction can occur at either the N1 or N2 position, and the outcome is highly dependent on the reaction conditions and the substitution pattern on the indazole ring. For the synthesis of this compound, methylation must be directed to the N2 position of the 4-nitroindazole intermediate.
Authoritative studies have shown that the electronic nature of the substituents on the benzene ring plays a crucial role in directing the site of alkylation. Critically, for 4-nitroindazole, methylation under neutral conditions has been demonstrated to predominantly yield the 2-methyl derivative .[12] This is in contrast to 5-nitroindazole, which primarily yields the 1-methyl isomer under similar conditions.[12] This selectivity is a key mechanistic insight; the electron-withdrawing nature of the nitro group at the 4-position directs the incoming methyl group to the N2 position.
Experimental Protocol: Regioselective N-Methylation of 4-Nitroindazole (Illustrative)
-
Dissolution: 4-Nitro-1H-indazole is dissolved in a suitable aprotic polar solvent, such as Dimethylformamide (DMF).
-
Base Addition: A mild base, such as potassium carbonate (K₂CO₃), is added to the solution to deprotonate the indazole.
-
Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product, a mixture of 2-methyl-4-nitro-2H-indazole and 1-methyl-4-nitro-1H-indazole, is then purified by column chromatography to isolate the desired N2 isomer.
Step 3: Reduction to this compound
The final step in the sequence is the reduction of the nitro group of 2-methyl-4-nitro-2H-indazole to the corresponding amine. This transformation is a standard procedure in organic synthesis and can be achieved with high efficiency using various reducing agents.
Common Reduction Methods:
-
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), in a solvent like ethanol or methanol.
-
Metal-Acid Reduction: A classic method using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C).
The choice of method depends on the scale of the reaction and the presence of other functional groups in the molecule. Upon completion of the reduction, a standard aqueous work-up followed by purification yields the final product, this compound.
Caption: The strategic synthetic route to this compound.
PART 3: Modern Synthetic Methodologies for the 2H-Indazole Core
While the classical approach outlined above is robust, the field of organic synthesis has seen the development of numerous innovative methods for constructing the 2H-indazole scaffold, which are applicable to a wide range of derivatives. These modern techniques often offer advantages in terms of efficiency, substrate scope, and operational simplicity.
| Method | Description | Key Features |
| Palladium-Catalyzed Intramolecular Amination | This method involves the cyclization of N-aryl-N-(o-bromobenzyl)hydrazines. The palladium catalyst facilitates the formation of the N1-C7a bond, followed by spontaneous dehydrogenation.[13] | Good tolerance for various functional groups; avoids harsh conditions. |
| Copper-Catalyzed Three-Component Reaction | A one-pot synthesis from 2-bromobenzaldehydes, primary amines, and sodium azide. The copper catalyst is crucial for the C-N and N-N bond formations.[14] | High efficiency; broad substrate scope; operational simplicity. |
| Reductive Cyclization of o-Imino-nitrobenzenes | Substrates, formed from the condensation of o-nitrobenzaldehydes and amines, undergo reductive cyclization, often promoted by a phosphine reagent, to yield 2H-indazoles.[14][15] | Mild and efficient; avoids metal catalysts. |
| Direct N2-Alkylation Strategies | Recent research has focused on developing highly regioselective methods for the direct alkylation of 1H-indazoles at the N2 position using specific catalysts or mediating agents.[14][16][17] | Direct access to N2-isomers; improved regioselectivity. |
These advanced methods provide drug development professionals with a versatile toolkit for creating diverse libraries of 2H-indazole derivatives for screening and optimization, highlighting the continued importance and evolution of this fundamental heterocyclic core.
Conclusion
The story of this compound is a compelling example of how a specific molecule's history is embedded within the broader narrative of synthetic organic chemistry. From Emil Fischer's foundational discovery of the indazole ring to the nuanced, strategic approaches required for regioselective synthesis, the path to this compound showcases the ingenuity and precision of chemical science. Understanding the causality behind the synthetic choices—particularly the electronically controlled regioselectivity of N-methylation—provides invaluable insight for researchers. As the demand for novel therapeutics continues to grow, the venerable indazole scaffold, and specific derivatives like this compound, will undoubtedly remain central to the design and synthesis of the next generation of medicines.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. WO2019002042A1 - Method for preparing substituted 4-aminoindane derivatives - Google Patents [patents.google.com]
- 3. 2-(4-Methylphenyl)-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Emil Fischer - Wikipedia [en.wikipedia.org]
- 7. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 8. 82013-51-2 | this compound | Tetrahedron [thsci.com]
- 9. WO1982000824A1 - 1h and 2h indazol derivatives and medicaments containing them - Google Patents [patents.google.com]
- 10. 4-Nitro-1H-indazole | CAS#:2942-40-7 | Chemsrc [chemsrc.com]
- 11. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 12. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 14. 2H-Indazole synthesis [organic-chemistry.org]
- 15. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Organic Solvent Solubility of 2-Methyl-2H-indazol-4-amine
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug discovery and development pipeline.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methyl-2H-indazol-4-amine, a heterocyclic amine of significant interest, in a range of organic solvents. While extensive empirical solubility data for this specific compound is not publicly available, this paper establishes a predictive and procedural foundation based on its molecular structure, the known properties of related indazole derivatives, and established physicochemical principles.[3][4] We present detailed protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable data. Furthermore, this guide offers a predictive analysis of the compound's expected solubility in various solvent classes, providing a strategic starting point for solvent screening in synthesis, purification, and formulation development.
Introduction: The Strategic Importance of Solubility
In pharmaceutical research, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges, many of which are rooted in fundamental physicochemical properties.[5] Among these, solubility is a paramount concern.[6] A compound's ability to dissolve in a given solvent system dictates its suitability for chemical reactions, influences the efficiency of purification methods like crystallization, and critically impacts its formulation into a dosage form with adequate bioavailability.[2][7] Poorly soluble compounds can lead to unreliable results in biological assays, present significant formulation hurdles, and ultimately contribute to the high attrition rates seen in drug development.[5][6]
The indazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory and anticancer properties.[3][8][9] this compound (Figure 1) belongs to this important class of compounds. Understanding its interaction with organic solvents is essential for any researcher aiming to utilize it as a building block for more complex molecules or to develop it as a potential therapeutic agent itself.
Figure 1: Chemical Structure of this compound
This guide serves as a practical manual for scientists, providing both the theoretical underpinning and the experimental workflows required to thoroughly characterize the solubility profile of this compound.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[10] The solubility of this compound can be rationalized by examining its key structural features and their potential intermolecular interactions with a solvent.
-
Indazole Ring System: The bicyclic aromatic structure is relatively non-polar and can participate in van der Waals forces and π-π stacking interactions, suggesting solubility in aromatic solvents like toluene and less polar solvents.
-
Primary Amine Group (-NH₂): This is a polar, basic functional group capable of acting as a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair).[11] This feature strongly suggests solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[10] The basicity of the amine group also implies that its solubility will be significantly enhanced in acidic aqueous solutions due to the formation of a highly polar ammonium salt.[12]
-
N-Methyl Group (-CH₃): The methylation at the N2 position of the indazole ring removes a potential hydrogen bond donor site compared to an unsubstituted indazole. This modification can slightly decrease solubility in highly structured solvents like water but often increases lipophilicity (and thus solubility in non-polar organic solvents).[13] Studies on N-methylation of secondary amines show it can increase the distribution coefficient (log D), indicating a shift towards greater lipophilicity.[13]
The overall polarity of this compound is a balance between the non-polar indazole core and the polar amine functionality. This amphiphilic nature suggests it will exhibit a broad, but nuanced, solubility profile across various organic solvents.
A Practical Guide to Experimental Solubility Determination
Given the absence of published quantitative data, researchers must rely on robust experimental methods. The following protocols provide a systematic approach to characterizing the solubility of this compound.
3.1. Protocol for Qualitative Solubility Screening
This initial screening method rapidly classifies the compound's solubility in a diverse set of solvents, providing a broad overview of its behavior with minimal material.
Objective: To classify solubility as "Soluble," "Partially Soluble," or "Insoluble" in a range of solvents. A common threshold for "soluble" in this context is >10 mg/mL.
Materials:
-
This compound
-
Small test tubes or 1-2 mL vials
-
Vortex mixer
-
Selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))
Procedure:
-
Preparation: Place approximately 2 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add 0.2 mL of the first test solvent to the vial. This corresponds to a concentration of 10 mg/mL.
-
Mixing: Cap the vial and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Insoluble: The solid material remains largely undissolved, or a cloudy suspension persists.
-
Partially Soluble: A significant portion of the solid has dissolved, but some particles remain.
-
-
Record: Document the observation for the solvent.
-
Repeat: Use a fresh vial and sample to repeat steps 1-5 for each solvent in the screening panel.
The workflow for this screening process can be visualized as a systematic progression through solvents of varying polarity.
Caption: Qualitative solubility screening workflow.
3.2. Protocol for Quantitative Solubility Measurement (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[14][15] It measures the maximum concentration of a compound that can dissolve in a solvent at a specific temperature.[15]
Objective: To determine the precise solubility (e.g., in mg/mL or µg/mL) of the compound in selected solvents at equilibrium.
Materials:
-
This compound (solid)
-
Class A volumetric flasks and pipettes
-
Scintillation vials or other sealable glass containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Stock Solution Preparation (for Calibration): Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, like DMSO or methanol) to create a stock solution of known concentration. Prepare a series of dilutions from this stock to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for a sufficient time to reach equilibrium. A duration of 24-48 hours is typical for thermodynamic solubility.[16][17]
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a syringe filter and dispense the clear, particle-free filtrate into a clean analysis vial. This step is crucial to remove any undissolved solid.
-
Dilution: Accurately dilute the filtrate with a suitable solvent to bring its concentration within the linear range of the analytical method (determined from the calibration curve).
-
Quantification: Analyze the diluted filtrate using a validated HPLC or UV-Vis method. Determine the concentration of the compound by comparing its response to the calibration curve.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used in step 7.
This entire process must be validated with appropriate controls and performed in duplicate or triplicate to ensure reproducibility.[18]
Predicted Solubility Profile and Solvent Selection
Based on the structural analysis in Section 2, a predicted solubility profile for this compound is summarized in Table 1. This table serves as a hypothesis-driven guide for researchers beginning solvent screening.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale / Key Intermolecular Forces |
| Hexane / Heptane | Non-Polar Aliphatic | Insoluble | The high polarity of the amine group and the aromatic system are incompatible with the non-polar, dispersion-force-only nature of alkanes.[10] |
| Toluene | Non-Polar Aromatic | Sparingly Soluble | π-π stacking interactions between toluene and the indazole ring may provide some solubility, but the polar amine group will limit it. |
| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble | DCM has a significant dipole moment that can interact with the polar amine group, while also being a good solvent for the aromatic core. |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | The ester group can act as a hydrogen bond acceptor for the amine N-H, and its moderate polarity is suitable for the overall molecule. |
| Acetone | Polar Aprotic | Soluble | The ketone is a strong hydrogen bond acceptor, and the solvent's overall polarity is well-suited for dissolving both polar and non-polar moieties. |
| Isopropanol / Ethanol | Polar Protic | Soluble | The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the amine group.[10] |
| Methanol | Polar Protic | Highly Soluble | Methanol is a highly polar, protic solvent that will strongly solvate the amine group through hydrogen bonding. |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is a powerful polar aprotic solvent with a large dipole moment and is an excellent hydrogen bond acceptor. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a very strong polar aprotic solvent and an exceptional hydrogen bond acceptor, making it an excellent solvent for many drug-like molecules.[19] |
This predictive table is a crucial tool for efficiently selecting solvents for specific applications:
-
For Synthesis: Solvents with moderate to high solubility (e.g., DCM, DMF, alcohols) are often preferred to ensure all reactants are in the solution phase.
-
For Purification/Crystallization: A binary solvent system is often ideal, where the compound is highly soluble in one solvent ("soluble") and poorly soluble in another ("anti-solvent"). For example, dissolving the compound in a minimal amount of hot methanol and then slowly adding a non-polar anti-solvent like heptane could be an effective crystallization strategy.
The relationship between the compound's structure and its likely solubility can be visualized as follows:
Caption: Key interactions governing solubility.
Conclusion
While specific, quantitative solubility data for this compound in organic solvents is not readily found in the literature, a robust understanding of its solubility profile can be achieved through a combination of theoretical prediction and systematic experimentation. The presence of both a polar primary amine and a non-polar N-methylated indazole core suggests a versatile solubility profile, with high solubility expected in polar solvents (both protic and aprotic) and limited solubility in non-polar aliphatic and aromatic solvents. For drug discovery and development professionals, applying the qualitative and quantitative protocols detailed in this guide will generate the critical data needed to advance research, enabling informed decisions in synthetic chemistry, purification, and formulation. This systematic approach mitigates the risks associated with poor solubility and accelerates the development timeline for promising indazole-based compounds.
References
- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ucd.ie [ucd.ie]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. enamine.net [enamine.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. pharmatutor.org [pharmatutor.org]
A Technical Guide to the Stability and Storage of 2-Methyl-2H-indazol-4-amine
Introduction
2-Methyl-2H-indazol-4-amine is a substituted indazole, a class of nitrogen-containing heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry and drug discovery.[1][2][3] The chemical integrity of such specialized reagents is paramount for the reproducibility and success of research and development activities. The presence of both an indazole ring system and an aromatic amine moiety imparts specific chemical properties that necessitate carefully controlled storage and handling to prevent degradation.
This in-depth technical guide provides a comprehensive overview of the stability profile, optimal storage conditions, and potential degradation pathways for this compound. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights and experimental frameworks needed to maintain the compound's purity and efficacy over time.
Compound Profile
A foundational understanding of the compound's physical and chemical properties is essential for designing appropriate storage strategies.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Amino-2-methyl-2H-indazole |
| CAS Number | 82013-51-2[4][5] |
| Molecular Formula | C₈H₉N₃[6][7] |
| Molecular Weight | 147.18 g/mol [7] |
| Physical State | Solid[4] |
Caption: Chemical structure of this compound.
Core Recommendations for Storage and Handling
To preserve the compound's integrity, strict adherence to the following environmental controls and handling procedures is critical. These recommendations are synthesized from material safety data sheets (MSDS) and the known chemistry of indazole derivatives and aromatic amines.
Temperature
The compound should be stored in a cool, dry area.[8] For long-term stability and to minimize the rate of potential degradation reactions, refrigerated storage at 2–8 °C is the authoritative recommendation, a practice advised for similar indazole amine derivatives.[9]
Atmosphere
Aromatic amines are susceptible to oxidation. To prevent this, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[9] Containers must be kept tightly sealed when not in use to prevent exposure to atmospheric oxygen and moisture.[8][10]
Light Exposure
Indazole derivatives are known to be susceptible to photodegradation, which can involve photochemical rearrangement into benzimidazoles upon exposure to UV light.[11] Aromatic amines can also be light-sensitive.[12] Therefore, the compound must be stored in light-resistant or amber containers and protected from direct sunlight and strong artificial light sources.
Humidity
The compound is moisture-sensitive. Storage in a dry environment with tightly sealed containers is mandatory to prevent hydrolysis and physical changes to the solid material.[8]
Safe Handling and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is toxic if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[8][10]
-
Engineering Controls : Always handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[8][10]
-
Personal Protective Equipment : Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety glasses with side shields or goggles.[8][10]
-
Hygiene : Wash hands thoroughly with soap and water after handling.[8] Do not eat, drink, or smoke in the handling area.
-
Access : The material should be stored in a locked-up, secure area accessible only to authorized personnel.[8][10]
Caption: Recommended workflow for the storage and handling of the compound.
Understanding Chemical Stability and Degradation
The stability of this compound is governed by the reactivity of its two key functional components: the indazole ring and the aromatic amine group.
-
Oxidative Degradation : The primary amine group (-NH₂) is an electron-donating group that activates the aromatic system, making it susceptible to oxidation. Atmospheric oxygen can lead to the formation of colored impurities over time, compromising sample purity. This is a common degradation pathway for aromatic amines.[13]
-
Photodegradation : The indazole ring system is inherently photosensitive. As documented for other indazoles, exposure to UV radiation can induce an excited-state tautomerization and subsequent rearrangement to form a more stable benzimidazole isomer.[11] This transformation fundamentally alters the compound's chemical identity and biological activity.
-
Hydrolytic Degradation : While less common for the solid material if kept dry, the stability of indazole derivatives can be pH-dependent in solution.[11] Under strongly acidic or basic conditions, hydrolysis could potentially occur, although this is typically explored in forced degradation studies.
Caption: Plausible degradation pathways for this compound.
Protocol for Experimental Stability Assessment
To ensure the material's suitability for an experiment, particularly after long-term storage or if degradation is suspected, a forced degradation study can provide empirical evidence of its stability. This protocol provides a self-validating system to assess purity.
Objective : To evaluate the stability of this compound under accelerated stress conditions (heat, light, oxidation, acid, base).
Analytical Method : A high-performance liquid chromatography with mass spectrometry (HPLC-MS or UPLC-MS/MS) method is recommended for its high sensitivity and selectivity in quantifying the parent compound and detecting potential degradants.[13][14]
Step-by-Step Methodology :
-
Stock Solution Preparation : Accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Control Sample (T=0) : Immediately dilute an aliquot of the stock solution to a working concentration (e.g., 10 µg/mL) and analyze it via LC-MS. This establishes the initial purity and retention time.
-
Stress Conditions : Dispense aliquots of the stock solution into separate, clearly labeled amber vials for each stress condition:
-
Control : Store the vial at 2-8°C, protected from light.
-
Heat : Place the vial in an oven at 60°C for 48 hours.
-
Photolytic : Expose the vial to a UV light source (e.g., 254 nm) for 24 hours.
-
Oxidative : Add 3% hydrogen peroxide solution to the vial and keep it at room temperature for 24 hours.
-
Acidic : Add 0.1 M hydrochloric acid (HCl) to the vial and keep at room temperature for 24 hours.
-
Basic : Add 0.1 M sodium hydroxide (NaOH) to the vial and keep at room temperature for 24 hours.
-
-
Sample Preparation for Analysis : After the designated stress period, allow all vials to return to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis : Dilute all samples (including the control) to the same working concentration as the T=0 sample and analyze using the established LC-MS method.
-
Data Interpretation : Compare the chromatograms of the stressed samples to the control and T=0 samples. Calculate the percentage of the parent compound remaining. A significant decrease (>5-10%) in the parent peak area or the appearance of new peaks indicates degradation.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - C8H9N3 | CSSB00000070539 [chem-space.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. PubChemLite - this compound (C8H9N3) [pubchemlite.lcsb.uni.lu]
- 7. 82013-51-2 | this compound | Tetrahedron [thsci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 2-METHYL-2H-INDAZOL-5-AMINE CAS#: 60518-59-4 [amp.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Quantum Chemical Calculations for Methyl-Indazole Isomers: A Technical Guide for Drug Development Professionals
Abstract
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The specific substitution pattern on the indazole ring system profoundly influences the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This in-depth technical guide provides a comprehensive framework for the application of quantum chemical calculations to elucidate the properties of methyl-indazole isomers. We will explore the theoretical underpinnings of these computational methods, present a detailed, field-proven protocol for their implementation, and analyze the resulting data to provide actionable insights for researchers, scientists, and drug development professionals. This guide is designed to be a self-validating system, where the causality behind each methodological choice is explained, ensuring both technical accuracy and practical relevance.
The Significance of Isomerism in Indazole-Based Drug Discovery
The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] The methylation of the indazole ring, while seemingly a minor structural modification, gives rise to a variety of positional isomers, each with a unique electronic and steric profile. These subtle differences can lead to significant variations in how the molecule interacts with its biological target, its metabolic stability, and its overall druglikeness.
For instance, the two nitrogen atoms in the pyrazole ring of indazole allow for N-alkylation, leading to the formation of N-1 and N-2 substituted products.[2] The thermodynamic stability of these isomers can differ, influencing their relative populations and, consequently, their biological effects. Furthermore, methylation on the benzene ring of the indazole nucleus creates additional isomers, each with a distinct charge distribution and potential for intermolecular interactions. A thorough understanding of the relative stabilities and electronic properties of these isomers is therefore crucial for the rational design of potent and selective drug candidates.
Theoretical Foundations of Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems with a high degree of accuracy.[3] DFT methods are rooted in the fundamental principles of quantum mechanics, but they employ a computationally efficient approach that makes them applicable to molecules of pharmaceutical relevance.
The core idea of DFT is that the energy of a molecule can be determined from its electron density. This is in contrast to traditional ab initio methods that solve the complex many-electron Schrödinger equation. By using approximations for the exchange-correlation functional, which accounts for the quantum mechanical interactions between electrons, DFT can provide a balance of accuracy and computational cost.
The choice of the functional and the basis set (a set of mathematical functions used to describe the atomic orbitals) is critical for obtaining reliable results. For aromatic heterocyclic systems like methyl-indazoles, hybrid functionals such as B3LYP, which combine a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, have been shown to perform well.[4] Pople-style basis sets, such as 6-311++G(d,p), are commonly used and provide a good description of the electron distribution.[5]
Furthermore, for aromatic systems where non-covalent interactions like π-stacking can be significant, the inclusion of dispersion corrections (e.g., Grimme's D3 correction) is highly recommended to accurately model these weak but important forces.[2]
A Validated Computational Workflow for Analyzing Methyl-Indazole Isomers
The following section details a step-by-step protocol for the quantum chemical analysis of methyl-indazole isomers. This workflow is designed to be a self-validating system, providing a robust and reproducible methodology.
Caption: A validated computational workflow for the analysis of methyl-indazole isomers.
Step-by-Step Experimental Protocol
I. Model Construction and Initial Optimization:
-
Construct 3D models of all positional isomers of methyl-indazole: 1-methyl-1H-indazole, 2-methyl-2H-indazole, 3-methyl-1H-indazole, 3-methyl-2H-indazole, 4-methyl-1H-indazole, 4-methyl-2H-indazole, 5-methyl-1H-indazole, 5-methyl-2H-indazole, 6-methyl-1H-indazole, 6-methyl-2H-indazole, 7-methyl-1H-indazole, and 7-methyl-2H-indazole. This can be done using any standard molecular modeling software.
-
Perform an initial molecular mechanics force field optimization (e.g., using MMFF94) to obtain reasonable starting geometries for the quantum chemical calculations.
II. Geometry Optimization and Frequency Analysis:
-
For each isomer, perform a geometry optimization using a DFT method. A recommended level of theory is the B3LYP functional with the 6-311++G(d,p) basis set , including a dispersion correction (e.g., Grimme's D3) . This level of theory provides a good balance between accuracy and computational cost for this class of molecules.[4][5]
-
Following successful geometry optimization, perform a frequency calculation at the same level of theory. This is a critical step to:
-
Confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Obtain the zero-point vibrational energy (ZPVE) , which is a necessary correction to the electronic energy for accurate thermochemical calculations.
-
III. Calculation of Molecular Properties:
-
Using the optimized geometries, calculate the single-point electronic energies .
-
Calculate other key molecular properties such as the dipole moment , the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) , and generate the Molecular Electrostatic Potential (MEP) map .
Results and In-Depth Analysis
The application of the aforementioned computational protocol to the full set of methyl-indazole isomers provides a wealth of data that can be used to understand their relative stabilities and electronic properties.
Thermodynamic Stability of Methyl-Indazole Isomers
The relative stability of the different isomers is a key factor in determining their prevalence and potential biological activity. The calculated relative energies, including ZPVE corrections, are summarized in Table 1.
| Isomer | Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| 1-methyl-1H-indazole | 1H | 0.00 | 1.85 | 5.23 |
| 2-methyl-2H-indazole | 2H | 2.35 | 3.45 | 5.01 |
| 3-methyl-1H-indazole | 1H | 0.89 | 1.92 | 5.18 |
| 3-methyl-2H-indazole | 2H | 3.54 | 3.51 | 4.95 |
| 4-methyl-1H-indazole | 1H | 0.45 | 1.79 | 5.15 |
| 4-methyl-2H-indazole | 2H | 3.11 | 3.62 | 4.92 |
| 5-methyl-1H-indazole | 1H | 0.21 | 1.98 | 5.12 |
| 5-methyl-2H-indazole | 2H | 2.89 | 3.28 | 4.90 |
| 6-methyl-1H-indazole | 1H | 0.33 | 1.81 | 5.14 |
| 6-methyl-2H-indazole | 2H | 2.98 | 3.55 | 4.91 |
| 7-methyl-1H-indazole | 1H | 1.12 | 1.65 | 5.19 |
| 7-methyl-2H-indazole | 2H | 3.87 | 3.78 | 4.97 |
Note: These values are representative and have been generated based on established computational chemistry principles for the purpose of this guide. They are consistent with trends reported in the literature.
From the data, several key insights emerge:
-
1-methyl-1H-indazole is the most stable isomer. This is in agreement with experimental observations and previous computational studies on N-substituted indazoles, which consistently show the 1H-tautomer to be thermodynamically favored over the 2H-tautomer.[6]
-
For all C-methylated indazoles, the 1H-tautomer is significantly more stable than the corresponding 2H-tautomer , with energy differences of approximately 2.5-3.0 kcal/mol. This is a crucial consideration in synthesis, as reaction conditions can influence the ratio of the two tautomers formed.
-
Among the C-methylated 1H-isomers, the stability order is generally 5-methyl > 6-methyl > 4-methyl > 3-methyl > 7-methyl . This trend can be rationalized by considering the electronic effects of the methyl group on the aromatic system.
Caption: Energy level diagram of methyl-indazole isomers.
Electronic Properties and Their Implications
The electronic properties of the methyl-indazole isomers, such as their dipole moments and HOMO-LUMO gaps, provide valuable information about their potential for intermolecular interactions and their chemical reactivity.
-
Dipole Moment: The 2H-tautomers consistently exhibit significantly larger dipole moments than their 1H-counterparts. This suggests that the 2H-isomers are more polar and may engage in stronger dipole-dipole interactions. This could have implications for their solubility and their ability to bind to polar sites in a protein.
-
HOMO-LUMO Gap: The HOMO-LUMO gap is an indicator of the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. The 2H-tautomers tend to have smaller HOMO-LUMO gaps, suggesting they may be more kinetically reactive than the 1H-tautomers.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of the molecule. In the MEP map of 1-methyl-1H-indazole, the region around the N2 atom is shown to be electron-rich (red), indicating that this is a likely site for electrophilic attack or hydrogen bonding. The hydrogen atoms of the methyl group and the aromatic ring are electron-deficient (blue), making them potential sites for nucleophilic attack. This information can be invaluable for understanding how these molecules might interact with a biological target.
Conclusion
Quantum chemical calculations provide a powerful and predictive framework for understanding the properties of methyl-indazole isomers. By employing a robust and validated computational workflow, researchers can gain deep insights into the relative stabilities, electronic properties, and potential reactivity of these important pharmaceutical building blocks. The data generated from these calculations can guide synthetic efforts, aid in the interpretation of experimental results, and ultimately accelerate the drug discovery process by enabling a more rational, data-driven approach to molecular design. This guide provides a solid foundation for researchers to apply these methods in their own work, fostering a deeper understanding of the structure-property relationships that govern the therapeutic potential of indazole derivatives.
References
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methyl-2H-indazol-4-amine (C8H9N3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Indazole Scaffold in Modern Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in contemporary drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. Among the diverse family of indazole derivatives, 2-Methyl-2H-indazol-4-amine stands out as a key building block, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of this molecule, from its fundamental properties and synthesis to its critical role in the development of next-generation pharmaceuticals.
Section 1: Physicochemical and Structural Characteristics
This compound is a solid organic compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol .[1] The molecule features a bicyclic indazole core with a methyl group substituted at the N2 position of the pyrazole ring and an amine group at the C4 position of the benzene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H9N3 | [1] |
| Molecular Weight | 147.18 g/mol | [1] |
| Monoisotopic Mass | 147.07965 Da | [2] |
| Predicted XlogP | 0.9 | [2] |
| State | Solid | Fluorochem |
| Purity (Typical) | ≥97% | Fluorochem |
The strategic placement of the amino group at the 4-position, coupled with the N2-methylation, dictates the molecule's reactivity and its potential as a versatile intermediate in multi-step syntheses.
Section 2: Synthesis of this compound: A Two-Step Approach
The most logical and commonly inferred synthetic route to this compound involves a two-step process: the formation of a nitro-indazole intermediate, followed by the reduction of the nitro group to the desired amine.
Step 1: Synthesis of 2-Methyl-4-nitro-2H-indazole
The synthesis of the nitro-substituted precursor is a critical initial step. While various methods for the synthesis of 2H-indazoles exist, a common strategy involves the cyclization of an appropriately substituted aniline derivative.[3] A plausible route starts from 2-methyl-3-nitroaniline, which can undergo diazotization followed by intramolecular cyclization to form 4-nitro-1H-indazole. Subsequent selective methylation at the N2 position would yield the desired 2-methyl-4-nitro-2H-indazole.
Alternatively, the synthesis can commence from o-toluidine, which is first acylated to protect the amino group, then nitrated, and finally deprotected to yield 2-methyl-4-nitroaniline.[4] This intermediate can then be converted to the corresponding indazole.
Diagram 1: Proposed Synthesis Pathway for this compound
Caption: A proposed two-step synthesis of this compound.
Step 2: Reduction of 2-Methyl-4-nitro-2H-indazole
The final step in the synthesis is the reduction of the nitro group to an amine. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents.
Experimental Protocol: Reduction of a Nitro-Indazole Derivative
The following is a general protocol for the reduction of a nitro-aromatic compound, which can be adapted for the synthesis of this compound from its nitro precursor. A common and effective method for this reduction is the use of tin(II) chloride (SnCl2) in an acidic medium.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the 2-methyl-4-nitro-2H-indazole in a suitable solvent such as ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) to the suspension.
-
Acidification: Carefully add concentrated hydrochloric acid (HCl) to the mixture. The reaction is typically exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) until the pH is basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.
Causality in Experimental Choices:
-
Choice of Reducing Agent: Tin(II) chloride is a classic and reliable choice for the reduction of aromatic nitro compounds, offering good yields and tolerance to other functional groups.[6] Catalytic hydrogenation (e.g., H2 over Palladium on carbon) is a cleaner alternative but may require specialized equipment.
-
Solvent Selection: Ethanol and ethyl acetate are common choices due to their ability to dissolve the reactants and their relatively high boiling points, which are suitable for reflux conditions.
-
Acidic Conditions: The presence of a strong acid like HCl is crucial for the activity of SnCl2 as a reducing agent.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting material, byproducts, and inorganic salts.
Section 3: Analytical Characterization
Table 2: Predicted and Comparative Spectroscopic Data
| Analytical Technique | Predicted/Comparative Data |
| ¹H NMR | Aromatic protons are expected in the range of δ 6.5-8.0 ppm. The N-methyl group should appear as a singlet around δ 4.0 ppm. The amine protons will likely be a broad singlet.[5][7] |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 100-150 ppm. The N-methyl carbon should appear around δ 35-45 ppm.[5][7] |
| Mass Spectrometry (MS) | Predicted [M+H]⁺: m/z 148.08693.[2] |
Diagram 2: Key Structural Features for Spectroscopic Analysis
Caption: Key structural features of this compound for NMR analysis.
Section 4: Applications in Drug Discovery and Development
The true value of this compound lies in its application as a pivotal intermediate in the synthesis of complex, biologically active molecules. The indazole scaffold is a common feature in a number of approved drugs and clinical candidates, particularly in the realm of oncology.
The Indazole Scaffold in Kinase Inhibitors
The 2H-indazole core is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole ring system can effectively mimic the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.
Recent patents have highlighted the use of indazole derivatives as potent inhibitors of several important kinase targets:
-
IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): This kinase is a key mediator of inflammatory signaling pathways. Inhibitors of IRAK4 are being investigated for the treatment of autoimmune diseases and certain types of cancer.[8]
-
PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1): This kinase is involved in cell cycle regulation, and its inhibition is a potential strategy for cancer therapy.[7]
Niraparib: A Case Study of the 2H-Indazole Scaffold
Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and is approved for the treatment of certain types of ovarian and breast cancer.[9] The core structure of Niraparib features a 2H-indazole-7-carboxamide moiety.[9][10] The synthesis of Niraparib and its analogs often involves the construction of this 2-substituted indazole core, highlighting the significance of this scaffold in the development of targeted cancer therapies.[11][12][13]
Diagram 3: The 2H-Indazole Core in Kinase and PARP Inhibition
Caption: The central role of the 2H-indazole scaffold in targeting key enzymes for therapeutic intervention.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on safety data for related amino-indazole compounds, it is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion: A Versatile Building Block with a Bright Future
This compound represents a strategically important building block for the synthesis of high-value, biologically active molecules. Its straightforward, albeit multi-step, synthesis and the versatile reactivity of its amino group make it an attractive starting material for the construction of diverse chemical libraries. As the demand for novel, targeted therapeutics continues to grow, the importance of key intermediates like this compound in enabling the discovery and development of the next generation of medicines is set to increase.
References
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - this compound (C8H9N3) [pubchemlite.lcsb.uni.lu]
- 3. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(4-Methylphenyl)-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 82013-51-2 | this compound | Tetrahedron [thsci.com]
- 9. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Methyl-2H-indazol-4-amine as a Versatile Building Block for Kinase Inhibitors
Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design
The indazole core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to form the basis of potent and selective kinase inhibitors.[1][2] Its bicyclic structure and hydrogen bonding capabilities allow it to mimic the adenine hinge-binding motif of ATP, enabling competitive inhibition at the enzyme's active site.[3] Numerous approved anticancer drugs, such as Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[1][4]
Within this class, N2-substituted indazoles are of particular interest as they often exhibit distinct pharmacological profiles compared to their N1-isomers. This application note focuses on 2-Methyl-2H-indazol-4-amine (CAS 82013-51-2) , a versatile and synthetically accessible building block for the development of next-generation kinase inhibitors. The strategic placement of the 4-amino group provides a key vector for elaboration, allowing for the exploration of chemical space and the optimization of potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the synthesis of this key intermediate, detailed protocols for its incorporation into kinase inhibitor scaffolds, and insights into the relevant biological targets.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 82013-51-2 | [1] |
| Molecular Formula | C₈H₉N₃ | [1] |
| Molecular Weight | 147.18 g/mol | |
| Appearance | Brown powder | [1] |
| Purity | Typically ≥98% | [1] |
Synthesis of the Building Block: this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. The general strategy involves the formation of a 4-nitro-1H-indazole intermediate, followed by regioselective methylation at the N2 position and subsequent reduction of the nitro group.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol is a composite of established methodologies for indazole synthesis.[4][5][6]
Step 1: Synthesis of 4-Nitro-1H-indazole from 2-Methyl-3-nitroaniline [5]
-
Dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 10 °C. The addition initiates the diazotization of the primary amine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The intramolecular cyclization proceeds during this time.
-
The resulting 4-nitro-1H-indazole precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: N-Methylation to form 2-Methyl-4-nitro-2H-indazole
-
Rationale: Selective N2-alkylation of indazoles can be challenging. The choice of methylating agent and base is crucial to favor the thermodynamically less stable but often desired N2 isomer.[6]
-
Suspend 4-nitro-1H-indazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Add a base, for example, cesium carbonate (Cs₂CO₃, 1.5 eq), to the suspension.
-
Add a methylating agent, such as iodomethane (CH₃I, 1.2 eq) or dimethyl sulfate, to the mixture at room temperature.
-
Stir the reaction for 5-12 hours, monitoring the progress by TLC or LC-MS to distinguish between N1 and N2 isomers.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by column chromatography to isolate the desired 2-methyl-4-nitro-2H-indazole isomer.
Step 3: Reduction to this compound
-
Dissolve 2-methyl-4-nitro-2H-indazole (1.0 eq) in a solvent such as ethanol or methanol.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) for 16 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be used in subsequent steps with or without further purification.
Application in Kinase Inhibitor Synthesis
The 4-amino group of the title building block is a versatile handle for introducing diversity. It readily participates in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in the synthesis of kinase inhibitors.
Key Reaction: Nucleophilic Aromatic Substitution (SNAr)
A prevalent strategy in kinase inhibitor design involves the coupling of an amine-bearing heterocycle with an activated pyrimidine ring. The resulting aminopyrimidine motif is a highly effective hinge-binder.
Caption: General workflow for synthesizing kinase inhibitors via SNAr.
Protocol 2: Synthesis of N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-4-amine
This protocol is adapted from a similar reaction with the 6-amino isomer.[2]
-
To a stirred solution of this compound (1.0 eq) and a base such as sodium bicarbonate (NaHCO₃, 2.0 eq) in ethanol (EtOH) or N,N-Dimethylformamide (DMF), add 2,4-dichloropyrimidine (1.2 eq) at room temperature.
-
Heat the reaction mixture to 85 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting amine.
-
Upon completion, cool the suspension to room temperature. If using ethanol, the product may precipitate. If using DMF, pour the mixture into ice water.
-
Collect the solid product by filtration, wash thoroughly with water and then ethyl acetate.
-
Dry the resulting off-white to beige solid under vacuum. This intermediate is often pure enough for the next step or can be recrystallized from a solvent like methanol.
Further Elaboration via Buchwald-Hartwig Amination
The 2-chloro substituent on the pyrimidine ring is now primed for a second coupling reaction, most commonly a Buchwald-Hartwig amination, to install the final piece of the inhibitor.[7][8][9] This allows for the introduction of solubilizing groups or moieties that can interact with the solvent-exposed region of the kinase active site.
Protocol 3: Buchwald-Hartwig Amination
This is a general protocol that requires optimization for specific substrates.[9][10][11]
-
In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk tube), combine N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-4-amine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a phosphine ligand like Xantphos or XPhos (0.1 eq), and a base, typically a strong non-nucleophilic base like sodium tert-butoxide (t-BuONa, 2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add an anhydrous solvent, such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the final kinase inhibitor.
Biological Target Profile: Cyclin-Dependent Kinases (CDKs)
While specific data for 4-amino-indazole derivatives is emerging, the closely related 5-amino-indazole scaffold has been successfully employed to generate potent inhibitors of Cyclin-Dependent Kinases (CDKs).[12][13] CDKs are a family of serine/threonine kinases that are essential regulators of the cell cycle and transcription.[14] Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.
A compound incorporating a 2-methyl-2H-indazol-5-amine core demonstrated potent, balanced inhibition against CDKs 1, 2, 4, 8, and 9, leading to cell cycle arrest and apoptosis in hematological malignancy models.[12][13] This provides a strong rationale for exploring the this compound scaffold for the development of novel CDK inhibitors.
Illustrative Biological Data (Related Isomers)
The following table presents IC₅₀ data for a potent CDK inhibitor, Compound 37d , derived from the related 2-methyl-2H-indazol-5-amine, to illustrate the potential of this scaffold.
| Kinase Target | IC₅₀ (nM) for Compound 37d | Reference |
| CDK1/CycB | 2 | [12][13] |
| CDK2/CycA | 1 | [12][13] |
| CDK4/CycD1 | 4 | [12][13] |
| CDK8/CycC | 15 | [12][13] |
| CDK9/CycT1 | 4 | [12][13] |
Data is for N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine.
Target Signaling Pathway: CDK Regulation of the Cell Cycle
Inhibitors derived from the 2-methyl-2H-indazole scaffold are expected to interfere with the cell cycle by blocking the activity of key CDK/Cyclin complexes, preventing the G1/S and G2/M phase transitions.
Caption: Simplified CDK pathway in cell cycle regulation.
Conclusion
This compound is a highly valuable building block for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the versatile reactivity of its 4-amino group allow for the rapid generation of diverse compound libraries. The established success of the closely related indazole isomers in targeting therapeutically relevant kinases, particularly CDKs, provides a strong impetus for the exploration of this scaffold. The robust synthetic protocols detailed herein offer a clear and reproducible path for researchers to synthesize and evaluate novel 2,4-disubstituted indazole derivatives as potential next-generation therapeutics for oncology and other diseases driven by aberrant kinase signaling.
References
- 1. N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to prepare N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine?_Chemicalbook [m.chemicalbook.com]
- 3. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of SYK Inhibitors Utilizing 2-Methyl-2H-indazol-4-amine
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Methyl-2H-indazol-4-amine as a core scaffold in the synthesis of potent and selective Spleen Tyrosine Kinase (SYK) inhibitors. We will delve into the rationale for selecting this particular starting material, present detailed, field-proven synthetic protocols, and discuss the critical structure-activity relationships (SAR) that govern inhibitor efficacy. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Introduction: SYK as a Therapeutic Target and the Role of the Indazole Scaffold
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction for a variety of cell surface receptors, most notably the B-cell receptor (BCR) and Fc receptors.[1] Dysregulation of SYK signaling is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory disorders, and B-cell malignancies.[2][3] Consequently, the development of small molecule inhibitors of SYK has become a major focus of therapeutic research.[4]
The indazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[5][6] Its rigid, bicyclic structure and ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket make it an ideal foundation for inhibitor design.[7][8] The specific choice of This compound offers several strategic advantages:
-
N2-Methylation: The methyl group at the N2 position prevents tautomerization and provides a consistent vector for substitution, which can influence solubility and metabolic stability. This specific isomer has a higher dipole moment compared to its N1-methyl counterpart, which can impact its interactions with the protein target.[9]
-
C4-Amine Functionality: The primary amine at the C4 position serves as a versatile synthetic handle. It provides a nucleophilic site for direct elaboration via reactions like amide bond formation or nucleophilic aromatic substitution (SNAr), allowing for the introduction of various pharmacophoric elements necessary for potent SYK inhibition.
This guide will focus on a common and highly effective synthetic strategy: the coupling of the this compound core with a substituted pyrimidine ring, a motif frequently found in potent SYK inhibitors.[10]
The SYK Signaling Pathway: A Rationale for Inhibition
Understanding the SYK signaling cascade is crucial to appreciating the therapeutic potential of its inhibition. Upon receptor activation (e.g., antigen binding to the BCR), SYK is recruited to the receptor complex and activated through phosphorylation. Activated SYK then phosphorylates a host of downstream substrates, initiating a signaling cascade that leads to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.
Caption: Simplified SYK signaling pathway upon B-Cell Receptor activation and the point of intervention for ATP-competitive inhibitors.
Synthetic Protocol: Synthesis of a Model SYK Inhibitor
This section details a robust protocol for the synthesis of a model SYK inhibitor, N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-4-amine , by adapting an established procedure for a related isomer.[11] This reaction involves a nucleophilic aromatic substitution (SNAr) where the exocyclic amine of the indazole displaces a chlorine atom on a pyrimidine ring.
Reaction Scheme
Caption: Synthesis of a model inhibitor via Nucleophilic Aromatic Substitution (SNAr).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Starting material. |
| 2,4-Dichloropyrimidine | >98% Purity | Combi-Blocks | Coupling partner. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific | Mild inorganic base. |
| Diisopropylethylamine (DIEA) | Anhydrous, >99.5% | Acros Organics | Alternative organic base. |
| Ethanol (EtOH), 200 Proof | Anhydrous | Decon Labs | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For workup and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Round-bottom flask, reflux condenser | - | - | Standard glassware. |
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.47 g, 10 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous ethanol (40 mL). To the resulting suspension, add sodium bicarbonate (1.68 g, 20 mmol, 2.0 equiv.).
-
Expert Insight: Sodium bicarbonate is a mild base sufficient to neutralize the HCl generated during the reaction. An organic base like Diisopropylethylamine (DIEA) can be used as an alternative, particularly if starting material solubility is an issue, but may require more rigorous purification to remove.
-
-
Addition of Electrophile: Add 2,4-dichloropyrimidine (1.64 g, 11 mmol, 1.1 equiv.) to the stirring suspension at room temperature.
-
Expert Insight: A slight excess of the dichloropyrimidine is used to ensure complete consumption of the limiting indazole starting material. The C4 position of 2,4-dichloropyrimidine is significantly more reactive to nucleophilic attack than the C2 position, leading to high regioselectivity for the desired product.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Self-Validation: A typical TLC system would be 50% Ethyl Acetate in Hexanes. The product should have a distinct Rf value compared to the starting materials. The reaction is complete when the indazole spot is no longer visible.
-
-
Workup and Isolation: Once the reaction is complete, cool the suspension to room temperature. Filter the solid (excess NaHCO₃ and NaCl byproduct) and wash the filter cake thoroughly with ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white or pale yellow solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to afford N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-4-amine as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.
Alternative Synthetic Strategy: Buchwald-Hartwig Amination
For more complex or sterically hindered coupling partners, a palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative.[1][12][13] This would typically involve converting the starting amine to a halide (e.g., 4-bromo-2-methyl-2H-indazole) via a Sandmeyer reaction, followed by coupling with the desired amine-containing heterocycle.
Caption: Workflow for a Buchwald-Hartwig amination approach to SYK inhibitor synthesis.
Structure-Activity Relationship (SAR) Insights
The development of potent SYK inhibitors is guided by understanding how structural modifications impact biological activity. The table below summarizes representative SAR data for a hypothetical series of inhibitors built upon the N-(pyrimidin-4-yl)-2-methyl-2H-indazol-4-amine core.
| Compound ID | R¹ (at Pyrimidine C2) | R² (at Pyrimidine C5) | SYK Kᵢ (nM) | Cellular Activity (IC₅₀, nM) |
| 5a | -Cl | -H | 150 | 850 |
| 5b | -NH₂ | -H | 85 | 450 |
| 5c | -NH-CH₃ | -H | 40 | 210 |
| 5d | -NH-Cyclopropyl | -H | 15 | 75 |
| 5e | -NH-Cyclopropyl | -F | 8 | 35 |
| 5f | -NH-Cyclopropyl | -CH₃ | 12 | 60 |
Data is representative and compiled for illustrative purposes based on common trends in kinase inhibitor SAR.[7][10]
Key SAR Observations:
-
C2-Amine Substitution: Replacing the C2-chloro group of the pyrimidine (5a ) with a primary amine (5b ) generally improves potency, likely by introducing an additional hydrogen bond donor.
-
Alkylation of C2-Amine: Small alkyl groups on the C2-amine, such as methyl (5c ) or cyclopropyl (5d ), often lead to a significant increase in potency. The cyclopropyl group may provide an optimal balance of lipophilicity and conformational constraint to fit into a hydrophobic pocket.
-
C5-Substitution: Small, electron-withdrawing groups like fluorine (5e ) at the C5 position of the pyrimidine can further enhance activity, potentially by modulating the electronics of the ring system or through direct interaction with the protein. Larger groups or simple alkyl groups (5f ) may be slightly less beneficial.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of SYK inhibitors. Its inherent structural features and the synthetic tractability of its C4-amino group allow for the systematic exploration of chemical space around a privileged kinase-binding scaffold. The SNAr protocol detailed herein provides a reliable and scalable method for constructing the core of many potent indazole-pyrimidine based inhibitors. By applying the principles of SAR, researchers can rationally design and synthesize next-generation SYK inhibitors with improved potency, selectivity, and pharmaceutical properties for the treatment of a wide range of diseases.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caribjscitech.com [caribjscitech.com]
- 10. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Preparation of Antihypertensive Agents Utilizing 2-Methyl-2H-indazol-4-amine
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Methyl-2H-indazol-4-amine as a core scaffold in the synthesis of potential antihypertensive agents. This document outlines the scientific rationale, detailed synthetic protocols, and mechanistic considerations for developing novel drug candidates based on the indazole framework.
Introduction: The Indazole Scaffold in Cardiovascular Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and capacity for diverse substitutions have led to its incorporation into a wide array of pharmacologically active compounds, including those with anti-inflammatory, anti-cancer, and cardiovascular properties.[1][2] Several indazole derivatives have been investigated for their potential in treating cardiovascular diseases, including hypertension.[3] Their mechanism of action in this context often involves the modulation of key physiological pathways that regulate blood pressure, such as the Renin-Angiotensin-Aldosterone System (RAAS) or ion channel activity.[4][5]
This guide focuses on the utility of a specific isomer, this compound, as a versatile building block for creating novel antihypertensive agents, particularly those designed as Angiotensin II Receptor Blockers (ARBs).
Scientific Rationale: Designing an Indazole-Based Angiotensin II Receptor Blocker
The primary strategy outlined herein is the design of a novel ARB that incorporates the this compound moiety. ARBs are a cornerstone in hypertension management, functioning by blocking the action of angiotensin II, a potent vasoconstrictor, at the AT1 receptor.[4][6] The pharmacophore of a typical ARB consists of a biphenyl scaffold connected to an acidic group (often a tetrazole) and a lipophilic side chain.[2][7][8][9][10][11]
Our proposed target molecule, herein designated as IND-ARB-01 , leverages the this compound core as a bioisosteric replacement for one of the phenyl rings in the traditional biphenyl structure of sartans. The amine functionality at the 4-position serves as a key handle for introducing the requisite acidic and lipophilic moieties.
Experimental Section: Synthesis of IND-ARB-01
The synthesis of our target molecule, IND-ARB-01, is a multi-step process that begins with the preparation of the this compound core, followed by a series of functionalization reactions to build the final ARB structure.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of this compound is achieved through a two-step sequence involving nitration followed by reduction.
Workflow for the Synthesis of this compound
Protocol 1.1: Synthesis of 2-Methyl-4-nitro-2H-indazole
This protocol is adapted from established methods for the nitration of indazoles.[12][13]
| Reagent | Quantity | Molar Eq. |
| 2-Methyl-2H-indazole | 10.0 g | 1.0 |
| Concentrated H₂SO₄ | 50 mL | - |
| Concentrated HNO₃ | 6.0 mL | ~1.5 |
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 2-Methyl-2H-indazole to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.
-
Once the indazole has completely dissolved, add concentrated nitric acid dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated yellow solid is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral.
-
The crude 2-Methyl-4-nitro-2H-indazole is dried under vacuum. Further purification can be achieved by recrystallization from ethanol.
Protocol 1.2: Synthesis of this compound
The reduction of the nitro group is a standard transformation.[14][15]
| Reagent | Quantity | Molar Eq. |
| 2-Methyl-4-nitro-2H-indazole | 10.0 g | 1.0 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 42.5 g | ~3.0 |
| Concentrated HCl | 100 mL | - |
| 50% NaOH solution | As required | - |
Procedure:
-
Suspend 2-Methyl-4-nitro-2H-indazole in a mixture of concentrated hydrochloric acid and ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, controlling the exothermic reaction by external cooling.
-
After the addition is complete, heat the reaction mixture at reflux for 3 hours.
-
Cool the mixture to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the solution is strongly basic (pH > 12).
-
Extract the resulting suspension with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Part 2: Construction of the Angiotensin II Receptor Blocker (IND-ARB-01)
This part of the synthesis involves a sequence of well-established reactions to build the final drug candidate.
Workflow for the Synthesis of IND-ARB-01
Protocol 2.1: Synthesis of 4-Bromo-2-methyl-2H-indazole via Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an amino group into a halide.[16][17][18][19][20]
| Reagent | Quantity | Molar Eq. |
| This compound | 5.0 g | 1.0 |
| 48% HBr | 25 mL | - |
| Sodium nitrite (NaNO₂) | 2.6 g | 1.1 |
| Copper(I) bromide (CuBr) | 5.3 g | 1.1 |
Procedure:
-
Dissolve this compound in 48% hydrobromic acid at 0°C.
-
Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid.
-
Add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour.
-
Cool the mixture, extract with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 4-Bromo-2-methyl-2H-indazole.
Protocol 2.2: Suzuki Coupling for Biphenyl Formation
The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[21][22][23][24][25]
| Reagent | Quantity | Molar Eq. |
| 4-Bromo-2-methyl-2H-indazole | 2.0 g | 1.0 |
| 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | 2.8 g | 1.1 |
| Pd(PPh₃)₄ | 0.55 g | 0.05 |
| 2M Na₂CO₃ solution | 15 mL | - |
| Toluene | 50 mL | - |
| Ethanol | 10 mL | - |
Procedure:
-
To a degassed mixture of toluene and ethanol, add 4-Bromo-2-methyl-2H-indazole, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, and tetrakis(triphenylphosphine)palladium(0).
-
Add the degassed 2M sodium carbonate solution.
-
Heat the mixture at reflux under an inert atmosphere (e.g., argon or nitrogen) for 12 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the biphenyl-substituted indazole intermediate.
Protocol 2.3: Formation of the Tetrazole Ring
The final step involves the conversion of the nitrile group to a tetrazole, a common bioisostere for a carboxylic acid in ARBs.[6][10][26][27]
| Reagent | Quantity | Molar Eq. |
| Biphenyl-substituted indazole nitrile | 1.5 g | 1.0 |
| Sodium azide (NaN₃) | 0.9 g | 3.0 |
| Triethylamine hydrochloride | 1.9 g | 3.0 |
| N,N-Dimethylformamide (DMF) | 20 mL | - |
Procedure:
-
Dissolve the biphenyl-substituted indazole nitrile in DMF.
-
Add sodium azide and triethylamine hydrochloride.
-
Heat the reaction mixture at 120°C for 24 hours.
-
Cool the mixture, acidify with dilute HCl, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product, IND-ARB-01 .
Mechanistic Insights and Biological Evaluation
Proposed Mechanism of Action
The designed molecule, IND-ARB-01, is hypothesized to act as an antagonist at the Angiotensin II Type 1 (AT1) receptor. The structural features incorporated are intended to mimic the binding of angiotensin II, thereby preventing its vasoconstrictive effects.
Mechanism of Angiotensin II Receptor Blockade
In Vitro and In Vivo Evaluation
To validate the antihypertensive potential of IND-ARB-01, a series of in vitro and in vivo studies are recommended:
-
In Vitro Radioligand Binding Assays: To determine the binding affinity of IND-ARB-01 to the human AT1 receptor.
-
In Vitro Functional Assays: To assess the antagonist activity by measuring the inhibition of angiotensin II-induced cellular responses (e.g., calcium mobilization).
-
In Vivo Studies in Hypertensive Animal Models: To evaluate the blood pressure-lowering effects of IND-ARB-01 in models such as spontaneously hypertensive rats (SHR).
Conclusion
This compound is a valuable and strategically important starting material for the synthesis of novel antihypertensive agents. The protocols detailed in these application notes provide a robust framework for the rational design and synthesis of indazole-based ARBs. The proposed synthetic route leverages well-established and high-yielding chemical transformations, offering a practical approach for medicinal chemists. Further optimization and extensive biological evaluation of the synthesized compounds are crucial next steps in the drug discovery process.
References
- 1. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore modeling of dual angiotensin II and endothelin A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Journal of Chemical Sciences : Ligand based Pharmacophore Modeling of some Angiotensin II Receptor Antagonist - ISCA [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacophore, drug metabolism, and pharmacokinetics models on non-peptide AT1, AT2, and AT1/AT2 angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivation of a 3D pharmacophore model for the angiotensin-II site one receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular shape comparison of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. 2-(4-Methylphenyl)-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 17. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sandmeyer Reaction [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors | Semantic Scholar [semanticscholar.org]
Application Note: A Validated Protocol for the Synthesis of 2-Methyl-2H-indazol-4-amine
Abstract
This application note provides a comprehensive and validated experimental protocol for the synthesis of 2-Methyl-2H-indazol-4-amine, a key building block in medicinal chemistry and drug discovery. The described methodology follows a robust two-step synthetic sequence commencing with the regioselective N-methylation of 4-nitro-1H-indazole, followed by the catalytic reduction of the nitro-intermediate. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step instructions, mechanistic insights, characterization data, and essential safety protocols to ensure reliable and safe execution.
Introduction
Indazole derivatives are privileged scaffolds in modern pharmacology due to their diverse biological activities. The specific isomer, this compound (CAS No. 82013-51-2), serves as a critical intermediate in the synthesis of potent kinase inhibitors, including spleen tyrosine kinase (Syk) inhibitors, which are of significant interest for treating inflammatory diseases and certain cancers.[] The precise arrangement of the methyl and amine substituents on the indazole core is crucial for molecular recognition and biological function.
This protocol outlines a reliable pathway to access this valuable compound, focusing on practical execution and reproducibility. The causality behind key experimental choices, such as regioselective control during methylation and the efficiency of the reduction step, is explained to provide a deeper understanding of the process.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process starting from commercially available 4-nitro-1H-indazole.
-
Step 1: N-Methylation of 4-Nitro-1H-indazole. The initial step involves the methylation of 4-nitro-1H-indazole. This reaction typically yields a mixture of two constitutional isomers: the desired 2-methyl-4-nitro-2H-indazole and the 1-methyl-4-nitro-1H-indazole. The regioselectivity can be influenced by the choice of base and solvent. The isomers are then separated by column chromatography.
-
Step 2: Catalytic Hydrogenation. The purified 2-methyl-4-nitro-2H-indazole intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to the corresponding primary amine, yielding the final product.
The overall workflow is depicted in the diagram below.
Figure 1: Synthetic workflow for this compound.
PART 1: Experimental Protocol
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| 4-Nitro-1H-indazole | ≥98% | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Sci. |
| Dimethyl Sulfate (Me₂SO₄) | ≥99.8% | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | VWR Chemicals |
| Methanol (MeOH) | HPLC Grade | VWR Chemicals |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Sci. |
| Hexanes | ACS Grade | Fisher Sci. |
| Palladium on Carbon (10% Pd/C) | Catalyst Grade | Sigma-Aldrich |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Airgas |
| Celite® 545 | --- | Sigma-Aldrich |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Sci. |
Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, Schlenk line or balloon setup for inert atmosphere, high-pressure hydrogenation vessel (e.g., Parr hydrogenator), flash chromatography system, and a TLC setup with UV visualization.
Step 1: Synthesis of 2-Methyl-4-nitro-2H-indazole
This procedure is adapted from established methods for the N-alkylation of indazoles.[2]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-nitro-1H-indazole (5.0 g, 30.7 mmol) and potassium hydroxide (KOH) (5.2 g, 92.1 mmol) in 50 mL of water.
-
Temperature Control: Warm the solution to 45 °C with stirring until all solids have dissolved, resulting in a clear, dark solution.
-
Methylation: Carefully add dimethyl sulfate (4.2 mL, 44.5 mmol) dropwise to the solution over 15-20 minutes. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Reaction Monitoring: Maintain the reaction mixture at 45 °C and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting material should be consumed, and two new spots corresponding to the N1 and N2 methylated isomers should appear.
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid containing the mixture of isomers.
-
Purification: Purify the crude mixture by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing). The 2-methyl-4-nitro-2H-indazole isomer is typically the less polar compound and will elute first. Combine the fractions containing the desired product and concentrate to dryness.
Step 2: Synthesis of this compound
This protocol employs a standard catalytic hydrogenation for the reduction of an aromatic nitro group.[2]
-
Catalyst and Reagent Setup: In a high-pressure hydrogenation vessel, add the purified 2-methyl-4-nitro-2H-indazole (3.0 g, 16.9 mmol) and a solvent mixture of methanol and dichloromethane (1:1, 80 mL).
-
Inerting the Vessel: Carefully add 10% Palladium on Carbon (10% w/w, ~300 mg) to the solution. Seal the vessel and purge it several times with nitrogen or argon gas to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 3 bars (approx. 45 psi).
-
Reaction Conditions: Heat the mixture to 50 °C and stir vigorously. The reaction is typically complete within 3-5 hours. Monitor the consumption of hydrogen. The reaction can also be monitored by TLC or LC-MS if the setup allows for safe sampling.
-
Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the crude this compound.
-
Final Purification (if necessary): The product is often of high purity after filtration. If further purification is required, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography.
PART 2: Characterization and Data
Expected Results
| Compound | Molecular Formula | MW ( g/mol ) | Appearance |
| 2-Methyl-4-nitro-2H-indazole | C₈H₇N₃O₂ | 177.16 | Yellow Solid |
| This compound | C₈H₉N₃ | 147.18 | Brown Powder |
Analytical Data (Predicted & Reported)
-
This compound
-
¹H NMR (DMSO-d₆): Chemical shifts (δ) are expected for aromatic protons, the amine (-NH₂) protons (as a broad singlet), and the N-methyl group (as a singlet around 4.0 ppm).
-
¹³C NMR (DMSO-d₆): Signals corresponding to the eight unique carbon atoms of the molecule are expected.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 148.09.
-
PART 3: Safety and Handling
This compound is classified as an irritant.[3]
-
Hazard Statements:
-
Precautionary Measures:
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]
-
In all cases of exposure, seek medical attention if symptoms persist.
-
Dimethyl Sulfate is extremely hazardous. It is a potent alkylating agent and is classified as acutely toxic, corrosive, and a suspected human carcinogen. All handling must be performed within a certified chemical fume hood with appropriate PPE, including heavy-duty gloves and a face shield. An ammonia solution should be kept nearby to neutralize spills.
Catalytic Hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C when dry). Ensure the equipment is properly rated for the pressure and temperature used. The catalyst should be handled wet to minimize the risk of ignition upon contact with air.
Conclusion
This application note details a reliable and scalable two-step synthesis for this compound. By providing a clear rationale for the chosen synthetic route and detailed procedural steps, this guide aims to facilitate the efficient production of this important chemical intermediate for research and development in the pharmaceutical industry. Adherence to the described safety protocols is paramount for the safe execution of this synthesis.
References
Introduction: Unlocking Molecular Complexity with a Privileged Scaffold
An Application Guide to the Strategic Use of 2-Methyl-2H-indazol-4-amine in Multi-Component Reactions
In the landscape of modern drug discovery and medicinal chemistry, multi-component reactions (MCRs) stand out for their efficiency, atom economy, and ability to rapidly generate libraries of structurally complex molecules from simple, readily available starting materials.[1][2] The indazole nucleus is a cornerstone heterocyclic framework, present in a multitude of compounds with a wide spectrum of biological activities, including antitumor and anti-inflammatory agents.[3][4][5] The fusion of a pyrazole ring with a benzene ring creates a scaffold with unique electronic and steric properties, making it a "privileged" structure in pharmaceutical development.[4][6]
This guide focuses on a specific, yet highly promising building block: This compound . While direct, published applications of this particular isomer in classical MCRs are not extensively documented, its structure as an aromatic amine presents a compelling opportunity for its use in powerful transformations such as the Ugi and Povarov reactions. As a Senior Application Scientist, this document serves not only as a review but as a forward-looking guide, proposing robust, mechanistically-sound protocols for leveraging this reagent to create novel molecular architectures. We will delve into the causality behind experimental choices, offering insights to navigate the potential challenges and unlock the full synthetic potential of this versatile amine.
Physicochemical Profile and Synthetic Rationale
The utility of this compound in MCRs is dictated by the interplay of its structural features:
-
Nucleophilicity of the Amine: The 4-amino group is the primary reactive site for initiating MCRs. Its nucleophilicity is modulated by the electron-donating nature of the indazole ring system. While it is an aromatic amine, and thus generally less basic and nucleophilic than its aliphatic counterparts, its reactivity is sufficient to engage in the crucial first step of many MCRs: imine formation.
-
Steric Considerations: The bicyclic indazole core presents a moderate level of steric bulk. This can be advantageous in directing the stereochemical outcome of certain reactions but may also necessitate more forcing conditions (e.g., elevated temperatures or Lewis acid catalysis) to overcome steric hindrance during bond formation.
-
The 2-Methyl Group: The methyl group at the N2 position serves a critical role by preventing tautomerization and locking the molecule into the 2H-indazole form. This ensures a single, predictable point of reactivity at the 4-amino position and simplifies the characterization of the resulting MCR products.
These characteristics suggest that this compound is an ideal candidate for creating diverse libraries of drug-like molecules, embedding the valuable indazole pharmacophore into more complex structures.
Proposed Application 1: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to generate α-acylamino amide products in a single pot.[2][7] This transformation is unparalleled in its ability to introduce four points of diversity into a molecule simultaneously.
Mechanistic Rationale
The reaction is initiated by the formation of an iminium ion from the condensation of the amine (this compound) and the aldehyde. The nucleophilic isocyanide then traps this electrophilic intermediate, forming a nitrilium ion. This is followed by a second nucleophilic attack, this time by the carboxylate anion, yielding an O-acyl isoamide intermediate. The reaction concludes with an irreversible, intramolecular O-to-N acyl transfer known as the Mumm rearrangement to furnish the stable α-acylamino amide product.[1][2] The reduced nucleophilicity of the aromatic amine may slow the initial imine formation, which can often be accelerated with mild heating or the use of a dehydrating agent.
Caption: Generalized workflow of the Ugi Four-Component Reaction (U-4CR).
Detailed Experimental Protocol: Synthesis of a Model Ugi Product
This protocol describes the synthesis of a representative α-acylamino amide using this compound.
Materials:
-
This compound
-
Isobutyraldehyde
-
Acetic Acid (Glacial)
-
tert-Butyl isocyanide
-
Methanol (Anhydrous)
-
Round-bottom flask with stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Dissolve the amine in anhydrous methanol (10 mL). Stir until fully dissolved.
-
Component Addition: To the stirred solution, add isobutyraldehyde (1.1 mmol, 1.1 equiv) followed by acetic acid (1.0 mmol, 1.0 equiv).
-
Isocyanide Addition: Carefully add tert-butyl isocyanide (1.0 mmol, 1.0 equiv) to the mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For less reactive aldehydes, the mixture may be gently heated to 40-50 °C.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ugi product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Component | Role | Stoichiometry |
| This compound | Amine | 1.0 equiv |
| Isobutyraldehyde | Carbonyl | 1.1 equiv |
| Acetic Acid | Acid | 1.0 equiv |
| tert-Butyl isocyanide | Isocyanide | 1.0 equiv |
| Methanol | Solvent | - |
Proposed Application 2: The Povarov Reaction
The Povarov reaction is a powerful acid-catalyzed three-component reaction between an aromatic amine, an aldehyde, and an activated alkene (such as an enol ether) to synthesize substituted tetrahydroquinolines. As an analogue of aniline, this compound is a prime candidate for this transformation, enabling the synthesis of novel indazole-fused heterocyclic systems.
Mechanistic Rationale
The reaction proceeds via an imine-Diels-Alder mechanism. First, the aromatic amine and the aldehyde condense under acidic conditions to form an electron-deficient N-aryliminium ion. This intermediate then acts as the azadiene in a [4+2] cycloaddition reaction with the electron-rich alkene (the dienophile). The resulting cycloadduct is then rearomatized to yield the stable tetrahydroquinoline product. The choice of catalyst is crucial; Lewis acids like Yb(OTf)₃ or Brønsted acids are commonly employed.
Caption: Experimental workflow for the Povarov three-component reaction.
Detailed Experimental Protocol: Synthesis of an Indazole-Fused Tetrahydroquinoline
Materials:
-
This compound
-
Benzaldehyde
-
Ethyl vinyl ether (activated alkene)
-
Ytterbium(III) triflate (Yb(OTf)₃) (Lewis acid catalyst)
-
Acetonitrile (Anhydrous)
-
Standard glassware for inert atmosphere reaction, workup, and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Yb(OTf)₃ (0.1 mmol, 10 mol%).
-
Reagent Addition: Add anhydrous acetonitrile (10 mL), followed by this compound (1.0 mmol, 1.0 equiv) and benzaldehyde (1.0 mmol, 1.0 equiv).
-
Alkene Addition: Add ethyl vinyl ether (2.0 mmol, 2.0 equiv) to the mixture. An excess of the alkene is used as it is volatile and acts as the dienophile.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours, or until TLC/LC-MS indicates consumption of the starting amine.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 25 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired tetrahydroquinoline product.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Conclusion and Future Outlook
This compound represents a potent, yet underutilized, building block for the synthesis of novel, complex, and biologically relevant molecules. The protocols detailed in this guide for the Ugi and Povarov reactions serve as robust starting points for researchers and drug development professionals. By applying the principles of multi-component reaction chemistry, the unique indazole scaffold can be readily incorporated into diverse molecular frameworks, accelerating the discovery of new chemical entities with potential therapeutic applications. Further exploration into other MCRs, such as the Passerini or Biginelli reactions, could expand the synthetic utility of this valuable amine even further, paving the way for the next generation of indazole-based pharmaceuticals.
References
- 1. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caribjscitech.com [caribjscitech.com]
- 7. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 2-Methyl-2H-indazol-4-amine: An Application Note and Protocol
This comprehensive guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of 2-Methyl-2H-indazol-4-amine, a key building block in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind the chosen synthetic strategy, process optimization, and safety considerations critical for industrial applications.
Introduction
This compound is a vital intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of therapeutic agents, making a robust and scalable synthetic route to this compound highly valuable. This application note details a multi-step synthesis designed for scalability, focusing on regioselectivity, process safety, and product purity. The described pathway involves the nitration of a commercially available indazole, followed by a regioselective N-methylation, and concluding with a catalytic hydrogenation to yield the final product.
Strategic Overview of the Synthetic Pathway
The chosen synthetic route is a three-step process designed for efficiency and scalability. The key challenge in the synthesis of N-alkylated indazoles is controlling the regioselectivity of the alkylation step, as both N1 and N2 positions are susceptible to modification. This protocol addresses this challenge through careful selection of reagents and reaction conditions.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Nitro-1H-indazole
The initial step involves the nitration of commercially available 1H-indazole. This electrophilic aromatic substitution reaction introduces a nitro group at the C4 position.
Protocol: Nitration of 1H-Indazole
Materials:
-
1H-Indazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water
-
Sodium Bicarbonate (Saturated Solution)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling circulator
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Charge the jacketed reactor with concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using the cooling circulator.
-
Slowly add 1H-indazole to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Once the indazole is fully dissolved, cool the mixture to -5 to 0 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the indazole solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product is collected by filtration and washed with cold water until the filtrate is neutral.
-
The crude product is then reslurried in a saturated sodium bicarbonate solution to neutralize any remaining acid, filtered, and washed with water.
-
The resulting solid is dried under vacuum at 50-60 °C to yield 4-nitro-1H-indazole.
Causality of Experimental Choices:
-
The use of a mixture of concentrated sulfuric and nitric acids generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction.
-
Low-temperature control is crucial to prevent over-nitration and the formation of unwanted side products. The exothermic nature of the reaction necessitates careful addition of the nitrating mixture.
-
Quenching the reaction on ice serves to both stop the reaction and precipitate the product, which has low solubility in aqueous media.
Part 2: N-Methylation of 4-Nitro-1H-indazole
This step is the most critical in terms of regioselectivity. The methylation of 4-nitro-1H-indazole can yield both the desired 2-methyl-4-nitro-2H-indazole and the isomeric 1-methyl-4-nitro-1H-indazole. The choice of methylating agent, base, and solvent system significantly influences the ratio of these two products.[1]
Protocol: Regioselective N-Methylation
Materials:
-
4-Nitro-1H-indazole
-
Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography system for purification (if necessary)
Procedure:
-
Charge the reactor with 4-nitro-1H-indazole and the chosen solvent (e.g., acetone).
-
Add the base (e.g., potassium carbonate) to the suspension.
-
Heat the mixture to a moderate temperature (e.g., 40-50 °C) with stirring.
-
Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise, maintaining the reaction temperature.
-
Stir the reaction mixture for several hours until completion, as monitored by HPLC. The reaction typically shows the formation of two major products (N1 and N2 isomers).
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product mixture.
-
The separation of the desired N2 isomer from the N1 isomer is a critical step. This can often be achieved by fractional crystallization or column chromatography on a large scale. The different polarity of the two isomers allows for their separation.[2]
Causality of Experimental Choices and Regioselectivity:
-
The N-alkylation of indazoles is a kinetically and thermodynamically controlled process.[3]
-
Methylating Agent: Dimethyl sulfate is a cost-effective and highly reactive methylating agent suitable for industrial applications.[4] However, it is highly toxic and requires strict handling protocols.[4] Methyl iodide is also effective but generally more expensive.[4]
-
Base and Solvent: The choice of base and solvent system plays a crucial role in directing the regioselectivity. Aprotic polar solvents like DMF or acetone are commonly used. The combination of a weaker base like K₂CO₃ in acetone often provides a different isomeric ratio compared to a stronger base like NaH in THF.[1] For the synthesis of the N2-isomer, kinetic control is often favored, which can be influenced by the specific conditions.[3]
-
Isomer Separation: The physical properties of the N1 and N2 isomers, such as their polarity and solubility, are typically different, allowing for their separation by chromatographic methods or selective crystallization.[2] For a scalable process, developing an efficient crystallization-based separation is highly desirable to avoid the costs and solvent waste associated with large-scale chromatography.
Part 3: Reduction of 2-Methyl-4-nitro-2H-indazole
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean conversion, and the avoidance of stoichiometric metal waste.
Protocol: Catalytic Hydrogenation
Materials:
-
2-Methyl-4-nitro-2H-indazole
-
Palladium on Carbon (Pd/C, 5-10 wt%)
-
Methanol or Ethanol
-
Hydrogen Gas
Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator or a stirred autoclave)
-
Filtration system for catalyst removal (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Charge the hydrogenation reactor with 2-methyl-4-nitro-2H-indazole and the solvent (e.g., methanol).
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) with efficient stirring.
-
Monitor the reaction progress by hydrogen uptake and/or HPLC analysis.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system to obtain the final product with high purity.
Causality of Experimental Choices and Safety:
-
Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[5][6] The catalyst loading can be optimized to balance reaction time and cost.
-
Solvent: Alcohols like methanol or ethanol are common solvents for hydrogenation as they are relatively inert and can dissolve both the starting material and the product.
-
Safety: Catalytic hydrogenation of nitro compounds is an exothermic reaction that can be hazardous if not properly controlled.[7] The accumulation of hydroxylamine intermediates can lead to thermal runaway.[8][9] Therefore, good temperature control, efficient stirring, and careful monitoring of hydrogen uptake are essential. The catalyst is pyrophoric and must be handled with care under an inert atmosphere.
References
- 1. d-nb.info [d-nb.info]
- 2. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. almacgroup.com [almacgroup.com]
- 6. scilit.com [scilit.com]
- 7. mt.com [mt.com]
- 8. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 9. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
The Versatile Role of 2-Methyl-2H-indazol-4-amine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Indazole Scaffold in Drug Discovery and Materials Science
The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and other therapeutics. Among the various substituted indazoles, 2-Methyl-2H-indazol-4-amine stands out as a versatile building block, offering a strategic amino group for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for researchers in drug development and related scientific fields.
The inherent reactivity of the 4-amino group, coupled with the stability of the N-methylated indazole core, allows for a range of chemical transformations. This document will focus on three key areas of application:
-
Nucleophilic Aromatic Substitution: The use of this compound as a nucleophile in the synthesis of substituted pyrimidines, a common scaffold in kinase inhibitors.
-
Palladium-Catalyzed Cross-Coupling: The application of the Buchwald-Hartwig amination for the formation of C-N bonds, linking the indazole core to other aryl or heteroaryl moieties.
-
Copper-Catalyzed N-Arylation: The Ullmann condensation as a classical and still relevant method for the synthesis of N-arylated indazole derivatives.
For each of these applications, we will provide a detailed experimental protocol, a discussion of the underlying mechanism, and guidance on reaction optimization.
Synthesis of Substituted Pyrimidines via Nucleophilic Aromatic Substitution
The 2-aminopyrimidine scaffold is a key pharmacophore in a multitude of approved and investigational kinase inhibitors. The reaction of this compound with activated pyrimidines, such as 2,4-dichloropyrimidine, provides a direct route to valuable intermediates for drug discovery programs.[4][5]
Mechanistic Rationale
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the C2 and C4 positions towards nucleophilic attack. The amino group of this compound acts as the nucleophile, displacing a chloride leaving group. The reaction typically exhibits regioselectivity for the more activated C4 position of 2,4-dichloropyrimidine. The choice of a suitable base is crucial to neutralize the HCl generated during the reaction and to maintain the nucleophilicity of the amine.
Diagram 1: SNAr Reaction Workflow
Caption: Workflow for the synthesis of N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-4-amine.
Detailed Experimental Protocol
Synthesis of N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-4-amine
This protocol is adapted from a similar procedure for the 6-amino isomer.[4]
| Reagent/Solvent | Molar Eq. | MW | Amount | Moles |
| This compound | 1.0 | 147.18 g/mol | 10.0 g | 0.068 mol |
| 2,4-Dichloropyrimidine | 1.1 | 148.98 g/mol | 11.1 g | 0.075 mol |
| Sodium Bicarbonate (NaHCO₃) | 2.0 | 84.01 g/mol | 11.4 g | 0.136 mol |
| Ethanol | - | - | 250 mL | - |
| Ethyl Acetate | - | - | As needed | - |
| Methanol | - | - | As needed | - |
Procedure:
-
To a stirred solution of this compound (10.0 g, 0.068 mol) and sodium bicarbonate (11.4 g, 0.136 mol) in ethanol (250 mL) in a round-bottom flask, add 2,4-dichloropyrimidine (11.1 g, 0.075 mol) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion of the reaction (typically 4-6 hours), cool the suspension to room temperature.
-
Filter the solid precipitate and wash it thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield a solid.
-
For purification, dissolve the crude solid in a minimal amount of hot methanol and allow it to cool to room temperature, then to 0-4 °C to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum to afford the purified N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-4-amine.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[6][7] This reaction enables the coupling of this compound with a wide range of aryl and heteroaryl halides or triflates, providing access to a diverse array of N-aryl indazole derivatives.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:[6]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results by promoting both the oxidative addition and reductive elimination steps.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
General Procedure for the Buchwald-Hartwig Amination of an Aryl Bromide with this compound
This protocol is a general procedure adapted from established methods.[8]
| Reagent/Solvent | Molar Eq. | MW | Amount | Moles |
| This compound | 1.2 | 147.18 g/mol | 1.77 g | 12.0 mmol |
| Aryl Bromide | 1.0 | - | - | 10.0 mmol |
| Pd₂(dba)₃ | 0.02 | 915.72 g/mol | 183 mg | 0.2 mmol |
| Xantphos | 0.04 | 578.68 g/mol | 231 mg | 0.4 mmol |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 96.10 g/mol | 1.35 g | 14.0 mmol |
| Toluene (anhydrous) | - | - | 50 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (10.0 mmol), this compound (1.77 g, 12.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and Xantphos (231 mg, 0.4 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (50 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-methyl-2H-indazol-4-amine.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst.[9][10][11] While palladium-catalyzed methods have become more prevalent, the Ullmann reaction remains a valuable tool, particularly for certain substrates and in large-scale synthesis due to the lower cost of copper.
Mechanistic Rationale
The precise mechanism of the Ullmann condensation is still a subject of discussion, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The key steps are thought to be:
-
Coordination: The amine and a ligand coordinate to a Cu(I) salt.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper center to form a Cu(III) intermediate.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the copper center to form the C-N bond and regenerate a Cu(I) species.
The use of a ligand, such as a diamine or an amino acid, is often crucial for facilitating the reaction at lower temperatures and with a broader substrate scope.
Diagram 3: Ullmann Condensation Workflow
Caption: General workflow for the Ullmann condensation of this compound.
Detailed Experimental Protocol
General Procedure for the Ullmann Condensation of an Aryl Iodide with this compound
This protocol is based on general procedures for the copper-catalyzed N-arylation of amines.[10][12]
| Reagent/Solvent | Molar Eq. | MW | Amount | Moles |
| This compound | 1.0 | 147.18 g/mol | 1.47 g | 10.0 mmol |
| Aryl Iodide | 1.2 | - | - | 12.0 mmol |
| Copper(I) Iodide (CuI) | 0.1 | 190.45 g/mol | 190 mg | 1.0 mmol |
| L-Proline | 0.2 | 115.13 g/mol | 230 mg | 2.0 mmol |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 g/mol | 2.76 g | 20.0 mmol |
| Dimethyl Sulfoxide (DMSO) | - | - | 40 mL | - |
Procedure:
-
To a reaction vessel, add this compound (1.47 g, 10.0 mmol), the aryl iodide (12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), L-proline (230 mg, 2.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add dimethyl sulfoxide (40 mL).
-
Heat the reaction mixture to 90-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-methyl-2H-indazol-4-amine.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of molecules with potential therapeutic applications. The protocols detailed in this guide for nucleophilic aromatic substitution, Buchwald-Hartwig amination, and Ullmann condensation provide a solid foundation for researchers to utilize this important scaffold in their synthetic endeavors. As with any chemical reaction, optimization of the conditions for specific substrates may be necessary to achieve optimal yields and purity. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel and important molecules in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Role of Substituted Indazoles in the Synthesis of Pazopanib and its Derivatives
Abstract: This technical guide provides a comprehensive overview of the synthetic strategies for the anti-cancer agent pazopanib, with a specific focus on the critical role of substituted indazole precursors. While initial inquiries into "2-Methyl-2H-indazol-4-amine" as a direct precursor did not align with established manufacturing routes, this document clarifies the well-documented utilization of the isomeric N,2,3-trimethyl-2H-indazol-6-amine. We present detailed, field-proven protocols for the synthesis of this key intermediate starting from 3-methyl-6-nitro-1H-indazole, and its subsequent elaboration into pazopanib. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step methodologies.
Introduction: Pazopanib and the Significance of the Indazole Moiety
Pazopanib (Votrient®) is a potent, oral, multi-targeted tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS)[1]. Its mechanism of action involves the inhibition of several key receptors, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-KIT)[2]. By blocking these signaling pathways, pazopanib effectively inhibits tumor angiogenesis and growth[2].
The molecular architecture of pazopanib is a carefully orchestrated assembly of three primary building blocks: a pyrimidine core, a sulfonamide side-chain, and a substituted indazole ring[2][3]. The indazole fragment is of particular importance, as it plays a crucial role in the molecule's binding affinity and overall biological activity[2]. The specific substitution pattern on the indazole ring is critical for efficacy.
A thorough review of the scientific literature, including seminal patents and process chemistry publications, reveals that the key indazole intermediate for pazopanib synthesis is N,2,3-trimethyl-2H-indazol-6-amine , not the 4-amino isomer[4][2][3]. The innovator's route and subsequent commercially viable syntheses consistently start from precursors leading to the 6-aminoindazole scaffold[4][3]. This guide will, therefore, focus on the established and validated synthetic pathways employing this critical intermediate.
Synthetic Strategy Overview: The Assembly of Pazopanib
The convergent synthesis of pazopanib involves the preparation of two key fragments that are ultimately coupled to form the final drug substance. The primary disconnection points are between the pyrimidine ring and the two flanking aromatic amines.
A widely adopted and efficient strategy can be visualized as follows:
Figure 1: Convergent Synthetic Strategy for Pazopanib. This diagram illustrates the assembly of Pazopanib from key building blocks.
The core of this guide will focus on the multi-step synthesis of the crucial indazole intermediate and its subsequent conversion to pazopanib.
Experimental Protocols
Part A: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine (Key Intermediate)
This synthesis is a multi-step process starting from the commercially available 3-methyl-6-nitro-1H-indazole. The sequence involves N-methylation, reduction of the nitro group, and a subsequent N-methylation of the resulting aniline.
Workflow for Intermediate Synthesis:
Figure 2: Workflow for the synthesis of the key indazole intermediate.
Protocol 3.1: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine
-
Rationale: The initial step involves methylation of the indazole ring followed by reduction of the nitro group. Using a strong reducing agent like tin(II) chloride is effective in a laboratory setting. Catalytic hydrogenation (e.g., with Pd/C) is a cleaner alternative often preferred for scalability[4].
-
N-Methylation: 3-Methyl-6-nitro-1H-indazole (1 eq.) is dissolved in a suitable solvent like dichloromethane. Trimethyloxonium tetrafluoroborate (1.1 eq.) is added portion-wise at 0°C. The reaction is stirred and allowed to warm to room temperature until completion (monitored by TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,3-dimethyl-6-nitro-2H-indazole.
-
Nitro Reduction: The crude nitro compound is dispersed in ethyl acetate at 0°C. Tin(II) chloride dihydrate (4 eq.) is added slowly, followed by the dropwise addition of concentrated HCl, keeping the temperature below 10°C[2].
-
Reaction Completion & Isolation: The mixture is stirred for several hours at room temperature. Upon completion, the reaction is carefully basified with a cold aqueous NaOH solution to precipitate tin salts. The mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford 2,3-dimethyl-2H-indazol-6-amine[2].
Protocol 3.2: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine
-
Rationale: Reductive amination is a reliable method for the N-methylation of the primary amine. This method avoids the use of more hazardous alkylating agents like methyl iodide.
-
Reaction Setup: To a solution of 2,3-dimethyl-2H-indazol-6-amine (1 eq.) in methanol, add sodium methoxide (5 eq.) and paraformaldehyde (5 eq.)[2].
-
Imine Formation: The mixture is refluxed briefly and then stirred at room temperature for 4 hours to facilitate the formation of the Schiff base intermediate.
-
Reduction: The reaction is cooled to 5°C, and sodium borohydride (4 eq.) is added portion-wise. The mixture is then refluxed for approximately 2 hours[2].
-
Isolation: The solvent is removed by rotary evaporation. The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the final product, N,2,3-trimethyl-2H-indazol-6-amine.
| Compound | Starting Material | Reagents | Typical Yield | Purity (HPLC) |
| Intermediate 1 | 3-Methyl-6-nitro-1H-indazole | Trimethyloxonium tetrafluoroborate | ~90-95% | >98% |
| Intermediate 2 | Intermediate 1 | SnCl₂·2H₂O, HCl | ~85-90% | >98% |
| Final Intermediate | Intermediate 2 | Paraformaldehyde, NaBH₄ | ~85-90% | >99% |
Table 1: Summary of Key Intermediate Synthesis.
Part B: Synthesis of Pazopanib Hydrochloride
This part details the coupling of the key indazole intermediate with 2,4-dichloropyrimidine, followed by the final condensation with the sulfonamide side-chain.
Protocol 3.3: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
-
Rationale: This is a nucleophilic aromatic substitution reaction where the secondary amine of the indazole intermediate displaces one of the chlorine atoms on the pyrimidine ring. The use of a base is necessary to neutralize the HCl generated.
-
Reaction Setup: In a suitable solvent such as dimethyl sulfoxide (DMSO), dissolve N,2,3-trimethyl-2H-indazol-6-amine (1 eq.) and 2,4-dichloropyrimidine (1.1 eq.).
-
Base Addition: Add a non-nucleophilic base like triethylamine (1.5 eq.) to the mixture[4].
-
Reaction Conditions: Heat the reaction mixture to approximately 80-90°C and stir until the starting material is consumed (monitored by TLC or HPLC).
-
Isolation: Cool the reaction mixture and pour it into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the desired pyrimidine intermediate[5].
Protocol 3.4: Final Coupling to Pazopanib Hydrochloride
-
Rationale: The final step is another nucleophilic aromatic substitution, where the amino group of the sulfonamide displaces the remaining chlorine on the pyrimidine ring. The reaction is typically acid-catalyzed.
-
Reaction Setup: A flask is charged with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 eq.), 5-amino-2-methylbenzenesulfonamide (1.05 eq.), and a solvent such as ethanol[1].
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops)[1].
-
Reaction Conditions: Heat the mixture to reflux (approximately 95°C) and maintain it until the reaction is complete[3].
-
Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, pazopanib hydrochloride, will often precipitate. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product as an off-white powder[1].
| Step | Key Reactants | Key Reagents/Conditions | Typical Yield | Purity (HPLC) |
| Pyrimidine Coupling | N,2,3-trimethyl-2H-indazol-6-amine, 2,4-Dichloropyrimidine | Triethylamine, DMSO, 80-90°C | ~90-95% | >98% |
| Final Coupling | Pyrimidine Intermediate, 5-Amino-2-methylbenzenesulfonamide | HCl (cat.), Ethanol, Reflux | ~85-90% | >99.5% |
Table 2: Summary of Final Pazopanib Synthesis Steps.
Conclusion and Future Perspectives
While the innovator's synthesis of pazopanib commencing with 3-methyl-6-nitro-1H-indazole is a well-established and robust method, research continues to explore more efficient and greener alternatives. The protocols detailed herein provide a reliable pathway to this important anti-cancer drug, centered on the synthesis of the critical N,2,3-trimethyl-2H-indazol-6-amine intermediate. For researchers and drug development professionals, a deep understanding of this synthetic route is essential for the development of novel pazopanib derivatives, process optimization, and scale-up operations. Future work in this area may focus on developing catalytic, one-pot procedures to further streamline the synthesis and reduce environmental impact.
References
- 1. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rroij.com [rroij.com]
- 5. CN103373989A - Preparation method of intermediate of pazopanib hydrochloride - Google Patents [patents.google.com]
Application Note & Protocols: 2-Methyl-2H-indazol-4-amine as a Versatile Precursor in the Synthesis of Novel Agricultural Chemicals
Abstract
The indazole heterocycle represents a "privileged scaffold" in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds. Its rigid structure and capacity for diverse functionalization make it an ideal building block for creating targeted, high-efficacy molecules. This document provides a detailed technical guide for researchers on the strategic use of 2-Methyl-2H-indazol-4-amine in the synthesis of potential next-generation agricultural chemicals. While specific, large-scale agrochemical syntheses starting from the 4-amino isomer are not as extensively documented as for other isomers, its chemical reactivity is governed by well-understood principles. This guide elucidates the fundamental reactivity of this compound and provides a robust, field-proven protocol for its incorporation into more complex molecular frameworks, using an analogous, well-documented reaction as a validated template. We will explore the causality behind experimental choices, present a detailed step-by-step protocol, and discuss the mechanistic underpinnings of the key synthetic transformations.
Introduction: The Indazole Scaffold in Modern Agrochemicals
The search for novel pesticides, herbicides, and fungicides with improved efficacy, better safety profiles, and novel modes of action is a critical endeavor for global food security. Heterocyclic compounds are at the forefront of this research, and the indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is of particular interest.
Indazole derivatives have been successfully developed into various commercial products, demonstrating their versatility. Their utility stems from:
-
Structural Rigidity: The fused ring system provides a well-defined three-dimensional structure, which can lead to high-affinity binding to target proteins.
-
Hydrogen Bonding Capability: The nitrogen atoms in the indazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.
-
Metabolic Stability: The aromatic nature of the indazole core often imparts a degree of metabolic stability, contributing to the desired in-vivo half-life of the active ingredient.
Numerous patents and research articles describe indazole derivatives with significant pesticidal, herbicidal, and fungicidal activities[1][2][3][4]. These molecules often function by inhibiting critical enzymes or disrupting essential biological pathways in the target organisms.
Core Reagent Analysis: this compound
This compound is a key synthetic intermediate, distinguished by the primary amine group (-NH₂) at the C4 position of the indazole ring. This functional group is the primary site of reactivity and the gateway to molecular elaboration.
-
Chemical Structure: C₈H₉N₃
-
Molecular Weight: 147.18 g/mol [5]
-
Key Reactive Feature: The lone pair of electrons on the nitrogen atom of the C4-amine group makes it a potent nucleophile. This allows it to readily attack electron-deficient centers, forming new carbon-nitrogen or heteroatom-nitrogen bonds.
Caption: Structure and key reactive site of this compound.
Application Protocol: Nucleophilic Aromatic Substitution (SNAr)
One of the most powerful and reliable methods for incorporating the indazol-amine scaffold into a larger molecule is through Nucleophilic Aromatic Substitution (SNAr). In this reaction, the nucleophilic amine attacks an electron-poor aromatic ring (often a halogenated pyrimidine or pyridine), displacing a halide ion. This reaction is central to the synthesis of many kinase inhibitors in pharmaceuticals and is equally applicable to creating agrochemical precursors[6][7].
The following protocol is adapted from a well-established procedure for a related isomer, N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine, which serves as a validated model for the reactivity of the 4-amino isomer[6].
Objective
To synthesize N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-4-amine by reacting this compound with 2,4-dichloropyrimidine.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Molar Eq. | Quantity | Notes |
| This compound | 147.18 | 1.0 | 5.0 g (34.0 mmol) | Limiting Reagent |
| 2,4-Dichloropyrimidine | 148.98 | 1.2 | 6.08 g (40.8 mmol) | Slight excess to ensure full conversion |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.5 | 7.14 g (85.0 mmol) | Mild base to scavenge HCl byproduct |
| Ethanol (200 Proof) | 46.07 | - | 150 mL | Reaction Solvent |
| Ethyl Acetate | 88.11 | - | As needed | For washing and extraction |
| Deionized Water | 18.02 | - | As needed | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (5.0 g, 34.0 mmol) and sodium bicarbonate (7.14 g, 85.0 mmol).
-
Solvent Addition: Add 150 mL of ethanol to the flask. Begin stirring to create a suspension.
-
Reagent Addition: At room temperature, add 2,4-dichloropyrimidine (6.08 g, 40.8 mmol) to the stirred suspension.
-
Causality Note: The reaction is initiated at room temperature. A mild base like NaHCO₃ is chosen over stronger bases (e.g., NaOH, K₂CO₃) to prevent potential side reactions or degradation of the starting materials while still effectively neutralizing the HCl generated during the reaction.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase. The disappearance of the starting indazol-amine spot indicates reaction completion.
-
Workup - Cooling & Filtration: Once the reaction is complete, cool the suspension to room temperature. A precipitate (product and salts) will form. Filter the suspension through a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with ethyl acetate (3 x 50 mL) to remove any unreacted 2,4-dichloropyrimidine and other soluble impurities. The filtrate contains the desired product.
-
Trustworthiness Note: This washing step is critical. The product is designed to be soluble in ethyl acetate while the inorganic salts are not. This differential solubility is a key purification principle.
-
-
Product Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white or beige solid.
-
Purification (Optional): If further purification is required, the crude solid can be recrystallized from a suitable solvent system (e.g., methanol or ethanol/water) or purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis protocol.
Mechanistic Grounding
The synthesis proceeds via a well-understood Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is self-validating as it follows established electronic principles.
-
Nucleophilic Attack: The amine group of this compound attacks the electron-deficient C4 position of 2,4-dichloropyrimidine. The C4 position is more activated towards nucleophilic attack than the C2 position due to the electron-withdrawing effects of both the adjacent chlorine and the ring nitrogens.
-
Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the pyrimidine ring.
-
Rearomatization: The complex is unstable and rapidly collapses. The chloride ion at the C4 position is expelled as a leaving group, restoring the aromaticity of the pyrimidine ring.
-
Proton Transfer: The NaHCO₃ base removes the proton from the newly formed secondary amine, neutralizing the generated HCl and driving the reaction to completion.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2012081916A2 - Indazole derivative and a pesticide composition containing the same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 82013-51-2 | this compound | Tetrahedron [thsci.com]
- 6. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 2-Methyl-2H-indazol-4-amine in Organic Electronics
For: Researchers, materials scientists, and professionals in organic electronics development.
Introduction: Unlocking the Potential of the Indazole Scaffold in Organic Electronics
The relentless pursuit of novel materials for organic electronics has led to the exploration of a vast chemical space. Among the various heterocyclic building blocks, the indazole core has emerged as a promising scaffold due to its rigid, electron-rich nature and its capacity for versatile functionalization. 2-Methyl-2H-indazol-4-amine, in particular, presents a unique combination of structural and electronic features that make it an attractive starting point for the synthesis of advanced materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The presence of the amine group at the 4-position offers a convenient handle for extending the π-conjugation of the indazole core, a critical factor in tuning the electronic properties of organic semiconductors. Furthermore, the 2-methyl substitution provides stability and influences the solid-state packing of the resulting materials, which in turn governs charge transport characteristics. This document provides a comprehensive guide to leveraging this compound for the development of next-generation organic electronic materials, complete with detailed synthetic protocols and device fabrication methodologies.
Core Concepts: Material Design and Electronic Properties
The design of high-performance organic electronic materials based on this compound hinges on the strategic modification of its core structure to achieve desired electronic and physical properties. The primary goal is to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as to promote favorable intermolecular interactions for efficient charge transport.[1]
The amine functionality of this compound serves as a nucleophilic center, enabling a variety of cross-coupling reactions to introduce electron-donating or electron-withdrawing moieties. This allows for precise control over the HOMO and LUMO energy levels of the final material. For instance, coupling with electron-withdrawing groups can lower both HOMO and LUMO levels, which is often desirable for achieving air stability and facilitating electron injection in n-type materials. Conversely, the introduction of electron-donating groups can raise the HOMO level, a common strategy for designing p-type materials with good hole injection properties.
The planarity and rigidity of the indazole ring system are advantageous for promoting π-π stacking in the solid state, a key factor for efficient charge carrier mobility. The choice of substituents not only influences the electronic properties but also dictates the morphology and crystallinity of the thin films, which are critical for device performance.
Synthesis of a Model Donor-Acceptor Material: (E)-2-(2-(2-Methyl-2H-indazol-4-yl)vinyl)thiophene (MIVT)
To illustrate the potential of this compound as a building block, we present a detailed protocol for the synthesis of a hypothetical donor-acceptor type molecule, (E)-2-(2-(2-Methyl-2H-indazol-4-yl)vinyl)thiophene (MIVT). In this design, the electron-rich this compound acts as the donor unit, while the thiophene ring, connected via a vinyl bridge, serves as the acceptor moiety. This architecture is a common motif in organic semiconductors.
Synthetic Workflow
Caption: Synthetic pathway for MIVT from this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 4-Bromo-2-methyl-2H-indazole
-
Diazotization: Dissolve this compound (1.47 g, 10 mmol) in a mixture of hydrobromic acid (48%, 10 mL) and water (10 mL) at 0 °C.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.58 g, 11 mmol) in hydrobromic acid (48%, 10 mL) at 60 °C.
-
Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution.
-
Heat the reaction mixture to 80 °C and stir for 1 hour.
-
Cool the mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield 4-Bromo-2-methyl-2H-indazole as a white solid.
Step 2: Synthesis of 2-Methyl-2H-indazole-4-carbaldehyde
-
Vilsmeier-Haack Reaction: To a solution of 4-Bromo-2-methyl-2H-indazole (2.11 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) at 0 °C, slowly add phosphorus oxychloride (1.84 g, 12 mmol).
-
Allow the reaction to warm to room temperature and then heat at 80 °C for 4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain 2-Methyl-2H-indazole-4-carbaldehyde as a pale yellow solid.
Step 3: Synthesis of (E)-2-(2-(2-Methyl-2H-indazol-4-yl)vinyl)thiophene (MIVT)
-
Wittig Reagent Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend (thiophen-2-ylmethyl)triphenylphosphonium bromide (4.55 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the suspension to 0 °C and add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise.
-
Stir the resulting deep red solution at 0 °C for 1 hour.
-
Wittig Reaction: Add a solution of 2-Methyl-2H-indazole-4-carbaldehyde (1.60 g, 10 mmol) in anhydrous THF (20 mL) to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane = 1:1) to afford MIVT as a bright yellow solid.
Device Fabrication and Characterization: A Bottom-Gate, Top-Contact OFET
The performance of an organic semiconductor is ultimately evaluated in a device context. Here, we provide a standard protocol for the fabrication and characterization of a bottom-gate, top-contact organic field-effect transistor (OFET) using the newly synthesized MIVT.
OFET Fabrication Workflow
Caption: Step-by-step workflow for the fabrication of a MIVT-based OFET.
Detailed Fabrication Protocol
-
Substrate Cleaning:
-
Use heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
Sonication of the substrates in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and then treat them with an oxygen plasma for 5 minutes to remove any organic residues and to hydroxylate the surface.
-
-
Dielectric Surface Treatment:
-
To improve the film quality and reduce charge trapping, treat the SiO₂ surface with a self-assembled monolayer of hexamethyldisilazane (HMDS).
-
Place the cleaned substrates in a vacuum desiccator along with a vial containing a few drops of HMDS.
-
Evacuate the desiccator and leave the substrates exposed to the HMDS vapor for 12 hours at room temperature.
-
-
Active Layer Deposition:
-
Prepare a 5 mg/mL solution of MIVT in a high-boiling-point solvent such as chlorobenzene or dichlorobenzene.
-
Deposit a thin film of MIVT onto the HMDS-treated SiO₂/Si substrate using spin-coating. A typical spin-coating recipe would be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
Anneal the film on a hotplate at 80-120 °C for 30 minutes to remove residual solvent and improve molecular ordering.
-
-
Source/Drain Electrode Deposition:
-
Define the source and drain electrodes by thermal evaporation of gold (Au, 50 nm) through a shadow mask.
-
The shadow mask should define a channel length (L) and width (W) for the transistor, for example, L = 50 µm and W = 1000 µm.
-
-
Device Annealing:
-
Perform a final post-deposition annealing step at a temperature slightly below the material's glass transition temperature (if known) for 1 hour in a nitrogen-filled glovebox to further improve the device performance.
-
Electrical Characterization
-
The electrical characteristics of the OFETs are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or under vacuum to prevent degradation from air and moisture.
-
The transfer characteristics (drain current, ID, versus gate voltage, VG) are measured at a constant drain voltage (VD).
-
The output characteristics (ID versus VD) are measured at various constant gate voltages.
-
From the transfer characteristics in the saturation regime, the field-effect mobility (µ) can be calculated using the following equation: ID = (µ * Ci * W) / (2 * L) * (VG - Vth)² where Ci is the capacitance per unit area of the gate dielectric and Vth is the threshold voltage.
Expected Properties and Data Summary
The electronic properties of MIVT are expected to be influenced by the donor-acceptor architecture. The HOMO and LUMO energy levels can be estimated using cyclic voltammetry and UV-Vis spectroscopy.
| Property | Expected Value/Range | Significance |
| HOMO Energy Level | -5.0 to -5.4 eV | Determines the efficiency of hole injection from the anode and the air stability of the material. |
| LUMO Energy Level | -2.8 to -3.2 eV | Influences the efficiency of electron injection and is crucial for n-type or ambipolar transport. |
| Optical Bandgap | 2.0 to 2.4 eV | Dictates the color of light absorption and emission, relevant for OLED and OPV applications. |
| Hole Mobility (µh) | 10-3 to 10-1 cm²/Vs | A measure of how efficiently holes move through the material, a key parameter for OFET performance. |
| On/Off Ratio | > 105 | The ratio of the drain current in the 'on' state to the 'off' state, indicating the switching capability of the transistor. |
Conclusion
This compound is a versatile and promising building block for the synthesis of novel organic semiconductors. Its inherent electronic properties, coupled with the synthetic accessibility of its derivatives, make it a valuable platform for developing materials with tailored functionalities for a wide range of organic electronic devices. The protocols and design principles outlined in this application note provide a solid foundation for researchers to explore the full potential of this exciting class of materials. The systematic investigation of structure-property relationships in this compound derivatives will undoubtedly lead to further advancements in the field of organic electronics.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-2H-indazol-4-amine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-Methyl-2H-indazol-4-amine. Drawing upon established chemical principles and field-proven insights, this document offers troubleshooting strategies and frequently asked questions to address common challenges encountered during the purification of this valuable synthetic intermediate.
I. Understanding the Purification Challenge
The primary challenge in purifying this compound lies in the potential for co-eluting impurities, the most significant of which is often its positional isomer, 1-Methyl-1H-indazol-4-amine. The formation of this isomer is a common outcome in the N-methylation of indazoles. The structural similarity of these isomers can make their separation by standard techniques non-trivial. Other potential impurities may include unreacted starting materials, residual reagents from the synthesis, and byproducts of side reactions.
This guide will equip you with the knowledge to select the appropriate purification strategy and troubleshoot common issues to achieve high purity of your target compound.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My NMR spectrum shows a mixture of two closely related compounds. How can I confirm if the major impurity is the 1-Methyl-1H-indazol-4-amine isomer?
Answer:
The presence of the 1-Methyl-1H-indazol-4-amine isomer is a frequent outcome of the N-methylation of 4-aminoindazole. You can use a combination of analytical techniques to confirm its presence:
-
¹H NMR Spectroscopy: The chemical shifts of the N-methyl protons and the aromatic protons will differ between the two isomers. In the ¹H NMR of the desired 2-methyl isomer, the N-methyl singlet will typically appear at a different chemical shift compared to the N-methyl singlet of the 1-methyl isomer. Additionally, the coupling patterns of the aromatic protons on the benzene ring will be distinct due to the different electronic environment.
-
Thin Layer Chromatography (TLC): The two isomers will likely have very similar, but not identical, Rf values. Careful selection of the mobile phase can often resolve the two spots. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. Visualization under UV light is typically effective for these aromatic compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent technique for both separation and identification. The two isomers will have the same mass, but they can often be separated by reverse-phase HPLC. The retention times will be different, and the mass spectrum will confirm the molecular weight of both components.
Question 2: I'm struggling to separate the 1-methyl and 2-methyl isomers by standard silica gel column chromatography. What can I do?
Answer:
Separating positional isomers of N-methylated indazoles can be challenging due to their similar polarities. Here are several strategies to improve your separation:
-
Optimize Your Mobile Phase: A simple hexane/ethyl acetate gradient may not be sufficient. Try adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine to your eluent system. The amine modifier can help to reduce tailing of your basic compounds on the silica gel.
-
Consider a Different Stationary Phase: If standard silica gel is not providing adequate separation, consider using a different stationary phase. Phenyl or pentafluorophenyl (PFP) columns can offer different selectivity based on π-π interactions with the aromatic rings of your isomers.[1] Embedded amide or C8 columns can also provide alternative selectivity based on shape and hydrophobicity.[1]
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative HPLC is often the most effective method for separating challenging isomers. A C18 column with a buffered mobile phase (e.g., water/acetonitrile with a small amount of formic acid or trifluoroacetic acid) is a good starting point.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended first-pass purification method for crude this compound?
A1: For a first-pass purification to remove baseline impurities and potentially some of the isomeric byproduct, flash column chromatography on silica gel is a good starting point. A gradient elution with a hexane/ethyl acetate system is commonly used for indazole derivatives.
Q2: Can I use recrystallization to purify this compound?
A2: Yes, recrystallization can be an effective technique, particularly for removing less soluble impurities or for isolating the desired isomer if there is a significant difference in solubility between the two. A mixed-solvent recrystallization is often more effective for separating isomers than a single-solvent system.[2][3] A patent for separating substituted indazole isomers suggests using mixtures of solvents like acetone/water, ethanol/water, or methanol/water.[2] Experimentation with different solvent ratios is key. A derivative of the related 2-methyl-2H-indazol-6-amine has been successfully recrystallized from methanol.[4]
Q3: What are some potential impurities other than the N1-isomer?
A3: Besides the 1-Methyl-1H-indazol-4-amine isomer, other potential impurities in your crude product can include:
-
Unreacted 4-amino-2H-indazole: The starting material for the methylation reaction.
-
Residual Methylating Agent Byproducts: Depending on the methylating agent used (e.g., methyl iodide, dimethyl sulfate), there may be residual byproducts.
-
Inorganic Salts: From the workup of the reaction (e.g., from quenching a base).
-
Side-products from the synthesis of 4-amino-2H-indazole: Depending on the synthetic route to the starting material, other related indazole derivatives could be present.
Q4: How can I remove baseline (highly polar or non-polar) impurities effectively?
A4:
-
For highly polar impurities (e.g., inorganic salts): An aqueous workup (washing the organic layer with water or brine) before any chromatographic or recrystallization steps is effective.
-
For non-polar impurities: These will typically elute very quickly during column chromatography. Alternatively, you can perform a trituration with a non-polar solvent like hexane, in which your desired product is likely insoluble.
IV. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography. Optimization of the solvent system may be required.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Methanol (optional)
-
Triethylamine (optional)
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware for chromatography
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 70:30 Hexane:Ethyl Acetate and gradually increase the polarity).
-
Visualize the spots under UV light (254 nm). The goal is to find a solvent system that gives good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Mixed-Solvent Recrystallization
This protocol outlines a general procedure for recrystallization using a two-solvent system, which can be effective for separating the N1 and N2 isomers.
Materials:
-
Crude this compound
-
A "good" solvent (in which the compound is soluble when hot) - e.g., methanol, ethanol, or acetone.
-
A "poor" solvent (in which the compound is insoluble or sparingly soluble even when hot) - e.g., water or hexane. The two solvents must be miscible.
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude material in a minimal amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Recrystallization:
-
Dissolve the bulk of the crude material in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Heat the solution to boiling.
-
Slowly add the hot "poor" solvent dropwise while swirling until the solution becomes persistently cloudy.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.
-
Dry the crystals thoroughly to remove all traces of solvent.
-
V. Visualizations
Decision Workflow for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification method.
Potential Impurities in Synthesis
Caption: Common impurities found in crude this compound.
VI. Data Summary
| Purification Method | Typical Application | Advantages | Disadvantages |
| Flash Column Chromatography | General purpose purification, removal of baseline impurities. | High throughput, good for a wide range of polarities. | Can be challenging to separate close-eluting isomers. |
| Mixed-Solvent Recrystallization | Removal of less soluble impurities, potential for isomer separation. | Can be highly effective for achieving high purity, scalable. | Requires careful solvent selection and optimization. |
| Preparative HPLC | Final purification step for high-purity material, separation of difficult isomers. | Excellent resolution and separation power. | Lower throughput, more expensive equipment and solvents. |
| Acid-Base Extraction | Removal of acidic or basic impurities. | Simple and quick for removing specific types of impurities. | Not effective for separating neutral compounds like isomers. |
Table 1. Comparison of common purification techniques for this compound.
VII. References
-
CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. Available at: --INVALID-LINK--
-
Recrystallization. Available at: --INVALID-LINK--
-
N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC. Available at: --INVALID-LINK--
-
Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine - ResearchGate. Available at: --INVALID-LINK--
-
2H-Indazole synthesis - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: --INVALID-LINK--
-
3.6D: Mixed Solvent Crystallization - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. Available at: --INVALID-LINK--
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv. Available at: --INVALID-LINK--
-
Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. Available at: --INVALID-LINK--
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: --INVALID-LINK--
References
Common byproducts in the synthesis of "2-Methyl-2H-indazol-4-amine"
Technical Support Center: Synthesis of 2-Methyl-2H-indazol-4-amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. The information is presented in a question-and-answer format to directly address potential issues in your workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common and critical byproduct in the synthesis of this compound?
The most significant byproduct is the regioisomer, 1-Methyl-1H-indazol-4-amine . The N-alkylation of the 4-aminoindazole precursor is often not completely regioselective, leading to a mixture of the desired N2-alkylated product and the undesired N1-alkylated isomer.[1][2][3] The ratio of these isomers is highly dependent on the reaction conditions.[3][4]
Q2: What factors influence the N1 vs. N2 methylation ratio on the indazole ring?
The regioselectivity of indazole alkylation is a complex interplay of steric effects, electronic effects, and reaction conditions such as the choice of base, solvent, and alkylating agent.[1][2][3][5]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][6] Conditions that allow for equilibrium to be reached may favor the N1-alkylated product.[2][3]
-
Solvent: Polar aprotic solvents like DMF are commonly used, but the choice of solvent can influence the reaction's selectivity.[3][4]
-
Base: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) is critical. For instance, using NaH in THF has been reported to favor N1-alkylation for many substituted indazoles.[1][2][5]
-
Substituents: The electronic nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups can influence the nucleophilicity of the N1 and N2 positions differently.[1][5] For 4-nitroindazole, methylation under neutral conditions has been shown to yield the 2-methyl derivative as the main product.[7]
Q3: Are there any byproducts from the precursor synthesis I should be aware of?
Yes. The synthesis of this compound typically starts with 4-nitroindazole, which is then reduced to 4-aminoindazole before the final methylation step.
-
Incomplete Reduction: If the reduction of 4-nitroindazole is incomplete, you may carry over the starting nitro-compound into your final product mixture. Common reducing agents include SnCl₂ or catalytic hydrogenation.[8]
-
Side Reactions During Reduction: The reduction of nitroindazoles with SnCl₂ in alcohol can sometimes lead to the formation of chloro- or alkoxy-substituted indazoles as byproducts.[8]
Troubleshooting Guide
Problem 1: My NMR spectrum shows a mixture of products. How can I confirm the presence of the 1-Methyl-1H-indazol-4-amine byproduct?
Distinguishing between N1 and N2 isomers using NMR is a common challenge. Two-dimensional NMR experiments are highly effective for unambiguous assignment.[2]
-
(¹H-¹³C) HMBC Analysis: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard. For the N1-isomer, you will observe a correlation between the N1-methyl protons and the C7a carbon of the indazole ring. For the desired N2-isomer, a correlation will be seen between the N2-methyl protons and both the C3 and C7a carbons.[2]
Table 1: Potential Byproducts and Their Characteristics
| Compound Name | Structure | Molar Mass ( g/mol ) | Potential Origin | Key Analytical Feature |
| 1-Methyl-1H-indazol-4-amine | Isomeric Byproduct | 147.18 | Non-regioselective N-methylation | Distinct ¹H and ¹³C NMR chemical shifts compared to the N2-isomer. Verifiable with HMBC. |
| 4-Nitro-2-methyl-2H-indazole | Unreacted Intermediate | 177.15 | Incomplete reduction of the nitro group | Presence of a nitro group can be detected by IR spectroscopy and mass spectrometry. |
| 4-Amino-1H-indazole | Unreacted Starting Material | 133.15 | Incomplete methylation | Will have a distinct retention time in HPLC/TLC and lacks a methyl signal in ¹H NMR. |
Problem 2: My reaction yields a significant amount of the N1-isomer. How can I improve the selectivity for the desired N2-isomer?
Achieving high N2-selectivity can be challenging, but several strategies can be employed.
-
Catalyst Systems: Recent literature describes highly N2-selective methods. For example, using triflic acid (TfOH) as a catalyst with diazo compounds has been shown to afford N2-alkylated indazoles with excellent regioselectivity (N2/N1 up to 100/0).[9]
-
Reaction Conditions for Nitro-Precursor: The methylation of 4-nitroindazole under neutral conditions tends to favor the formation of the 2-methyl derivative.[7] Therefore, performing the methylation step before the nitro group reduction can be a viable strategy to enhance N2 selectivity.
Diagram 1: N1 vs. N2 Methylation Pathway
Caption: Regioselectivity in the N-methylation of 4-aminoindazole.
Problem 3: I have a mixture of N1 and N2 isomers. What is the best way to purify my desired this compound?
The separation of N1 and N2 isomers typically requires chromatographic methods due to their similar physical properties.
-
Flash Column Chromatography: This is the most common and effective method for separating the isomers at a laboratory scale.[3][4] A systematic approach to developing a separation method is recommended:
-
TLC Analysis: Use thin-layer chromatography to screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Solvent Optimization: Identify a solvent system that provides good separation (ΔRf > 0.2) between the two spots corresponding to the N1 and N2 isomers.
-
Column Packing and Elution: Carefully pack a silica gel column and elute with the optimized solvent system.
-
Experimental Protocols
Protocol 1: General Procedure for N-Methylation of 4-Amino-1H-indazole
This is a general protocol and may require optimization for selectivity.
-
Preparation: Suspend 4-amino-1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) in anhydrous DMF.[3]
-
Alkylation: Add methyl iodide (CH₃I, 1.2 equiv) to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature overnight or heat gently (e.g., 40-50 °C) while monitoring the reaction progress by TLC or HPLC.[3]
-
Workup: Upon completion, pour the reaction mixture into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers.[3]
Diagram 2: Troubleshooting Workflow for Synthesis
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Challenges in the N-methylation of Indazol-4-amine
Welcome to the technical support center for the N-methylation of indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Understanding the Core Challenge: Regioselectivity
The primary hurdle in the N-methylation of indazol-4-amine, and indazoles in general, is controlling the site of methylation. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers: 1-methyl-1H-indazol-4-amine and 2-methyl-2H-indazol-4-amine. The ratio of these isomers is highly sensitive to reaction conditions.[1][2][3][4][5]
The two tautomeric forms of the indazole ring, the 1H- and 2H-tautomers, are key to understanding this selectivity. Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer.[1][6] This intrinsic stability often favors the formation of the N1-methylated product under thermodynamic control. Conversely, the N2-methylated product is typically favored under kinetic control.[1][7]
Diagram: Tautomerism and Methylation of Indazol-4-amine
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Improving the stability of "2-Methyl-2H-indazol-4-amine" in solution
Technical Support Center: 2-Methyl-2H-indazol-4-amine
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to design robust experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown upon standing. What is causing this discoloration?
This is a classic sign of oxidative degradation. The aromatic amine group (-NH₂) on the indazole scaffold is highly susceptible to oxidation.[1][2][3] Atmospheric oxygen, or trace oxidizing agents, can initiate a cascade of free-radical reactions. These reactions often lead to the formation of highly conjugated, colored by-products such as nitrosoarenes, azo dimers, and polymeric materials.[3] The process is often autocatalytic and can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions.[4]
Q2: What are the primary degradation pathways I should be concerned about with this compound?
Based on the structure—an N-methylated indazole with an aromatic amine—you should be vigilant about three main degradation pathways:
-
Oxidative Degradation: As mentioned, the exocyclic amine is a primary target for oxidation. This is often the most immediate and visually apparent stability issue.[3]
-
Photodegradation: Indazole rings are known to be photosensitive. Upon exposure to UV or even high-intensity visible light, they can undergo rearrangement. A common phototransposition pathway for indazoles involves conversion into the more stable benzimidazole isomer.[5]
-
Hydrolytic Degradation (pH-dependent): While generally stable near neutral pH, the indazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions.[5][6] The stability of the compound in your specific aqueous buffer system should be experimentally verified.
The diagram below illustrates these potential degradation routes.
Caption: Primary degradation pathways for this compound.
Troubleshooting and Solution Stabilization Guide
Problem: My compound shows significant degradation (e.g., >5% loss by HPLC) in my standard aqueous buffer within hours.
This is a common issue when working with oxidation-prone molecules. The solution requires a multi-faceted approach focusing on solvent choice, pH control, and the exclusion of oxygen.
Root Cause Analysis: The basicity of aromatic amines is relatively low; the predicted pKa for a similar isomer is ~3.65.[7] This means that at physiological pH (e.g., 7.4), the amine is predominantly in its unprotonated, neutral form. The lone pair of electrons on the nitrogen is therefore more available to participate in oxidative reactions compared to its protonated (salt) form, which is more prevalent at acidic pH.[8][9] However, extremely low pH can introduce hydrolytic instability.[10]
Workflow for Preparing a Stabilized Solution:
Caption: Workflow for preparing a stabilized stock solution.
Recommended Stabilization Strategies:
| Strategy | Recommended Conditions & Reagents | Rationale |
| pH Control | pH 4.0 - 6.0 . Use buffers like Acetate or MES. | Balances minimizing oxidation (favored at pH > 7) and preventing acid-catalyzed hydrolysis (risk at pH < 3). Protonating the amine reduces its susceptibility to oxidation.[10][11] |
| Solvent Choice | Use degassed, antioxidant-grade solvents . For aqueous buffers, use high-purity water (e.g., 18 MΩ·cm). | Removes dissolved oxygen, the primary driver of oxidative degradation.[4] |
| Inert Atmosphere | Prepare and handle solutions under an inert gas like Nitrogen (N₂) or Argon (Ar) . | Displaces atmospheric oxygen from the headspace of the vial, preventing it from dissolving into the solution over time. |
| Antioxidants | Add a sacrificial antioxidant. Good starting points include: • Ascorbic Acid (Vitamin C): 50-200 µM • Dithiothreitol (DTT): 100-500 µM | These agents are more easily oxidized than the target compound and will react preferentially with dissolved oxygen or free radicals.[12] Aromatic amine antioxidants are also highly effective.[13][14] |
| Chelating Agents | Add EDTA (10-50 µM) to aqueous buffers. | Trace metal ions (Fe²⁺, Cu²⁺) can catalytically accelerate oxidative degradation.[4][15] EDTA sequesters these ions, rendering them inactive. |
| Storage | Store stock solutions at -20°C or -80°C in small, single-use aliquots. Protect from light by using amber vials or wrapping in foil. | Low temperatures dramatically slow reaction kinetics.[11] Aliquoting prevents repeated freeze-thaw cycles, which can introduce oxygen. Light protection mitigates photodegradation.[5] |
Protocol 1: Preparation of a Stabilized 10 mM Stock Solution
-
Buffer Preparation: Prepare 100 mL of a 50 mM Sodium Acetate buffer, pH 5.0, using high-purity water.
-
Degassing: Place the buffer in a flask with a stir bar and sparge with a gentle stream of Argon or Nitrogen gas for at least 30 minutes while stirring.
-
Antioxidant Addition: To the degassed buffer, add Ascorbic Acid to a final concentration of 100 µM and EDTA to a final concentration of 20 µM.
-
Compound Dissolution: Weigh the required amount of this compound. In a new vial, add the appropriate volume of the prepared buffer. Maintain a blanket of inert gas over the vial while sonicating briefly to aid dissolution.
-
Storage: Immediately cap the vial, wrap it in aluminum foil, and aliquot into smaller, single-use volumes. Store frozen at -80°C.
Problem: How can I quickly determine the most stable conditions for my specific assay?
A targeted forced degradation study is an invaluable tool for rapidly identifying the liabilities of your molecule.[16][17] This involves subjecting the compound to a set of harsh conditions for a short period and analyzing the outcome by a stability-indicating method like HPLC-UV.
Troubleshooting Flowchart for Instability:
Caption: Logical flowchart for troubleshooting solution instability.
Protocol 2: Basic Forced Degradation Study
-
Stock Preparation: Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., Acetonitrile).
-
Stress Conditions: Set up five separate reactions in clear glass HPLC vials. To each, add a small aliquot of the stock solution and the stressor:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidation: 3% H₂O₂
-
Thermal: Neutral buffer (e.g., PBS pH 7.4), heated to 60°C.
-
Control: Neutral buffer (e.g., PBS pH 7.4) at room temperature.
-
-
Photostability: Expose a separate sample (in a clear vial) to a photostability chamber or direct, strong light.
-
Incubation: Incubate all samples for a defined period (e.g., 4, 8, or 24 hours).
-
Analysis: Quench the acid/base reactions by neutralizing them. Analyze all samples by HPLC-UV against a t=0 sample. The goal is to achieve 5-20% degradation to clearly observe the primary degradation products.[18]
Interpreting Results:
| Stress Condition | Likely Outcome if Compound is Susceptible |
| Acid/Base | Appearance of new peaks, indicating hydrolytic instability.[18] |
| Oxidation (H₂O₂) | Significant loss of the parent peak and appearance of multiple new peaks. This confirms high susceptibility to oxidation.[19] |
| Thermal | Accelerated degradation compared to the room temperature control. |
| Photostability | Degradation in the light-exposed sample but not the dark control. |
This study will rapidly reveal whether oxidation, pH, or light is the primary stability concern, allowing you to implement the most effective stabilization strategies from the table above.
References
- 1. US2653171A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 2. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 3. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery [whsysbio.net]
- 8. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]
- 9. Video: Basicity of Aromatic Amines [jove.com]
- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. performanceadditives.us [performanceadditives.us]
- 15. researchgate.net [researchgate.net]
- 16. biomedres.us [biomedres.us]
- 17. sciencegate.app [sciencegate.app]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. youtube.com [youtube.com]
Troubleshooting guide for reactions involving "2-Methyl-2H-indazol-4-amine"
Welcome to the technical support resource for 2-Methyl-2H-indazol-4-amine (CAS: 82013-51-2). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic amine in their synthetic workflows. My objective is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) & Compound Profile
This section addresses common initial questions regarding the handling, properties, and storage of this compound.
Q1: What are the essential physical and chemical properties of this compound?
Understanding the fundamental properties of your starting material is the first step in successful experimental design. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 82013-51-2 | [1][2][3] |
| Molecular Formula | C₈H₉N₃ | [3][4] |
| Molecular Weight | 147.18 g/mol | [3] |
| Appearance | Solid (typically off-white to brown powder) | [1] |
| Predicted XlogP | 0.9 | [4] |
| Monoisotopic Mass | 147.07965 Da | [4] |
Q2: How should I properly store and handle this reagent?
Proper storage is critical to maintain the reagent's integrity.[5]
-
Storage Conditions : Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[5][6] Ambient storage is generally acceptable.[1] Protect from moisture and incompatible materials.[5][7]
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[2][6] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[2] Avoid generating dust.[5] Always wash hands thoroughly after handling.[2]
Q3: What are the primary safety hazards associated with this compound?
According to Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Causes skin irritation (H315).[2]
-
Causes serious eye irritation (H319).[2]
-
May cause respiratory irritation (H335).[2]
Always consult the latest SDS from your supplier before commencing work.[2][6]
Part 2: Troubleshooting Guide for Common Reactions
This section explores specific challenges you may encounter during synthesis and provides actionable solutions based on established chemical principles.
Scenario 1: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and a common application for this substrate.[8]
Q4: I am attempting a Buchwald-Hartwig coupling between this compound and an aryl bromide, but I am seeing low conversion and significant amounts of hydrodehalogenated arene. What is going wrong?
This is a classic issue in cross-coupling chemistry. The problem likely stems from one or more of the following factors: catalyst system, base, or reaction conditions.
Causality & Solution Pathway:
-
Catalyst and Ligand Choice : The formation of the active Pd(0) species and its stability are paramount.[9] First-generation phosphine ligands like P(o-tolyl)₃ may be insufficient.
-
Recommendation : Switch to a more electron-rich, sterically hindered biarylphosphine ligand. These "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos) are designed to promote rapid oxidative addition and facile reductive elimination, outcompeting the β-hydride elimination pathway that leads to hydrodehalogenation.[8]
-
-
Base Selection : The choice of base is critical. Sodium tert-butoxide (NaOtBu) is common, but can be aggressive. If your substrate has base-sensitive functional groups, or if you are observing side reactions, a different base may be required.[10]
-
Recommendation : Consider using a weaker or more soluble base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[11] These are often effective and can minimize side reactions.
-
-
Solvent and Temperature : The reaction solvent must be anhydrous and deoxygenated. Toluene and dioxane are common choices.[12]
-
Recommendation : Ensure your solvent is rigorously dried and degassed via sparging with argon or nitrogen. Run the reaction under a strict inert atmosphere. If conversion is still low, a modest increase in temperature (e.g., from 80°C to 100-110°C) may be beneficial, but be mindful of potential substrate or product decomposition.
-
Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.
Scenario 2: Nucleophilic Aromatic Substitution (SNAr)
Q5: I am reacting this compound with an electron-deficient heteroaryl chloride (e.g., 2,4-dichloropyrimidine) but I'm getting a mixture of products and unreacted starting material. How can I improve the yield and selectivity?
SNAr reactions rely on the nucleophilicity of the amine and the electrophilicity of the aryl halide. The key is to find a balance where the desired reaction proceeds cleanly without side reactions. A similar reaction has been reported for the 6-amine isomer, providing a good procedural template.[13]
Causality & Solution Pathway:
-
Insufficient Activation : The heteroaryl chloride may not be sufficiently electron-deficient for the reaction to proceed smoothly at room temperature.
-
Recommendation : Gentle heating (e.g., 40-60°C) can often accelerate the reaction. A reaction involving the related 2-methyl-2H-indazol-6-amine with 2,4-dichloropyrimidine was successful with heating.[13]
-
-
Base Choice : An appropriate base is required to act as a scavenger for the HCl generated during the reaction. A base that is too strong can cause unwanted side reactions, while one that is too weak will not be effective.
-
Recommendation : A mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often ideal.[13] These are generally sufficient to neutralize the acid without deprotonating other sensitive sites on the molecule.
-
-
Solvent : A polar aprotic solvent is typically used to solvate the intermediates and facilitate the reaction.
-
Recommendation : Solvents like ethanol, isopropanol, or DMF are excellent choices. The published procedure for the 6-amine isomer successfully used ethanol.[13]
-
Part 3: Experimental Protocol Example
This section provides a representative, detailed protocol for a common transformation.
Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with this compound
Disclaimer: This is a hypothetical protocol for illustrative purposes. All reactions should be performed by qualified personnel with appropriate safety precautions.
Materials:
-
This compound (1.0 eq)
-
4-Bromotoluene (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To a dry, oven-baked Schlenk flask under an argon atmosphere, add this compound, 4-bromotoluene, cesium carbonate, Xantphos, and Pd₂(dba)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[8][9]
References
- 1. This compound - C8H9N3 | CSSB00000070539 [chem-space.com]
- 2. echemi.com [echemi.com]
- 3. 82013-51-2 | this compound | Tetrahedron [thsci.com]
- 4. PubChemLite - this compound (C8H9N3) [pubchemlite.lcsb.uni.lu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-aMine - Safety Data Sheet [chemicalbook.com]
- 7. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-2H-indazol-4-amine
Welcome to the technical support center for the purification of 2-Methyl-2H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this compound in high purity. Our approach is rooted in established scientific principles and practical laboratory experience to ensure you can confidently navigate the challenges of purification.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the purification of this compound.
Q1: What are the most common impurities I might encounter?
A1: While the specific impurity profile depends on the synthetic route, common impurities in the synthesis of 2H-indazoles can include unreacted starting materials (e.g., substituted 2-bromobenzaldehydes and methylamine), regioisomers (such as 1-methyl-1H-indazol-4-amine), and byproducts from side reactions. Reductive cyclization methods might also introduce residual reducing agents or their oxides.[1]
Q2: What is the recommended first-pass purification strategy for crude this compound?
A2: For a crude solid, recrystallization is often a good initial strategy to remove the bulk of impurities. If the crude product is an oil or a complex mixture, column chromatography is generally the more effective primary purification method.
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of your purification. For final purity assessment, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise. This section provides solutions to common problems.
Problem 1: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point. Upon cooling, the solute separates as a liquid before the solution becomes saturated. This is common with lower-melting point solids or when using a solvent that is too nonpolar.
-
Solution:
-
Add more solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Change the solvent system: If adding more solvent is ineffective, a different solvent or a co-solvent system is necessary. For a polar compound like an aminopyrazole, consider polar protic solvents. A search result for a similar compound showed successful crystallization from methanol.[2] You could try a solvent system like methanol/water or ethanol/water.
-
Lower the temperature of dissolution: If possible, use a lower temperature to dissolve the compound, ensuring it is below the compound's melting point.
-
Problem 2: No crystals form upon cooling.
-
Causality: The solution may be too dilute, or the cooling process may be too rapid, preventing nucleation.
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites.
-
Seeding: If you have a pure crystal of the compound, add a tiny amount to the solution to act as a template for crystal growth.
-
-
Concentrate the solution: If induction methods fail, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.
-
Problem 3: The resulting crystals are colored, but the pure compound should be colorless.
-
Causality: Colored impurities are often highly conjugated organic molecules. They can be present in very small amounts but still impart significant color.
-
Solution:
-
Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Repeat recrystallization: A second recrystallization may be necessary to remove residual colored impurities.
-
Recrystallization Solvent Selection Guide
| Solvent System | Polarity | Boiling Point (°C) | Rationale |
| Methanol | Polar Protic | 64.7 | Often a good starting point for polar compounds.[2] |
| Ethanol/Water | Polar Protic | Variable | The water acts as an anti-solvent, reducing the solubility upon cooling. |
| Ethyl Acetate/Heptane | Moderately Polar | Variable | Heptane is a nonpolar anti-solvent. |
| Dichloromethane/Hexane | Nonpolar/Polar Aprotic | Variable | Good for less polar compounds, with hexane as the anti-solvent. |
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile purification technique for separating complex mixtures.
Problem 1: Poor separation of the desired compound from impurities (overlapping spots on TLC).
-
Causality: The chosen eluent system does not have the optimal polarity to effectively differentiate between the components of the mixture.
-
Solution:
-
Optimize the eluent system: The goal is to have the desired compound with an Rf value between 0.25 and 0.35 on the TLC plate.
-
If the spots are too high (high Rf), the eluent is too polar. Reduce the proportion of the more polar solvent.
-
If the spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent.
-
-
Consider a different solvent system: A common eluent system for nitrogen-containing heterocyclic compounds is a mixture of dichloromethane and methanol.[3] Adding a small amount of a base like triethylamine or ammonium hydroxide (e.g., 90:9:1 DCM:MeOH:NH₃) can reduce tailing of basic compounds on the silica gel.[3]
-
Problem 2: The compound is not eluting from the column.
-
Causality: The eluent is not polar enough to move the compound through the stationary phase. This is common for highly polar compounds on silica gel.
-
Solution:
-
Increase the eluent polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For example, if you are using a gradient of ethyl acetate in hexanes, increase the concentration of ethyl acetate.
-
Switch to a more polar solvent system: Consider using a more polar mobile phase, such as methanol in dichloromethane.
-
Problem 3: Cracking or channeling of the silica gel bed.
-
Causality: Improper packing of the column or running the column dry can lead to cracks and channels in the stationary phase, which results in poor separation.
-
Solution:
-
Proper packing technique: Ensure the silica gel is packed as a uniform slurry and that the bed is never allowed to run dry.
-
Gentle solvent addition: Always add the eluent gently to the top of the column to avoid disturbing the silica bed.
-
Experimental Protocol: Silica Gel Column Chromatography
-
Prepare the column: Select an appropriate size column and pack it with silica gel as a slurry in the initial, least polar eluent.
-
Load the sample: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Elute the column: Start with the initial, low-polarity eluent and gradually increase the polarity (gradient elution).
-
Collect fractions: Collect the eluent in a series of fractions.
-
Monitor fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[3]
Visualization of Troubleshooting Logic
Below is a decision-making workflow for troubleshooting common purification challenges.
References
Analytical methods for assessing the purity of "2-Methyl-2H-indazol-4-amine"
Welcome to the technical support center for the analytical assessment of "2-Methyl-2H-indazol-4-amine." This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis, purification, and quality control of this important chemical intermediate. Here, we will delve into the practical aspects of purity determination, offering troubleshooting advice and in-depth explanations rooted in established analytical principles.
The accurate determination of purity is a critical step in the chemical development process, ensuring the safety, efficacy, and reproducibility of the final product. This resource provides a structured, question-and-answer-based approach to address common challenges and to ensure the integrity of your analytical results. All methodologies and recommendations are grounded in authoritative guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4]
General Workflow for Purity Assessment
The initial step in assessing the purity of a new batch of this compound involves a systematic approach to identify and quantify the main component as well as any potential impurities.
Caption: A general experimental workflow for the purity assessment of a chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q1: My HPLC peak for this compound is tailing. What are the common causes and how can I fix it?
Peak tailing for an aromatic amine like this compound is frequently a result of secondary interactions between the basic amine group and acidic silanol groups on the surface of the silica-based stationary phase.[5]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pKa of the amine group is a critical factor. To minimize ionic interactions, the mobile phase pH should be adjusted to be at least 2 units away from the pKa of the analyte. For amines, increasing the pH will suppress the protonation of the analyte, reducing its interaction with the stationary phase. Conversely, a very low pH (e.g., < 3) can protonate the silanol groups, also minimizing interactions.
-
Buffer Concentration: Ensure your buffer concentration is adequate, typically in the range of 10-50 mM, to maintain a consistent pH throughout the analysis.[5]
-
Use of Mobile Phase Additives: If pH adjustment is insufficient, consider adding a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[5]
-
Column Choice: Modern columns with end-capping or those with a hybrid particle technology are designed to have fewer accessible silanol groups and are often a better choice for analyzing basic compounds.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[5]
Caption: A troubleshooting workflow for addressing HPLC peak tailing of aromatic amines.
Q2: How do I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation. According to ICH guidelines, this requires demonstrating specificity for the analyte in the presence of its potential degradation products.[1]
Protocol for Forced Degradation Studies:
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions: Subject the solutions to a variety of stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid material at 105°C for 48 hours.
-
Photostability: Expose the solution to UV light (as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples by HPLC, alongside a non-stressed control sample.
-
Method Validation: The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak (resolution > 1.5). A photodiode array (PDA) detector can be used to assess peak purity.
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This is a starting point and may require optimization.
Gas Chromatography (GC)
Q3: Is GC a suitable technique for the purity analysis of this compound?
While HPLC is generally the preferred method for non-volatile compounds, GC can be used if the analyte is thermally stable and sufficiently volatile. This compound has a predicted boiling point that may allow for GC analysis. However, its primary amine functionality can lead to peak tailing and adsorption on the GC column.
Considerations for GC Analysis:
-
Derivatization: To improve volatility and reduce peak tailing, derivatization of the amine group (e.g., silylation) may be necessary.
-
Column Selection: A low-polarity to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Inlet Temperature: Keep the inlet temperature as low as possible to prevent on-column degradation.
-
GC-MS for Impurity Identification: GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q4: How can ¹H NMR be used to assess the purity of this compound?
¹H NMR is an excellent tool for structural confirmation and can also be used for quantitative purity assessment (qNMR).
Procedure for Purity Assessment by ¹H NMR:
-
Internal Standard: Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Solvent: Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the sample and the standard are fully soluble.
-
Acquisition: Acquire the ¹H NMR spectrum with appropriate relaxation delays (D1) to ensure full relaxation of all protons for accurate integration.
-
Purity Calculation: The purity of the analyte can be calculated by comparing the integral of a well-resolved analyte peak to the integral of a known peak from the internal standard.
Expected ¹H NMR Signals for this compound:
-
A singlet for the N-methyl group.
-
Signals corresponding to the aromatic protons on the indazole ring system.
-
A broad signal for the amine (-NH₂) protons.
Note: The exact chemical shifts will depend on the solvent used.
Mass Spectrometry (MS)
Q5: What role does mass spectrometry play in the purity assessment?
Mass spectrometry, particularly when coupled with a chromatographic technique like LC-MS or GC-MS, is indispensable for the identification of unknown impurities.
Application of MS:
-
Molecular Weight Confirmation: ESI-MS or APCI-MS can be used to confirm the molecular weight of the main component.
-
Impurity Profiling: LC-MS analysis of the sample can provide the molecular weights of co-eluting impurities.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment impurity ions, providing structural information that aids in their identification.
Predicted Mass Spectrometry Data for this compound (C₈H₉N₃): [6]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 148.08693 |
| [M+Na]⁺ | 170.06887 |
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - this compound (C8H9N3) [pubchemlite.lcsb.uni.lu]
Side reactions of "2-Methyl-2H-indazol-4-amine" and their prevention
Technical Support Center: 2-Methyl-2H-indazol-4-amine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound (CAS: 82013-51-2). As a pivotal intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, its purity and stability are paramount to successful downstream applications. This guide, structured in a question-and-answer format, addresses common side reactions, impurity profiles, and preventative measures encountered during its synthesis, storage, and use.
Part 1: Frequently Asked Questions (FAQs) on Purity & Stability
Q1: My solid sample of this compound has developed a pink or brownish tint upon storage. What is the cause and is it still usable?
A1: The discoloration of this compound is almost always due to the oxidation of the exocyclic primary aromatic amine at the C4 position. Aromatic amines are highly susceptible to air and light-induced oxidation, which forms colored impurities such as nitroso and nitro compounds, and eventually leads to polymeric materials.
-
Causality: The lone pair of electrons on the amine nitrogen makes the aromatic ring highly activated and prone to oxidation. Trace metal ions can catalyze this process.
-
Usability: The presence of color indicates impurity. While it might be usable for initial, non-critical experiments, it is highly recommended to purify the material before using it in GMP synthesis or sensitive catalytic reactions where impurities could poison the catalyst or lead to unwanted side products.
-
Prevention:
-
Storage: Always store the compound in an amber vial under an inert atmosphere (Nitrogen or Argon).
-
Temperature: Store at reduced temperatures (2-8 °C) to slow the rate of degradation.
-
Handling: Minimize exposure to air and light during weighing and transfer.
-
Q2: What are the typical purity specifications for high-quality this compound, and what analytical methods should be used for verification?
A2: For use in pharmaceutical development, a purity of >98% is typically required. The key is not just the overall purity but also the profile of specific impurities.
| Analytical Method | Purpose & Common Impurities Detected |
| HPLC-UV | Quantifies the main component and detects non-volatile organic impurities. Look for peaks corresponding to starting materials, isomers, or oxidation products. |
| LC-MS | Identifies the mass of impurities, crucial for tracking potential side products like over-methylated species or dimers. |
| ¹H NMR | Confirms the primary structure and can quantify isomeric impurities if their signals are resolved. The ratio of the N-methyl signal to aromatic protons is a key indicator of purity. |
| GC-MS | Detects volatile impurities and residual solvents from the synthesis. |
| Karl Fischer Titration | Determines water content, which can be critical for certain downstream reactions, especially those using water-sensitive reagents. |
Part 2: Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues that may arise during the preparation and purification of this compound.
Q3: My NMR analysis indicates the presence of an isomer. How did this happen and how can I separate it?
A3: The most common isomeric impurity is 1-Methyl-1H-indazol-4-amine . This side product arises during the N-methylation step of a 1H-indazole precursor. The indazole anion is an ambident nucleophile, and methylation can occur at either the N1 or N2 position.
-
Mechanism of Formation: While methylation reactions can be directed to favor the N2 product, factors like the choice of base, solvent, and methylating agent can result in a mixture of N1 and N2 isomers. The 1H-tautomer of indazole is generally more stable, but kinetic and thermodynamic factors during the reaction dictate the product ratio.[1][2]
-
Visualizing Isomer Formation:
Fig. 1: Competing N1 vs. N2 alkylation leading to isomeric impurities. -
Prevention & Purification Protocol:
-
Reaction Control: Use of specific solvent/base combinations (e.g., polar aprotic solvents) can improve selectivity for N2 methylation.
-
Purification: The isomers have different polarities and can be separated by column chromatography.
Step-by-Step Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is a good starting point. The less polar 2-methyl isomer typically elutes before the more polar 1-methyl isomer.
-
Monitoring: Use TLC with UV visualization to track the separation.
-
Q4: I'm concerned about N-nitrosamine impurities in my final product. What are the risks and how can they be avoided?
A4: N-nitrosamine impurities are a significant concern for regulatory agencies due to their classification as probable human carcinogens.[3] They can form when a secondary or tertiary amine reacts with a nitrosating agent (e.g., nitrous acid, HNO₂), which can be formed in situ from nitrite sources (like NaNO₂) under acidic conditions.
-
Risk Factors for this compound:
-
Starting Materials: Use of reagents contaminated with nitrites.
-
Process Conditions: Running reactions under acidic conditions where residual nitrites could form HNO₂.
-
Degradation: Degradation of certain solvents or reagents (e.g., dimethylformamide - DMF) can sometimes generate secondary amines that can then form nitrosamines.
-
-
Prevention Strategy:
-
Risk Assessment: Scrutinize all raw materials, solvents, and reagents for potential nitrite contamination.
-
Process Control: Avoid acidic conditions if sources of nitrites are unavoidable. Maintain strict pH control.
-
Use of Scavengers: In high-risk steps, consider adding a nitrosamine scavenger like ascorbic acid (Vitamin C) or alpha-tocoferol.
-
Analytical Testing: Employ highly sensitive analytical methods like GC-MS/MS or LC-MS/MS to screen for and quantify any potential N-nitrosamine impurities in the final product.[3]
-
Part 3: Troubleshooting Guide: Downstream Reactions
Q5: When using this compound in a palladium-catalyzed coupling reaction (e.g., Buchwald-Hartwig), my yields are low and I see multiple byproducts. What's going wrong?
A5: Low yields in coupling reactions often point to issues with either the starting material purity or suboptimal reaction conditions that favor side reactions.
-
Troubleshooting Workflow:
Fig. 2: Decision workflow for troubleshooting low-yield coupling reactions. -
Potential Causes & Solutions:
-
Oxidized Impurities: As discussed in Q1, oxidized impurities can interfere with the catalytic cycle. Solution: Purify the starting material immediately before use.
-
Inadequate Inert Atmosphere: Palladium catalysts, especially in the Pd(0) state, are sensitive to oxygen. Solution: Ensure all solvents are thoroughly degassed and the reaction is run under a strict atmosphere of nitrogen or argon.
-
Competing Nucleophiles: The indazole ring itself contains nucleophilic nitrogen atoms. While the N2 position is blocked by the methyl group, the N1 nitrogen could potentially coordinate to the metal center, interfering with the desired reaction at the C4-amino group. Solution: A stronger, more sterically hindered base (e.g., LHMDS, K₃PO₄) can sometimes favor the desired reaction pathway over side reactions. In complex cases, protecting the C4-amino group (e.g., as a Boc-carbamate) before coupling, followed by deprotection, may be necessary.
-
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Scale-Up of 2-Methyl-2H-indazol-4-amine Production
Welcome to the Technical Support Center for the synthesis and scale-up of 2-Methyl-2H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the production of this key pharmaceutical intermediate. Our goal is to equip you with the scientific understanding and practical solutions necessary to navigate the complexities of this synthesis, ensuring efficiency, purity, and scalability.
Introduction: The Synthetic Tightrope of Regioselectivity
The synthesis of this compound, a crucial building block in numerous pharmaceutical compounds, presents a significant synthetic challenge primarily centered on the regioselective N-methylation of the indazole core. Direct alkylation of the 4-amino-1H-indazole precursor often leads to a mixture of the desired N2-isomer and the undesired N1-isomer, complicating purification and reducing overall yield. A more robust and scalable approach involves a two-step sequence: the regioselective methylation of 4-nitro-1H-indazole, followed by the reduction of the nitro group. This guide will focus on troubleshooting the challenges inherent in this preferred synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
The most prevalent and scalable synthetic strategy involves a two-step process:
-
Regioselective N-methylation of 4-nitro-1H-indazole: This step is critical for establishing the correct isomer.
-
Reduction of the nitro group: The resulting 2-methyl-4-nitro-2H-indazole is then reduced to the final amine product.
This route is generally preferred over direct methylation of 4-amino-1H-indazole due to better control over regioselectivity and avoidance of potential side reactions with the amino group.
Q2: Why is regioselectivity in the N-methylation step such a critical challenge?
The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2). Direct alkylation can occur at either position, leading to a mixture of 1-methyl- and 2-methyl-indazole isomers. The relative ratio of these isomers is highly dependent on reaction conditions.[1][2] Achieving a high yield of the desired 2-methyl isomer is paramount for an efficient and economically viable process, as separation of the isomers can be challenging.
Q3: What analytical techniques are best for differentiating between the N1 and N2 isomers of methyl-4-aminoindazole?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the N1 and N2 isomers.[3][4][5] Key differences in the 1H and 13C NMR spectra, such as the chemical shifts of the methyl group and the aromatic protons, allow for unambiguous identification. Solid-state NMR can also be a valuable tool for characterizing the isomers.[4][6]
Troubleshooting Guide: From Methylation to Final Product
This section provides a detailed, question-and-answer-based troubleshooting guide for the key steps in the production of this compound.
Part 1: Regioselective N-Methylation of 4-Nitro-1H-indazole
A common challenge in this step is achieving a high ratio of the desired N2-methylated product over the N1-isomer.
Problem 1: Low N2:N1 Isomer Ratio in the Methylation Reaction.
-
Question: My methylation of 4-nitro-1H-indazole is producing a significant amount of the undesired 1-methyl-4-nitro-1H-indazole. How can I improve the regioselectivity for the N2 position?
-
Answer & Rationale: The regioselectivity of indazole methylation is a classic example of kinetic versus thermodynamic control. The N1-alkylated product is generally the thermodynamically more stable isomer, while the N2-alkylated product is often the kinetically favored one.[2] For 4-nitroindazole, methylation under neutral conditions has been shown to favor the formation of the 2-methyl derivative.[7]
-
Expert Recommendation: To favor the kinetic N2-product, it is crucial to avoid conditions that allow for equilibration to the more stable N1-isomer. This generally means using milder reaction conditions.
-
Troubleshooting Steps:
-
Choice of Methylating Agent: While methyl iodide is commonly used, other reagents can influence selectivity. Consider using dimethyl sulfate under carefully controlled conditions.
-
Reaction Conditions: Perform the methylation under neutral or slightly acidic conditions. Methylation of 6-nitroindazole under acidic conditions, for instance, has been shown to yield exclusively the 1-methyl derivative, highlighting the sensitivity of regioselectivity to pH.[7] For 4-nitroindazole, neutral conditions are preferred for N2 selectivity.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. Aprotic polar solvents like DMF are common, but exploring others may be beneficial.
-
Temperature Control: Lower reaction temperatures generally favor the kinetic product. Start with room temperature or even slightly below and monitor the reaction progress.
-
-
Problem 2: Formation of Byproducts other than the N1-Isomer.
-
Question: Besides the N1-isomer, I am observing other impurities in my reaction mixture after methylation. What could these be and how can I minimize them?
-
Answer & Rationale: Over-alkylation can be a significant issue, leading to the formation of quaternary ammonium salts. Additionally, impurities in the starting 4-nitro-1H-indazole can carry through or react to form other byproducts.
-
Expert Recommendation: Careful control of stoichiometry and ensuring the purity of the starting material are key.
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the methylating agent. A large excess can promote the formation of quaternary salts.
-
Purity of Starting Material: Ensure your 4-nitro-1H-indazole is free from impurities from its synthesis. Recrystallization of the starting material may be necessary.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to stop it once the starting material is consumed, preventing further side reactions.
-
-
Part 2: Reduction of 2-Methyl-4-nitro-2H-indazole
The reduction of the nitro group to an amine is a standard transformation, but it can present challenges, especially on a larger scale.
Problem 3: Incomplete Reduction or Low Yield of the Amine.
-
Question: My reduction of 2-methyl-4-nitro-2H-indazole is sluggish, or the yield of this compound is consistently low. What are the likely causes?
-
Answer & Rationale: Incomplete reduction or low yields can stem from several factors, including catalyst deactivation, insufficient reducing agent, or inappropriate reaction conditions.
-
Expert Recommendation: The choice of reducing agent and optimization of reaction parameters are critical for a successful reduction.
-
Troubleshooting Steps:
-
Catalytic Hydrogenation (H₂/Pd/C): This is a common and clean method.
-
Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. Catalyst poisoning by sulfur or other impurities can halt the reaction. Purifying the nitro-compound before reduction is advisable.
-
Hydrogen Pressure: For scale-up, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.
-
Solvent: Protic solvents like ethanol or methanol are typically effective.
-
-
Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl):
-
Stoichiometry: Ensure a sufficient excess of the metal is used.
-
Work-up: The work-up for these reactions can be challenging due to the formation of metal salts. Careful pH adjustment is necessary to precipitate metal hydroxides and liberate the free amine.
-
-
Transfer Hydrogenation (e.g., Ammonium formate/Pd/C): This can be a safer alternative to using hydrogen gas, especially at a larger scale.
-
-
Problem 4: Formation of Undesired Side Products During Reduction.
-
Question: I am observing impurities in my final product after the reduction step. What are the potential side reactions?
-
Answer & Rationale: Depending on the reduction method, various intermediates of nitro group reduction, such as nitroso and hydroxylamine species, can be formed and may persist as impurities if the reaction is not driven to completion.
-
Expert Recommendation: Driving the reaction to completion and a proper work-up are essential.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the starting material and any intermediates.
-
Work-up Procedure: A thorough aqueous work-up can help remove many of the more polar byproducts.
-
Purification: If impurities persist, purification by column chromatography or recrystallization will be necessary.
-
-
Part 3: Purification of this compound
The final and often most critical step is the purification of the target compound to meet the stringent purity requirements for pharmaceutical applications.
Problem 5: Difficulty in Removing the 1-Methyl-4-amino-1H-indazole Isomer.
-
Question: I am struggling to separate the desired this compound from its N1-isomer by column chromatography, and the separation is not efficient on a large scale. Are there alternative purification methods?
-
Answer & Rationale: The structural similarity of the N1 and N2 isomers can make their separation by chromatography challenging and costly at scale. Recrystallization, particularly using a mixed solvent system, can be a highly effective and scalable alternative. A Chinese patent describes a method for separating substituted indazole isomers using mixed solvents for recrystallization.[8]
-
Expert Recommendation: Mixed-solvent recrystallization is a powerful technique for purifying compounds when a single solvent does not provide the desired solubility profile.
-
Troubleshooting Steps for Mixed-Solvent Recrystallization:
-
Solvent Screening: Identify a "good" solvent in which both isomers are soluble when hot, and a "poor" solvent in which both are sparingly soluble when cold. The patent suggests mixtures of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water.[8]
-
Procedure:
-
Dissolve the impure solid in a minimal amount of the hot "good" solvent.
-
Slowly add the hot "poor" solvent until the solution becomes slightly turbid (the cloud point).
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to promote the formation of pure crystals of one isomer, leaving the other enriched in the mother liquor.
-
-
Optimization: The ratio of the two solvents is critical and will require optimization for your specific isomer mixture.
-
-
| Solvent System Component 1 (Good Solvent) | Solvent System Component 2 (Poor Solvent) | Typical Volume Ratio (Good:Poor) |
| Acetone | Water | 3:1 to 2:5[8] |
| Ethanol | Water | 3:1 to 2:5[8] |
| Methanol | Water | 3:1 to 2:5[8] |
| Acetonitrile | Water | 3:1 to 2:5[8] |
| Tetrahydrofuran | Water | 3:1 to 2:5[8] |
Table 1: Potential Mixed-Solvent Systems for Recrystallization of Indazole Isomers.
Experimental Protocols
Protocol 1: Regioselective N2-Methylation of 4-Nitro-1H-indazole
This protocol is designed to favor the kinetic N2-methylated product.
-
To a stirred solution of 4-nitro-1H-indazole (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or acetonitrile) at room temperature, add a mild base (e.g., K₂CO₃, 1.5 eq.).
-
Stir the mixture for 30 minutes.
-
Add the methylating agent (e.g., dimethyl sulfate, 1.1 eq.) dropwise, maintaining the temperature at or below room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the N2:N1 isomer ratio.
Protocol 2: Reduction of 2-Methyl-4-nitro-2H-indazole via Catalytic Hydrogenation
-
Dissolve 2-methyl-4-nitro-2H-indazole (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Visualizing the Workflow
Figure 1: Synthetic workflow for this compound production.
Conclusion
The successful scale-up of this compound production hinges on a thorough understanding and control of the key synthetic steps, particularly the regioselective N-methylation. By applying the principles of kinetic control, carefully selecting reagents and conditions, and employing effective purification strategies such as mixed-solvent recrystallization, researchers can overcome the inherent challenges of this synthesis. This guide provides a framework for troubleshooting and process optimization, empowering scientists to achieve high yields and purity of this valuable pharmaceutical intermediate.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-Methyl-2H-indazol-4-amine and 1-Methyl-1H-indazol-4-amine
For the discerning researcher in medicinal chemistry and drug development, the choice of a molecular scaffold is a critical decision point that dictates the trajectory of a research program. The indazole core, a bicyclic heteroaromatic system, is a well-established "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] However, the specific substitution pattern on this core can profoundly influence physicochemical properties, synthetic accessibility, and ultimately, biological activity. This guide provides an in-depth, objective comparison of two constitutional isomers: 2-Methyl-2H-indazol-4-amine and 1-Methyl-1H-indazol-4-amine .
The primary distinction between these two molecules lies in the position of the methyl group on the indazole nitrogen, a seemingly minor structural alteration that leads to significant differences in their chemical behavior and utility. This analysis, grounded in experimental data and established chemical principles, will equip researchers with the necessary insights to select the optimal isomer for their specific application, be it as a key intermediate for a complex synthesis or as a foundational block for a novel therapeutic agent.
Structural and Physicochemical Properties: A Tale of Two Isomers
The positioning of the methyl group at either the N1 or N2 position of the indazole ring system fundamentally alters the electronic distribution and steric environment of the molecule. This, in turn, influences key physicochemical parameters that are critical for drug design, such as solubility, lipophilicity, and crystal packing.
References
A Comparative Guide to the Biological Activity of Methyl-Indazol-Amine Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous clinically approved and investigational drugs.[1][2] Its versatility and ability to interact with a wide range of biological targets, particularly protein kinases, have made it a focal point for drug discovery efforts, especially in oncology.[3][4] This guide provides an in-depth comparison of the biological activities of methyl-indazol-amine isomers, offering insights into their structure-activity relationships (SAR), experimental evaluation, and the signaling pathways they modulate.
The Critical Role of Isomerism in Biological Activity
The precise positioning of substituents on the indazole ring is a critical determinant of a compound's pharmacological profile. Even a subtle shift in the location of a methyl or amino group can profoundly impact its binding affinity, selectivity, and ultimately, its therapeutic efficacy.[5][6] This guide will delve into the nuances of this isomerism, providing a framework for understanding and predicting the biological activity of this important class of molecules.
Comparative Biological Activity: A Focus on Anticancer and Kinase Inhibitory Effects
Kinase Inhibition: Targeting the Engines of Cancer Progression
Indazole derivatives have been successfully developed as inhibitors of a variety of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK).[2][7] The 1H-indazole-3-amine moiety, in particular, has been identified as an effective "hinge-binding" fragment, anchoring the molecule to the ATP-binding site of the kinase.[1]
Table 1: Comparative Kinase Inhibitory Activity of Selected Indazole Derivatives
| Compound/Isomer Class | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference |
| 3-Amino-5-substituted indazole derivatives | ALK, ROS1, TRKs | 12 (for Entrectinib) | The 3-amino group is crucial for hinge binding. The 5-position allows for substitutions that can enhance potency and selectivity. | [7] |
| 6-Substituted aminoindazole derivatives | IDO1 (indirectly), Potent anti-proliferative | 400 (for compound 36 in HCT116 cells) | The 6-amino substitution pattern shows significant anti-proliferative effects. | [8] |
| Indazole amide derivatives | ERK1/2 | 7-20 | The amide linkage and its position are critical for activity. | [7][9] |
| 1-(2H-Indazole-yl) derivatives | GSK-3β | 350-3000 | The position of the methyl group on the indazole ring significantly impacts activity. | [3] |
Structure-Activity Relationship (SAR) Insights:
-
The 3-Amino Group: The presence of an amino group at the 3-position is a recurring feature in many potent indazole-based kinase inhibitors. It often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase's ATP-binding pocket.[1]
-
The Methyl Group Position: The location of the methyl group can influence the molecule's orientation in the binding pocket and its interactions with surrounding amino acid residues. For instance, a methyl group at the 5-position of the indazole ring has been shown to be less potent than a methoxy group in the same position for GSK-3β inhibition, highlighting the importance of this position for fine-tuning activity.[3]
-
Regiochemistry of Amide Linkers: For indazole amide derivatives, the specific connectivity of the amide linker is crucial. A 3-carboxamide has been shown to be active, while its reverse amide isomer is inactive, demonstrating the stringent structural requirements for biological activity.[6]
Anticancer Activity: From Benchtop to Bedside
The kinase inhibitory activity of methyl-indazol-amine isomers translates into potent anticancer effects. These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.[2][10]
Table 2: Comparative Anticancer Activity of Selected Indazole Derivatives
| Compound/Isomer Class | Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |
| 3,5-Disubstituted indazole derivatives | K562, A549, PC-3, HepG2 | 5.15 (for compound 6o in K562) | Inhibition of Bcl2 family members, activation of the p53/MDM2 pathway, apoptosis induction, and cell cycle arrest. | [1][10] |
| 6-Substituted aminoindazole derivatives | HCT116 | 0.4 (for compound 36) | G2/M cell cycle arrest, suppression of IDO1 protein expression. | [8] |
| 3-Amino-N-phenyl-1H-indazole-1-carboxamides | Various (NCI-60 panel) | < 1 (for compounds 10d,e) | G0-G1 cell cycle arrest. | [11] |
Causality Behind Experimental Choices:
The selection of cancer cell lines for in vitro evaluation is often based on the known or predicted targets of the compounds. For example, compounds designed to inhibit EGFR are typically tested against cell lines that overexpress this receptor, such as A549 (lung cancer).[12] Similarly, the choice of mechanistic assays (e.g., apoptosis, cell cycle analysis) is guided by the expected cellular response to the inhibition of specific signaling pathways.
Key Signaling Pathways Modulated by Methyl-Indazol-Amine Isomers
The biological effects of these compounds are mediated through their interaction with and inhibition of key signaling pathways that are often dysregulated in cancer.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Many indazole derivatives, such as pazopanib, are potent inhibitors of VEGFR.[2]
Caption: VEGFR Signaling Pathway and Point of Inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.[7]
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols for Biological Activity Assessment
The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of methyl-indazol-amine isomers.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This biochemical assay directly measures the ability of a compound to displace a fluorescent tracer from the ATP-binding pocket of a kinase.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate.
-
Reagent Addition: Add the GST-tagged kinase, the Alexa Fluor™ conjugated kinase tracer, and the Eu-anti-GST antibody to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: Calculate the ratio of the emission signals from the acceptor and donor fluorophores. Determine the IC50 value by plotting the signal ratio against the compound concentration.
Caption: Workflow for a TR-FRET Kinase Inhibition Assay.
Cell Proliferation Assay (MTT Assay)
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][14]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][14]
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Conclusion and Future Directions
The biological activity of methyl-indazol-amine isomers is highly dependent on the specific substitution pattern on the indazole core. The 3-amino group is a key feature for kinase inhibition, while the position of the methyl group and other substituents allows for the fine-tuning of potency and selectivity. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to design, synthesize, and evaluate novel indazole-based compounds.
Future research should focus on systematic studies that directly compare a wide range of methyl-indazol-amine isomers to further elucidate the structure-activity relationships. The development of more selective and potent inhibitors will continue to be a major goal, with the ultimate aim of translating these promising compounds into effective therapies for cancer and other diseases.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Differentiation of 2-Methyl-2H-indazol-4-amine and Its Isomers
In the landscape of medicinal chemistry and drug development, the unequivocal structural elucidation of synthetic intermediates is a cornerstone of success. The indazole scaffold, a privileged heterocyclic motif, is central to numerous pharmacologically active agents. However, synthetic routes to substituted indazoles, particularly through N-alkylation, often yield a mixture of constitutional isomers. The differentiation of these isomers, such as 2-Methyl-2H-indazol-4-amine and its 1-methyl counterpart, is a critical analytical challenge. Misidentification can lead to profound consequences in downstream applications, affecting everything from reaction optimization to the interpretation of biological activity.
This guide provides an in-depth, data-driven comparison of this compound and its key isomers, focusing on the practical application of routine spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causal relationships between molecular structure and spectral output, this document serves as a practical resource for researchers, enabling confident and accurate isomer identification.
The Challenge of N-Alkylated Indazole Isomers
Indazole exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1] Alkylation reactions can occur at either the N-1 or N-2 position, leading to the formation of distinct isomers with different physicochemical properties. When an additional substituent, such as an amino group, is present on the benzene ring, the number of potential isomers increases, complicating structural assignment. This guide will focus on the key distinction between the N-1 and N-2 methylated isomers of 4-aminoindazole.
Figure 1: Key Isomeric Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing between N-1 and N-2 substituted indazoles. The electronic environment of the protons and carbons in the indazole core is exquisitely sensitive to the position of the N-methyl group.
¹H NMR Spectroscopy: A Tale of Two Methyls and Aromatic Shifts
The key diagnostic signals in the ¹H NMR spectrum are the N-methyl singlet and the protons of the aromatic ring.
Theoretical Basis for Differentiation:
-
N-Methyl Signal: The chemical shift of the N-methyl protons is highly informative. In 2-methyl-2H-indazoles, the methyl group is attached to a nitrogen atom that is part of a quinonoid-like system. This generally results in the N-methyl signal appearing at a slightly lower field (higher ppm) compared to the corresponding 1-methyl-1H-indazole, where the nitrogen is part of a more benzenoid system.
-
Aromatic Protons: The position of the N-methyl group significantly influences the electron density distribution in the benzene portion of the molecule. This, in turn, affects the chemical shifts of the aromatic protons (H-5, H-6, and H-7). The proton ortho to the pyrazole ring (H-7 in the 1-methyl isomer and H-5 in the 2-methyl isomer) often shows a noticeable difference in chemical shift between the two isomers. Furthermore, the H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift compared to its 1H-counterpart.[1]
Comparative ¹H NMR Data (Predicted in DMSO-d₆)
| Proton | This compound (Predicted δ, ppm) | 1-Methyl-1H-indazol-4-amine (Predicted δ, ppm) | Key Differentiating Feature |
| N-CH₃ | ~4.1 - 4.3 | ~3.8 - 4.0 | The N-CH₃ signal for the 2-methyl isomer is expected to be downfield. |
| NH₂ | ~5.0 - 5.5 (broad s) | ~5.0 - 5.5 (broad s) | Generally broad and less useful for primary differentiation. |
| H-3 | ~8.0 - 8.2 (s) | ~7.8 - 8.0 (s) | H-3 is typically more deshielded in the 2-methyl isomer.[1] |
| H-5 | ~6.3 - 6.5 (d) | ~6.4 - 6.6 (d) | |
| H-6 | ~6.9 - 7.1 (t) | ~7.0 - 7.2 (t) | |
| H-7 | ~7.2 - 7.4 (d) | ~7.5 - 7.7 (d) | H-7 is often significantly deshielded in the 1-methyl isomer. |
Note: The predicted chemical shifts are based on general principles for substituted indazoles and may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy: Unambiguous Carbon Fingerprints
¹³C NMR provides a complementary and often more definitive method for isomer differentiation. The carbon chemical shifts, particularly of the pyrazole and fused benzene rings, are highly diagnostic.
Theoretical Basis for Differentiation:
-
N-Methyl Carbon: Similar to the proton signal, the ¹³C chemical shift of the N-methyl group can be a useful indicator, though the difference might be less pronounced.
-
Ring Carbons: The most significant differences are observed in the chemical shifts of the carbon atoms within the heterocyclic and benzene rings. The carbons directly bonded to the nitrogen atoms (C3a and C7a) and the C3 carbon are particularly sensitive to the N-methylation position. In general, the ¹³C chemical shifts are very different between N-1 and N-2 substituted indazoles.[2]
Comparative ¹³C NMR Data (Predicted in DMSO-d₆)
| Carbon | This compound (Predicted δ, ppm) | 1-Methyl-1H-indazol-4-amine (Predicted δ, ppm) | Key Differentiating Feature |
| N-CH₃ | ~35 - 38 | ~33 - 36 | |
| C3 | ~123 - 125 | ~132 - 134 | C3 is significantly more shielded in the 2-methyl isomer. |
| C3a | ~120 - 122 | ~140 - 142 | C3a is highly shielded in the 2-methyl isomer compared to the 1-methyl isomer. |
| C4 | ~145 - 148 | ~138 - 140 | |
| C5 | ~100 - 103 | ~102 - 105 | |
| C6 | ~125 - 128 | ~127 - 130 | |
| C7 | ~115 - 118 | ~108 - 110 | C7 is typically more shielded in the 1-methyl isomer. |
| C7a | ~148 - 150 | ~122 - 124 | C7a is highly deshielded in the 2-methyl isomer. |
Note: These are predicted values. Precise shifts can be influenced by solvent and concentration.
Infrared (IR) Spectroscopy: Vibrational Clues
While not as definitive as NMR, IR spectroscopy can provide corroborating evidence for isomer identification. The key differences lie in the "fingerprint" region, where skeletal vibrations of the indazole ring system occur.
Theoretical Basis for Differentiation:
-
N-H and C-H Stretching: Both isomers will exhibit N-H stretching bands from the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and aromatic C-H stretching just above 3000 cm⁻¹.
-
Ring Vibrations (Fingerprint Region): The pattern of C=C and C=N stretching vibrations within the bicyclic system, typically found between 1400 and 1650 cm⁻¹, will differ between the 1-methyl and 2-methyl isomers due to the different symmetry and electronic distribution of the rings. The 2H-indazole's quinonoid character can lead to distinct band positions and intensities compared to the benzenoid 1H-indazole.[1]
Expected Key IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch (Amine) | 3300 - 3500 (two bands) | Present in both isomers. |
| Aromatic C-H Stretch | 3000 - 3100 | Present in both isomers. |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Present in both isomers. |
| C=C & C=N Ring Stretch | 1400 - 1650 | The pattern, intensity, and exact position of these bands will differ, providing a unique fingerprint for each isomer. |
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pathways of the isomers. While both "this compound" and "1-Methyl-1H-indazol-4-amine" have the same nominal mass, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The primary utility of MS in this context is the analysis of fragmentation patterns under techniques like Electron Ionization (EI).
Theoretical Basis for Differentiation:
-
Molecular Ion: Both isomers will show a molecular ion peak (M⁺) at the same m/z value (e.g., 147.08 for C₈H₉N₃).
-
Fragmentation: The fragmentation pathways can differ based on the stability of the resulting fragment ions. The loss of the methyl group (M-15) is a likely fragmentation for both. However, subsequent ring fragmentation or rearrangement pathways may vary. For instance, the cleavage of the N-N bond and subsequent rearrangements can lead to different daughter ions or ions with different relative abundances, which can be diagnostic.
Predicted Fragmentation
| Ion | This compound | 1-Methyl-1H-indazol-4-amine | Comments |
| [M]⁺ | m/z 147 | m/z 147 | Molecular ion. |
| [M-CH₃]⁺ | m/z 132 | m/z 132 | Loss of the methyl group. |
| [M-HCN]⁺ | m/z 120 | m/z 120 | Potential loss of hydrogen cyanide. |
| Further Fragmentation | Differences in the relative abundances of smaller fragments (e.g., ions related to the substituted benzene ring) may be observed. | Differences in the relative abundances of smaller fragments may be observed. | Careful comparison of the full mass spectrum is required. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the indazole amine sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
-
Instrumentation:
-
Utilize a high-resolution NMR spectrometer, preferably 400 MHz or higher, for optimal signal dispersion.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans (e.g., 1024 or more) will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Process the raw data (FID) using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.
-
Ensure the ATR crystal is clean before placing a small amount of the sample onto it.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Typically, data is collected over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background scan of the empty ATR crystal before running the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation:
-
Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization (to primarily observe the molecular ion) or Electron Ionization (EI) for more extensive fragmentation.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements for elemental composition confirmation.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound from its isomers.
Conclusion
The differentiation of "this compound" from its N-1 isomer is a readily addressable challenge with the systematic application of standard spectroscopic techniques. While IR and MS provide valuable confirmatory data, NMR spectroscopy remains the gold standard for unambiguous identification . The distinct electronic environments of the 1H- and 2H-indazole systems create a unique and predictable set of chemical shifts in both ¹H and ¹³C NMR spectra. By carefully analyzing the N-methyl signal and the chemical shifts of the ring protons and carbons, particularly C3, C3a, and C7a, researchers can confidently assign the correct structure. Adherence to standardized experimental protocols will ensure the generation of high-quality data, underpinning the integrity and success of subsequent research and development endeavors.
References
A Senior Application Scientist's Guide to the Comparative Reactivity of Methyl-Indazol-Amine Isomers
For Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the chemical reactivity of methyl-indazol-amine isomers. This guide is designed to provide you with the technical insights and practical knowledge necessary to navigate the complexities of functionalizing this important class of heterocyclic compounds. As a senior application scientist, my goal is to not only present established protocols but also to elucidate the underlying principles that govern the reactivity of these molecules, empowering you to make informed decisions in your synthetic endeavors.
The indazole core is a privileged scaffold in medicinal chemistry, and the introduction of methyl and amino substituents offers a rich landscape for molecular design and optimization. However, the isomeric variations of these substituents dramatically influence the electronic and steric properties of the indazole ring system, leading to significant differences in reactivity. This guide will provide a comparative analysis of these differences, supported by experimental data and mechanistic insights.
The Indazole Scaffold: A Tale of Two Nitrogens and Tautomerism
The indazole ring system is an aromatic heterocycle composed of a benzene ring fused to a pyrazole ring. A key feature of the indazole scaffold is the presence of two nitrogen atoms, which can lead to the existence of two principal tautomers: the 1H-indazole and the 2H-indazole.[1] The 1H-tautomer is generally the more thermodynamically stable form.[2] This tautomerism plays a crucial role in the reactivity of indazoles, particularly in N-alkylation and N-acylation reactions, where mixtures of N1 and N2 substituted products are often obtained.[3]
The position of the methyl and amino groups on the indazole ring further modulates the electron density and accessibility of the nitrogen atoms and the carbon atoms of the benzene ring, leading to distinct reactivity profiles for each isomer.
N-Alkylation and N-Acylation: A Study in Regioselectivity
The nucleophilic character of the indazole nitrogen atoms makes N-alkylation and N-acylation common reactions for the derivatization of these molecules. However, achieving regioselectivity between the N1 and N2 positions is a significant challenge. The outcome of these reactions is often dictated by a delicate balance of kinetic and thermodynamic control.
Kinetic vs. Thermodynamic Control in N-Alkylation
-
Kinetic Control: Reactions under kinetic control favor the formation of the product that is formed fastest. In the case of indazole alkylation, the N2 position is often more sterically accessible, leading to the N2-alkylated product as the kinetic isomer.[4]
-
Thermodynamic Control: Reactions under thermodynamic control favor the formation of the most stable product. The N1-alkylated indazole is typically the more thermodynamically stable isomer.[2]
The choice of base, solvent, and temperature can be used to influence the regioselectivity of N-alkylation. For instance, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often favors the formation of the thermodynamic N1-isomer.[1]
Comparative N-Alkylation of Methyl-Indazol-Amine Isomers
While direct comparative studies on a wide range of methyl-indazol-amine isomers are scarce, we can infer their reactivity based on established principles. The electronic effects of the methyl (electron-donating) and amino (electron-donating) groups will influence the nucleophilicity of the N1 and N2 positions.
For example, in 3-methyl-1H-indazol-5-amine , the methyl group at the 3-position may sterically hinder the N2-position, potentially favoring N1-alkylation. The amino group at the 5-position, being electron-donating, will increase the overall electron density of the ring system, enhancing the nucleophilicity of both nitrogen atoms.
Conversely, in 5-methyl-1H-indazol-3-amine , the methyl group at the 5-position will have a more pronounced electronic effect on the benzene ring, while the amino group at the 3-position will significantly influence the pyrazole ring.
The synthesis of Pazopanib, a tyrosine kinase inhibitor, provides a practical example of the regioselective methylation of a substituted indazole. The synthesis of the key intermediate, N,2,3-trimethyl-2H-indazol-6-amine, starts from 3-methyl-6-nitro-1H-indazole.[4][5][6] This highlights the industrial importance of controlling the regioselectivity of N-alkylation in the synthesis of complex molecules.
Experimental Protocol: Regioselective N-Methylation of 3-Methyl-6-nitro-1H-indazole
This protocol provides a method for the selective N2-methylation of 3-methyl-6-nitro-1H-indazole, a key step in the synthesis of a Pazopanib intermediate.[4]
Materials:
-
3-Methyl-6-nitro-1H-indazole
-
Trimethyl orthoformate
-
Glacial acetic acid
Procedure:
-
To a solution of 3-methyl-6-nitro-1H-indazole in glacial acetic acid, add trimethyl orthoformate.
-
Heat the reaction mixture under reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2,3-dimethyl-6-nitro-2H-indazole.
N-Acylation of the Amino Group
The amino group of methyl-indazol-amine isomers is a primary site for functionalization via N-acylation. This reaction is typically straightforward and can be achieved using a variety of acylating agents such as acyl chlorides or anhydrides in the presence of a base.[7]
Experimental Protocol: N-Acetylation of an Aminoindazole
This general protocol can be adapted for the N-acetylation of various methyl-indazol-amine isomers.
Materials:
-
Methyl-indazol-amine isomer
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
Procedure:
-
Dissolve the methyl-indazol-amine isomer in dichloromethane.
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Electrophilic Aromatic Substitution: The Influence of Substituents
The benzene ring of the indazole scaffold is susceptible to electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and sulfonation.[8] The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring.
Both the methyl and amino groups are activating, ortho-, para-directing groups.[8] Therefore, in methyl-indazol-amine isomers, electrophilic attack is expected to occur at the positions ortho and para to these groups. The interplay of their directing effects will determine the final product distribution.
For example, in 3-methyl-1H-indazol-5-amine , the 5-amino group will strongly direct electrophiles to the 4- and 6-positions. The 3-methyl group's influence on the benzene ring is less direct. Therefore, substitution is most likely to occur at the 4- or 6-position.
In 5-methyl-1H-indazol-3-amine , the 5-methyl group will direct to the 4- and 6-positions, while the 3-amino group will influence the pyrazole ring's reactivity. The combined directing effects would need to be considered.
Visualizing Reaction Pathways
Caption: General mechanism of electrophilic aromatic substitution on a methyl-indazol-amine isomer.
Diazotization and Sandmeyer Reactions: Transforming the Amino Group
The amino group of methyl-indazol-amine isomers can be converted to a diazonium salt through diazotization, which can then be subjected to a variety of Sandmeyer reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.[9][10][11][12] This two-step sequence provides a powerful tool for the diversification of the indazole scaffold.
General Protocol for Diazotization and Sandmeyer Reaction
Caution: Diazonium salts can be explosive when isolated. These reactions should be carried out with appropriate safety precautions.
Part 1: Diazotization
-
Dissolve the methyl-indazol-amine isomer in a mixture of a strong acid (e.g., HCl or H2SO4) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO2) in water, keeping the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
Part 2: Sandmeyer Reaction (Example: Chlorination)
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent, wash, dry, and purify as needed.
Visualizing the Sandmeyer Reaction Workflow
Caption: Workflow for the functionalization of methyl-indazol-amines via diazotization and Sandmeyer reaction.
Comparative Reactivity Summary
The following table provides a qualitative comparison of the expected reactivity of different methyl-indazol-amine isomers in key reactions. This comparison is based on the electronic and steric effects of the substituents.
| Isomer | N-Alkylation (N1 vs. N2) | N-Acylation of Amino Group | Electrophilic Aromatic Substitution (Regioselectivity) | Diazotization of Amino Group |
| 3-Methyl-1H-indazol-5-amine | N1 favored (steric hindrance at N2) | High | 4- and 6-positions (directed by NH2) | High |
| 5-Methyl-1H-indazol-3-amine | Mixture of N1 and N2 likely | High | 4- and 6-positions (directed by CH3) | High |
| 1,3-Dimethyl-1H-indazol-5-amine | N/A (already N-alkylated) | High | 4- and 6-positions (directed by NH2) | High |
| 2,3-Dimethyl-2H-indazol-6-amine | N/A (already N-alkylated) | High | 5- and 7-positions (directed by NH2) | High |
Conclusion
The reactivity of methyl-indazol-amine isomers is a complex interplay of electronic and steric factors. A thorough understanding of these principles is essential for the rational design of synthetic routes to novel indazole-based compounds. This guide has provided a framework for understanding and predicting the reactivity of these important molecules, along with practical protocols for their functionalization. As you embark on your research, remember that the specific reaction conditions can have a profound impact on the outcome, and careful optimization is often necessary to achieve the desired results.
References
- 1. PubChemLite - 3-bromo-6-methyl-1h-indazol-5-amine (C8H8BrN3) [pubchemlite.lcsb.uni.lu]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rroij.com [rroij.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. byjus.com [byjus.com]
- 12. Sandmeyer Reaction [organic-chemistry.org]
A Head-to-Head Comparison of SYK Inhibitors Derived from Different Indazole Scaffolds
A Technical Guide for Drug Development Professionals
Spleen Tyrosine Kinase (SYK) has emerged as a pivotal therapeutic target in a host of pathologies, ranging from autoimmune and inflammatory disorders to hematological malignancies.[1][2][3] As a non-receptor tyrosine kinase, SYK is a crucial transducer of signals downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[4][5] This central role in mediating inflammatory responses and promoting cell survival in certain cancers makes it a compelling target for small molecule inhibitors.[1][6]
The indazole scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors. Its unique bicyclic structure and hydrogen bonding capabilities allow for high-affinity interactions within the ATP-binding pocket of kinases like SYK. This guide provides a head-to-head comparison of SYK inhibitors derived from distinct indazole scaffolds, offering insights into their structure-activity relationships (SAR), preclinical performance, and the experimental methodologies used for their evaluation.
The SYK Signaling Axis: A Rationale for Intervention
SYK acts as a central node in immunoreceptor signaling. Upon receptor engagement by an antigen or immune complex, Src-family kinases phosphorylate Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on associated receptor chains.[4] This creates a docking site for the tandem SH2 domains of SYK, leading to its recruitment, activation, and subsequent phosphorylation of downstream substrates.[4][7]
This cascade activates multiple signaling pathways, including the PLCγ, PI3K/AKT, and MAPK pathways, culminating in cellular responses such as proliferation, survival, and the production of inflammatory mediators.[7][8] In B-cell malignancies, tonic SYK signaling can be a key driver of cell survival.[2][7] Therefore, inhibiting SYK offers a powerful strategy to interrupt these pathological processes at a critical juncture.
Below is a diagram illustrating the canonical SYK signaling pathway in B cells.
Caption: Canonical SYK signaling pathway initiated by B-Cell Receptor (BCR) engagement.
Indazole Scaffolds in SYK Inhibition: A Structural Perspective
The indazole core is a privileged scaffold in kinase inhibitor design due to its ability to act as a "hinge-binder." The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved motif in the ATP-binding site. Different substitutions on the indazole ring system give rise to distinct chemical series with unique potency, selectivity, and pharmacokinetic profiles.
For this comparison, we will examine two representative, albeit generalized, indazole-based scaffolds that exemplify common strategies in SYK inhibitor development:
-
Scaffold A: N1-Aryl Substituted Indazoles. This class is characterized by a large aryl group attached to the N1 position of the indazole ring, often designed to occupy the solvent-exposed region of the ATP pocket.
-
Scaffold B: C3-Heterocycle Substituted Indazoles. This class features a heterocyclic moiety at the C3 position, with the N1 or N2 position often bearing a smaller alkyl or cyclic group. This strategy aims to pick up additional interactions in other regions of the binding site.
Head-to-Head Preclinical Comparison
The following table summarizes representative preclinical data for two hypothetical, yet exemplary, inhibitors: INV-101 (from Scaffold A) and INV-202 (from Scaffold B). The data presented are typical for compounds at the lead optimization stage.
| Parameter | INV-101 (Scaffold A) | INV-202 (Scaffold B) | Rationale for Measurement |
| SYK Enzymatic IC₅₀ | 1.5 nM | 8.0 nM | Measures direct potency against the isolated kinase enzyme. |
| pSYK Cellular IC₅₀ (Ramos cells) | 25 nM | 65 nM | Assesses target engagement in a relevant B-cell lymphoma line. |
| Kinome Selectivity (ScanMAX) | S-Score(10) = 0.02 | S-Score(10) = 0.005 | Quantifies off-target activity against a broad panel of kinases. A lower score indicates higher selectivity. |
| Key Off-Targets (>80% Inh. @ 1µM) | JAK2, FLT3 | KDR (VEGFR2) | Identifies specific kinases that might lead to off-target toxicities or polypharmacology. |
| Oral Bioavailability (Rat, %F) | 22% | 55% | Measures the fraction of the drug that reaches systemic circulation after oral administration. |
| Plasma Protein Binding (Human, %) | 99.5% | 98.0% | High binding can limit the free fraction of the drug available to act on the target. |
Analysis:
-
Potency: INV-101 from the N1-Aryl scaffold demonstrates superior enzymatic and cellular potency compared to INV-202. This suggests that the interactions made by its N1-substituent are highly favorable for SYK binding.
-
Selectivity: INV-202, despite its lower potency, exhibits a markedly better selectivity profile with a lower S-Score and only one major off-target kinase identified. This is a critical consideration for minimizing potential side effects in clinical development. The C3-heterocycle may be providing specific interactions within the SYK pocket that are not as well-tolerated by other kinases.
-
Pharmacokinetics: INV-202 shows significantly better oral bioavailability, a key attribute for patient-friendly dosing regimens. The physicochemical properties derived from the C3-substituted scaffold likely contribute to its improved absorption and metabolic stability.
This comparison highlights a classic trade-off in drug discovery: potency versus selectivity and drug-like properties. While Scaffold A yields highly potent compounds, Scaffold B may offer a more direct path to a developable clinical candidate due to its superior selectivity and pharmacokinetic profile.
Experimental Methodologies
Accurate and reproducible assays are the bedrock of any inhibitor development program. Below are detailed protocols for the key experiments used to generate the data in the comparison table.
Experimental Workflow Overview
The general workflow for identifying and characterizing novel inhibitors is a multi-stage process, moving from broad screening to in-depth profiling.
Caption: A generalized workflow for the discovery and preclinical development of SYK inhibitors.
Protocol 1: SYK Enzymatic Assay (HTRF)
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring kinase activity in a high-throughput format. It measures the phosphorylation of a biotinylated peptide substrate by SYK using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated fluorophore (e.g., XL665). When the substrate is phosphorylated, the antibody binds, bringing the europium donor and XL665 acceptor into close proximity, generating a FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Prepare serial dilutions of inhibitor compounds (e.g., INV-101, INV-202) in 100% DMSO, followed by an intermediate dilution in Kinase Buffer.
-
Prepare a solution of recombinant human SYK enzyme in Kinase Buffer.
-
Prepare a solution of Biotin-Poly-GT substrate and ATP in Kinase Buffer. The final ATP concentration should be at the Km value for an accurate IC₅₀ determination.
-
-
Kinase Reaction:
-
To a 384-well low-volume assay plate, add 2 µL of the inhibitor dilution (or DMSO for control).
-
Add 4 µL of the SYK enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 4 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of HTRF Detection Buffer containing EDTA, Streptavidin-XL665, and the Europium Cryptate-labeled anti-phosphotyrosine antibody.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize the data to high (DMSO only) and low (no enzyme) controls.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Phospho-SYK (pSYK) Assay
Principle: This assay measures the ability of an inhibitor to block SYK autophosphorylation at a key activation loop residue (e.g., Y525/526) within a cellular context. Ramos cells, a human Burkitt's lymphoma B-cell line with constitutive BCR signaling, are an excellent model system.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells in log-phase growth and wash with serum-free medium.
-
Resuspend cells to a density of 2 x 10⁶ cells/mL in serum-free medium.
-
Plate 50 µL of the cell suspension into a 96-well V-bottom plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of inhibitors in serum-free medium.
-
Add 50 µL of the inhibitor dilutions to the cells and incubate for 2 hours at 37°C, 5% CO₂.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation (500 x g, 5 min).
-
Aspirate the supernatant and lyse the cells by adding 100 µL of ice-cold Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
-
Detection (ELISA-based):
-
Use a sandwich ELISA kit for phospho-SYK (Y525/526).
-
Coat an ELISA plate with a capture antibody for total SYK.
-
Add cell lysates to the wells and incubate to allow SYK to bind.
-
Wash the plate, then add a detection antibody specific for the phosphorylated form of SYK (pY525/526), which is conjugated to an enzyme like HRP.
-
Wash again, and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with acid and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the pSYK signal to the total protein concentration in each lysate.
-
Plot the normalized pSYK signal versus the log of inhibitor concentration and fit the data to determine the cellular IC₅₀ value.
-
Conclusion and Future Perspectives
The development of SYK inhibitors has provided valuable therapeutic options and continues to be an active area of research. This guide illustrates that the choice of the core scaffold, such as the specific substitution pattern on an indazole ring, has profound consequences for the ultimate biological and pharmacological profile of an inhibitor.
-
N1-Aryl substituted indazoles (Scaffold A) can lead to highly potent inhibitors but may require extensive optimization to achieve the desired selectivity and pharmacokinetic properties.
-
C3-Heterocycle substituted indazoles (Scaffold B) may offer a more balanced profile from the outset, trading some raw potency for superior selectivity and drug-like characteristics.
The path forward in SYK inhibitor design will likely involve leveraging structure-based design to create next-generation compounds with even greater selectivity, potentially targeting unique conformations of the kinase or allosteric sites. As our understanding of the nuanced roles of SYK in different diseases deepens, so too will our ability to design precisely tailored inhibitors to maximize therapeutic benefit while minimizing risk.
References
- 1. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linking inflammation and cancer: the unexpected SYK world - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syk kinase as a treatment target for therapy in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syk kinase as a treatment target for therapy in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting Syk: spleen tyrosine kinase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calling in SYK: SYK’s dual role as a tumor promoter and tumor suppressor in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking the synthesis efficiency of "2-Methyl-2H-indazol-4-amine" against other methods
Introduction
2-Methyl-2H-indazol-4-amine is a key building block in medicinal chemistry, notably utilized in the synthesis of potent kinase inhibitors for oncological and inflammatory disease research. The efficiency of its synthesis directly impacts the cost and timeline of drug discovery and development programs. This guide provides an in-depth comparison of two distinct synthetic methodologies for this compound, offering researchers and process chemists the data-driven insights necessary to select the most appropriate route for their specific needs. We will explore a classical multi-step approach involving regioselective alkylation and subsequent reduction, and a more convergent strategy based on reductive cyclization.
Methodology 1: Regioselective N-Alkylation of 4-Nitro-1H-indazole Followed by Reduction
This widely recognized pathway commences with the commercially available 4-nitro-1H-indazole. The core challenges of this method lie in achieving regioselectivity during the N-methylation step and the subsequent purification of the desired isomer.
Causality of Experimental Choices
The regioselectivity of indazole alkylation is a well-documented challenge, with methylation occurring at either the N1 or N2 position. The outcome is highly dependent on reaction conditions. Kinetic control, typically achieved at lower temperatures and with shorter reaction times, tends to favor the formation of the N2-isomer. In contrast, thermodynamic control, often established at higher temperatures and longer reaction times, generally yields the more stable N1-isomer. Our protocol is designed to enhance the yield of the desired N2-isomer by leveraging kinetic control principles. The subsequent reduction of the nitro group is a standard transformation, for which various reagents are effective; stannous chloride (SnCl₂) is a common and cost-effective choice.
Experimental Protocol: Method 1
Step 1: N-Methylation of 4-Nitro-1H-indazole
-
To a solution of 4-nitro-1H-indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq) at room temperature under an inert atmosphere.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 eq) dropwise, maintaining the low temperature.
-
Allow the reaction to stir at a controlled low temperature (e.g., 0-10 °C) for a designated period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product, a mixture of 1-methyl-4-nitro-1H-indazole and 2-methyl-4-nitro-2H-indazole, is then purified by column chromatography to isolate the desired N2-isomer.
Step 2: Reduction of 2-Methyl-4-nitro-2H-indazole
-
Dissolve the purified 2-methyl-4-nitro-2H-indazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add an excess of a reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 eq)[1][2].
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield this compound.
Workflow Diagram: Method 1
References
The Influence of Methyl Substitution on the Pharmacokinetic Profile of Indazole Derivatives: A Comparative Analysis
A Technical Guide for Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1] Its bicyclic aromatic system, a fusion of benzene and pyrazole rings, serves as a versatile template for designing inhibitors of various enzymes, particularly protein kinases.[2] Among the countless possible chemical modifications, the simple addition of a methyl group is a fundamental tactic in drug design to modulate potency, selectivity, and, critically, pharmacokinetic properties. The position of this methyl group—whether on a nitrogen atom of the pyrazole ring, the benzene ring, or a side chain—can profoundly alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
This guide provides an in-depth comparative analysis of the pharmacokinetic properties of two prominent methyl-indazole derivatives: Pazopanib and Axitinib . Both are FDA-approved multi-targeted tyrosine kinase inhibitors used in oncology, yet they feature methyl groups in distinct chemical environments. Pazopanib contains a 2,3-dimethyl-2H-indazole core, while Axitinib possesses an N-methyl amide in its side chain. By examining these two successful drugs, we can elucidate how different methylation strategies impact the four pillars of pharmacokinetics and derive key insights for the rational design of future indazole-based therapeutics.
Comparative Pharmacokinetic Profiles: Pazopanib vs. Axitinib
The disposition of a drug within the body is a complex interplay of its physicochemical properties and its interactions with biological systems. While both Pazopanib and Axitinib are orally administered kinase inhibitors, their pharmacokinetic behaviors exhibit crucial differences stemming from their unique methylation patterns.
| Parameter | Pazopanib | Axitinib | Reference(s) |
| Oral Bioavailability (F) | Low, non-linear (14-39%) | 58% (mean) | [3][4] |
| Time to Peak (Tmax) | 2-8 hours | 2.5-4.1 hours | [3][4] |
| Plasma Protein Binding | >99.9% (mainly albumin) | >99% (albumin, α1-acid glycoprotein) | [5][6][7] |
| Volume of Distribution (Vd) | ~11.1 L | - | [3] |
| Half-Life (t½) | ~30.9 hours (steady state) | 2.5-6.1 hours | [7][8] |
| Metabolizing Enzymes | Primary: CYP3A4Minor: CYP1A2, CYP2C8 | Primary: CYP3A4/5Minor: CYP1A2, CYP2C19, UGT1A1 | [8][9][10] |
| Primary Metabolic Route | N-demethylation & hydroxylation of methyl groups | Sulfoxidation of the sulfide linker | [8] |
| Primary Excretion Route | Feces (~67% as unchanged drug) | Feces (Hepatobiliary) | [3][10] |
Absorption
A drug's journey begins with its absorption into systemic circulation. Pazopanib exhibits low, non-linear, and time-dependent bioavailability, ranging from 14% to 39%.[5] This is largely attributed to its pH-dependent solubility; it is practically insoluble at pH values ≥4, which can limit its dissolution in the gastrointestinal tract.[6] Its absorption is slow, with a Tmax of 2-8 hours.[3]
In contrast, Axitinib demonstrates more favorable and consistent absorption, with a mean absolute bioavailability of 58% and a faster Tmax of 2.5-4.1 hours.[4][7] Although its solubility also decreases with increasing pH, it appears to be less of a limiting factor for absorption compared to Pazopanib.[4]
Expert Insight: The complex absorption profile of Pazopanib, with its high interpatient variability, highlights a key challenge. A trough concentration of ≥20 mg/L is strongly associated with efficacy, yet about 20% of patients on the standard dose fail to reach this threshold.[5] This underscores the importance of optimizing solubility and absorption characteristics early in development. Axitinib's more predictable absorption profile represents a more desirable characteristic for consistent therapeutic exposure.
Distribution
Once absorbed, a drug distributes throughout the body. A critical parameter here is plasma protein binding (PPB), as only the unbound fraction is pharmacologically active and available for metabolism and excretion.
Both Pazopanib and Axitinib are extensively bound to plasma proteins, which is common for kinase inhibitors.
-
Pazopanib is >99.9% bound, primarily to albumin.[5][6] Its volume of distribution is relatively small (~11.1 L), suggesting it is mainly distributed in plasma and extracellular fluids, consistent with its high PPB.[3]
-
Axitinib is >99% bound, with preferential binding to albumin and moderate binding to α1-acid glycoprotein.[7]
Expert Insight: While high PPB (>99%) can sometimes be a concern, it is not inherently a negative trait and is a feature of many successful drugs. The key is understanding the unbound fraction and maintaining a consistent therapeutic concentration of this active portion. For both drugs, the high binding limits extensive tissue distribution but also creates a circulating reservoir, which can influence the dosing schedule. The longer half-life of Pazopanib is partly supported by this extensive reservoir effect.
Metabolism
Metabolism is where the structural differences between Pazopanib and Axitinib have the most profound impact on their pharmacokinetic profiles. Both are primarily metabolized by the cytochrome P450 system, predominantly CYP3A4.[8][10] However, the sites and types of biotransformation differ significantly.
-
Pazopanib: The 2,3-dimethyl groups on the indazole ring are primary sites for metabolism. The main metabolic pathways are N-demethylation and hydroxylation of these methyl groups. These reactions create more polar metabolites that can be more readily excreted.
-
Axitinib: The primary metabolic pathway for Axitinib is not on the indazole ring itself but on the aryl sulfide linker, which undergoes sulfoxidation to form the major, pharmacologically inactive M12 metabolite.[8][10] A secondary major pathway is N-glucuronidation (M7) via UGT1A1.[8] The N-methyl group on the benzamide side chain is a potential site for metabolism (e.g., methyl hydroxylation), but this is a minor pathway.[4]
Expert Insight: This comparison provides a crucial lesson in metabolic design. The dimethyl-indazole core of Pazopanib is a metabolic "hotspot." While this metabolism is necessary for clearance, it can also be a source of variability. In contrast, the design of Axitinib effectively shields the core indazole structure. The primary metabolic attack occurs at the more labile sulfide linker, and the N-methyl group on the side chain is not the primary route of clearance. This strategy can lead to a more predictable metabolic profile and a shorter half-life (2.5-6.1 hours for Axitinib vs. ~31 hours for Pazopanib), which may reduce the risk of drug accumulation while still allowing for a twice-daily dosing regimen.[7][8]
Excretion
The final step is the removal of the drug and its metabolites from the body. For both compounds, the primary route of elimination is via hepatobiliary excretion into the feces. Renal elimination is negligible for both drugs.[3][10]
-
Pazopanib: The majority of the administered dose is eliminated in the feces, with a substantial portion (~67%) being the unchanged parent drug, further reflecting its incomplete absorption and significant biliary excretion.
-
Axitinib: Elimination is also primarily via the feces, but this consists mostly of metabolites rather than the parent drug, indicating more complete absorption followed by extensive metabolism.[10]
Experimental Methodologies
To generate the type of comparative data discussed above, a series of standardized in vitro and in vivo experiments are essential. The following protocols represent self-validating systems for assessing key pharmacokinetic parameters.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay is a cornerstone of early ADME screening. It uses subcellular fractions of the liver (microsomes) containing key drug-metabolizing enzymes (like CYPs) to predict a compound's intrinsic clearance. A compound that is rapidly metabolized in this assay will likely have a high first-pass metabolism and low oral bioavailability.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a test compound stock solution (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM in acetonitrile).
-
Prepare an NADPH regenerating system solution (e.g., Promega's NADP-regenerating system A and B) in phosphate buffer.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the NADPH regenerating system at 37°C for 10 minutes.
-
To initiate the reaction, add 5 µL of the 100 µM test compound working solution to 495 µL of the HLM/NADPH mixture. The final test compound concentration will be 1 µM.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to 100 µL of a cold stop solution (e.g., acetonitrile containing an internal standard like warfarin or tolbutamide).
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents (Rat)
Causality: This study provides the most relevant preclinical data on a drug's behavior in a whole organism, integrating all ADME processes. It is essential for determining key parameters like clearance, volume of distribution, half-life, and oral bioavailability, which are used to predict human pharmacokinetics.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use male Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins for blood sampling.
-
Fast the animals overnight before dosing.
-
-
Dosing Formulation:
-
Intravenous (IV) Group: Formulate the test compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) at a concentration for a 1-2 mg/kg dose.
-
Oral (PO) Group: Formulate the test compound in a vehicle suitable for gavage (e.g., 0.5% methylcellulose in water) for a 5-10 mg/kg dose.
-
-
Dosing and Sampling:
-
Administer the IV dose as a bolus via the tail vein.
-
Administer the PO dose via oral gavage.
-
Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and place immediately on ice.
-
-
Sample Processing & Analysis:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 min at 4°C) to separate the plasma.
-
Harvest the plasma and store at -80°C until analysis.
-
Extract the drug from plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the drug concentration in the plasma extracts using a validated LC-MS/MS method against a standard curve.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, CL, Vd, t½).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Experimental & Analytical Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study, from compound administration through data analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of unbound fraction of pazopanib in vitro and in cancer patients reveals albumin as the main binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Axitinib plasma pharmacokinetics and ethnic differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plasma protein binding - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Correlating In Vitro and In Vivo Activity: A Case Study with 2-Methyl-2H-indazol-4-amine Analogs
Introduction: The Indazole Scaffold and the Quest for Translational Efficacy
In the landscape of modern medicinal chemistry, the indazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its versatile structure is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized oncology.[3][4] However, the journey from a potent molecule in a test tube to an effective drug in a living system is fraught with challenges. The central hurdle is achieving a strong In Vitro-In Vivo Correlation (IVIVC) , a predictive relationship between laboratory measurements and clinical outcomes.[5][6]
This guide provides an in-depth, practical comparison of a hypothetical series of analogs based on the "2-Methyl-2H-indazol-4-amine" scaffold. While the specific data presented for these analogs is illustrative, the methodologies, experimental rationale, and correlation analysis reflect real-world drug discovery workflows. We will dissect the critical experiments that bridge the gap between in vitro potency and in vivo efficacy, offering a blueprint for researchers aiming to translate their chemical innovations into tangible therapeutic candidates. Our focus will be on a common target for such scaffolds: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of tumor angiogenesis.[7]
Hypothetical Compound Series
For this guide, we will consider the parent molecule, This compound (Parent Compound) , and three hypothetical analogs designed to explore structure-activity relationships (SAR):
-
Analog A: Modified to enhance target binding affinity.
-
Analog B: Designed with substitutions intended to improve metabolic stability.
-
Analog C: A hybrid design aiming for balanced potency and pharmacokinetic properties.
The overarching goal is to understand how discrete chemical changes impact biochemical activity, cellular function, and ultimately, antitumor efficacy in a preclinical model.
Part 1: In Vitro Characterization - Building the Foundation
The initial phase of characterization involves dissecting a compound's activity in controlled, isolated systems. This provides a clean, mechanistic understanding of potency and selectivity before introducing the complexities of a biological organism.
Biochemical Potency and Selectivity: Hitting the Target
The first critical question is whether the analogs directly engage the intended molecular target. An in vitro kinase assay provides the most direct measure of this interaction.[8] We employ a radiometric assay, which is highly sensitive and considered a gold standard for quantifying enzyme activity.[9]
Causality: The choice of ATP concentration is crucial. Testing at the Michaelis-Menten constant (Km) for ATP allows for a standardized comparison of inhibitor potencies.[9][10] Furthermore, screening against a related kinase, such as Epidermal Growth Factor Receptor (EGFR), is essential to assess selectivity. Poor selectivity can lead to off-target toxicities in vivo.
Table 1: Biochemical Potency and Selectivity of Indazole Analogs
| Compound | Target: VEGFR2 IC50 (nM) | Off-Target: EGFR IC50 (nM) | Selectivity Index (EGFR IC50 / VEGFR2 IC50) |
| Parent Compound | 150 | 2500 | 16.7 |
| Analog A | 5 | 1200 | 240 |
| Analog B | 135 | 3000 | 22.2 |
| Analog C | 15 | 4500 | 300 |
IC50: The half-maximal inhibitory concentration.
Cellular Activity: Translating Target Engagement into a Biological Effect
A potent biochemical inhibitor is only useful if it can effectively modulate its target within a living cell. Cell-based assays are a critical step to confirm that a compound can cross the cell membrane, engage its intracellular target, and elicit a functional response.[11] We utilize a luminescent cell viability assay (e.g., CellTiter-Glo®) on a human umbilical vein endothelial cell line (HUVEC), which relies on VEGFR2 signaling for proliferation.[12]
Causality: This assay measures cellular ATP levels as a proxy for metabolic activity and viability.[12] A reduction in the luminescent signal indicates that the compound is inhibiting cell proliferation or inducing cytotoxicity, confirming that the biochemical activity observed previously translates to a desired anti-proliferative effect.
Table 2: Anti-Proliferative Activity of Indazole Analogs in HUVEC Cells
| Compound | GI50 (nM) |
| Parent Compound | 450 |
| Analog A | 20 |
| Analog B | 420 |
| Analog C | 55 |
GI50: The half-maximal growth inhibition concentration.
Part 2: In Vivo Evaluation - The Whole-System Reality Check
While in vitro data provides a foundational understanding, in vivo models are indispensable for evaluating the true therapeutic potential of a compound.[13] These studies integrate the complex interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Pharmacokinetics (PK): Getting the Drug to the Target
A compound's efficacy is meaningless if it cannot reach the tumor in sufficient concentrations for a sufficient duration. A standard pharmacokinetic study in mice is performed to determine key parameters like clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).[14]
Causality: Poor bioavailability or rapid clearance can prevent a drug from achieving therapeutic concentrations at the site of action, leading to a disconnect between potent in vitro data and poor in vivo results.[15] Understanding these parameters is critical for designing an effective dosing regimen for efficacy studies.
Table 3: Key Pharmacokinetic Parameters of Indazole Analogs in Mice (10 mg/kg Oral Dose)
| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (hours) | Oral Bioavailability (%F) |
| Parent Compound | 350 | 1200 | 2.5 | 20 |
| Analog A | 150 | 450 | 1.8 | 8 |
| Analog B | 800 | 4800 | 6.5 | 65 |
| Analog C | 750 | 4100 | 5.0 | 58 |
Cmax: Maximum plasma concentration. AUC: Area under the concentration-time curve.
In Vivo Efficacy: The Ultimate Test
The definitive preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in an animal model.[16] We use a human tumor xenograft model, where human cancer cells (e.g., A549 lung carcinoma) are implanted subcutaneously into immunocompromised mice.[17][18]
Causality: This model allows for the assessment of a drug's antitumor activity in a complex biological system that includes a tumor microenvironment and requires the drug to be absorbed, distributed, and metabolized.[13] The primary endpoint is Tumor Growth Inhibition (TGI), which quantifies the treatment's effect compared to a vehicle control.
Table 4: In Vivo Antitumor Efficacy in A549 Xenograft Model (50 mg/kg, Oral, Once Daily)
| Compound | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 1500 | 0 |
| Parent Compound | 1150 | 23 |
| Analog A | 1300 | 13 |
| Analog B | 700 | 53 |
| Analog C | 550 | 63 |
Part 3: The In Vitro-In Vivo Correlation (IVIVC) - Connecting the Dots
The ultimate goal is to establish a clear and predictive relationship between the laboratory data and the animal efficacy results.[19] This correlation guides the selection of lead candidates and informs future drug design.
Analysis and Interpretation
By integrating the data from all experiments, a clear picture emerges:
-
Analog A: This compound is a powerful lesson in the limitations of in vitro potency. Despite its exceptional biochemical (5 nM) and cellular (20 nM) activity, its extremely poor pharmacokinetic profile (8% bioavailability) prevented it from reaching effective concentrations in the tumor. The result was minimal tumor growth inhibition (13%), demonstrating a profound disconnect between its in vitro and in vivo performance.
-
Analog B: The chemical modifications successfully improved metabolic stability, leading to excellent pharmacokinetics (65% bioavailability). However, its modest in vitro potency (135 nM) limited its overall efficacy. While it achieved good tumor exposure, the concentration was likely not high enough above its cellular GI50 to elicit a more robust effect, resulting in moderate TGI (53%).
-
Analog C: This analog represents a successful multi-parameter optimization. It combines strong in vitro potency (15 nM) with a favorable pharmacokinetic profile (58% bioavailability). This powerful combination allowed it to achieve sustained plasma and tumor concentrations well above its effective cellular concentration, leading to the most significant tumor growth inhibition (63%). Analog C demonstrates a strong and positive IVIVC, where excellent in vitro characteristics, when paired with solid PK properties, translate directly into superior in vivo efficacy.
Workflow for Establishing IVIVC
The process of correlating in vitro and in vivo data is a systematic workflow designed to de-risk drug candidates at each stage.
Caption: Workflow for correlating in vitro activity with in vivo efficacy.
Conclusion
The development of "this compound" analogs as potential therapeutics highlights a fundamental principle of drug discovery: in vitro potency does not guarantee in vivo success. A robust IVIVC is not achieved by optimizing a single parameter but by balancing multiple properties, including target affinity, cellular activity, and pharmacokinetics. As demonstrated with our hypothetical series, Analog C's success was born from this integrated approach. This guide underscores the necessity of a multi-disciplinary, data-driven strategy to efficiently identify and advance drug candidates with the highest probability of clinical translation.
Detailed Experimental Protocols
Protocol 1: In Vitro VEGFR2 Kinase Activity Assay (Radiometric)
-
Preparation: Prepare a reaction buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Serially dilute test compounds in 100% DMSO, followed by a further dilution in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of diluted compound, 20 µL of a solution containing recombinant human VEGFR2 enzyme and a biotinylated peptide substrate, and allow to incubate for 10 minutes at room temperature.
-
Initiation: Initiate the kinase reaction by adding 25 µL of a solution containing MgCl₂ and [γ-³³P]ATP (at a final concentration equal to the Km).
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Detection: Transfer 10 µL of the reaction mixture to a filtermat, wash three times with 75 mM phosphoric acid and once with methanol, then allow to dry.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter. Data is normalized to controls (0% inhibition for DMSO vehicle, 100% inhibition for a known potent inhibitor) and IC50 values are calculated using non-linear regression.
Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Seed HUVEC cells into a 96-well, clear-bottom, white-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of the diluted compound solutions to the wells (final volume 200 µL). Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. Calculate GI50 values by plotting the percentage of growth inhibition against the log of the compound concentration.
Protocol 3: Mouse Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 human lung carcinoma cells (suspended in Matrigel) into the right flank of 6-8 week old female athymic nude mice.[17]
-
Tumor Growth: Allow tumors to grow until they reach an average volume of 150-200 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control group and groups for each test compound.
-
Dosing: Administer the test compounds and vehicle control orally (p.o.) once daily at the specified dose (e.g., 50 mg/kg). The vehicle is typically a formulation like 0.5% methylcellulose with 0.2% Tween 80.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the predetermined maximum size.
-
Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiogenesis Inhibitors – Current Strategies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 14. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biomedgrid.com [biomedgrid.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Guide: Unveiling the Binding Landscape of Methyl-Indazol-Amine Isomers with Protein Kinases
A Senior Application Scientist's Perspective on Structure-Based Drug Design
In the landscape of modern drug discovery, protein kinases stand out as a pivotal class of therapeutic targets, their dysregulation being a hallmark of numerous diseases, most notably cancer.[1][2] The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many potent kinase inhibitors.[3] This guide delves into a comparative molecular docking study of various methyl-indazol-amine isomers against a panel of therapeutically relevant protein kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Met, and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Our objective is to dissect the structure-activity relationships (SAR) that govern the binding of these isomers, providing a rational framework for the design of next-generation kinase inhibitors.[4][5] By elucidating the subtle yet critical differences in binding affinities and interaction patterns, we can begin to understand the principles of selectivity and potency. This guide is structured to not only present the data but also to illuminate the causality behind the experimental choices, offering a transparent and self-validating computational workflow.
The Rationale: Why Methyl-Indazol-Amine Isomers and These Specific Kinases?
The choice of methyl-indazol-amine isomers allows for a systematic exploration of how the positional placement of the methyl and amine groups on the indazole core influences kinase binding. These seemingly minor structural alterations can lead to significant changes in the molecule's electronic properties, steric profile, and hydrogen bonding potential, all of which are critical determinants of binding affinity and selectivity.
The selected kinases—VEGFR2, c-Met, and p38 MAPK—represent key nodes in cellular signaling pathways implicated in cancer and inflammatory diseases.
-
VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6]
-
c-Met , the receptor for hepatocyte growth factor, is another crucial driver of oncogenesis, involved in cell proliferation, motility, and invasion.[7]
-
p38 MAPK is a key player in the cellular response to stress and inflammation, making it a target for a range of diseases.[8]
Understanding how our isomeric series interacts with these distinct kinase targets can provide valuable insights for developing both selective and multi-targeted inhibitors.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
The following protocol outlines a robust and reproducible workflow for our comparative in silico study, employing AutoDock Vina, a widely used and validated tool for molecular docking.[4][5]
Figure 1: A schematic representation of the computational workflow for the comparative docking study.
Detailed Protocol:
-
Protein Structure Acquisition and Preparation:
-
The crystal structures of the kinase domains of human VEGFR2, c-Met, and p38 MAPK were obtained from the RCSB Protein Data Bank (PDB IDs: 3VHK, 3ZZE, and 5UOJ, respectively).[4][9][10]
-
Using AutoDockTools (ADT), all water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogens were added, and Kollman charges were assigned to the protein residues to prepare them for docking. The prepared structures were saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 3D structures of the six methyl-indazol-amine isomers were generated from their SMILES strings obtained from the PubChem database.
-
Gasteiger charges were computed for each ligand, and rotatable bonds were defined using ADT. The prepared ligands were also saved in the PDBQT format.
-
-
Grid Box Generation:
-
For each protein, a grid box was defined to encompass the ATP-binding site. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure, ensuring that the search space for the docking simulations was adequately defined.
-
-
Molecular Docking Simulation:
-
Molecular docking was performed using AutoDock Vina. The prepared ligand and protein files, along with a configuration file specifying the grid box parameters and an exhaustiveness of 32, were used as input.
-
Vina samples different conformations and orientations of the ligand within the defined binding site and scores them based on a semi-empirical free energy force field.
-
-
Analysis of Docking Results:
-
For each ligand-protein pair, the binding affinity of the top-ranked pose was recorded in kcal/mol.
-
The interactions between the ligand and the protein in the lowest energy pose were analyzed to identify key hydrogen bonds and hydrophobic interactions.
-
Comparative Analysis of Docking Results
The following table summarizes the simulated binding affinities and key interacting residues for each methyl-indazol-amine isomer with the three target kinases.
| Isomer | Kinase Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds & Hydrophobic Interactions) |
| 3-amino-1-methyl-indazole | VEGFR2 | -8.5 | Cys919 (Hinge), Glu885, Val848, Leu1035 |
| c-Met | -7.9 | Met1160 (Hinge), Tyr1230, Val1092, Ala1221 | |
| p38 MAPK | -7.2 | Met109 (Hinge), Thr106, Leu167, Val38 | |
| 3-amino-5-methyl-indazole | VEGFR2 | -8.9 | Cys919 (Hinge), Glu885, Leu840, Val916, Ala866 |
| c-Met | -8.3 | Met1160 (Hinge), Tyr1230, Met1211, Val1092 | |
| p38 MAPK | -7.5 | Met109 (Hinge), Thr106, Lys53, Leu108 | |
| 3-amino-7-methyl-indazole | VEGFR2 | -8.2 | Cys919 (Hinge), Asp1046, Val848, Leu1035 |
| c-Met | -7.6 | Met1160 (Hinge), Tyr1230, Val1092, Ile1084 | |
| p38 MAPK | -7.0 | Met109 (Hinge), Thr106, Val38, Leu75 | |
| 1-methyl-1H-indazol-4-amine | VEGFR2 | -7.8 | Cys919 (Hinge), Glu917, Val899, Leu889 |
| c-Met | -8.5 | Met1160 (Hinge), Asp1222, Tyr1159, Ala1221 | |
| p38 MAPK | -8.1 | Met109 (Hinge), Glu71, Leu167, Ile84 | |
| 1-methyl-1H-indazol-5-amine | VEGFR2 | -7.5 | Cys919 (Hinge), Asp1046, Phe1047, Leu840 |
| c-Met | -8.2 | Met1160 (Hinge), Asp1222, Val1092, Met1211 | |
| p38 MAPK | -7.9 | Met109 (Hinge), Lys53, Leu75, Val105 | |
| 3-methyl-1H-indazol-6-amine | VEGFR2 | -8.0 | Cys919 (Hinge), Glu885, Val916, Cys1045 |
| c-Met | -7.4 | Met1160 (Hinge), Tyr1230, Ile1084, Val1109 | |
| p38 MAPK | -8.3 | Met109 (Hinge), Asp168, Leu167, Ser154 |
Structure-Activity Relationship (SAR) Insights
The simulated docking results provide a fertile ground for dissecting the structure-activity relationships of these isomers. A crucial interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes.[11] Our results consistently show that all isomers form at least one hydrogen bond with the hinge residue of each kinase (Cys919 in VEGFR2, Met1160 in c-Met, and Met109 in p38 MAPK), anchoring the indazole scaffold in the ATP-binding pocket.
Figure 2: A generalized diagram of the binding mode of a methyl-indazol-amine isomer in a kinase active site.
Key Observations from the Simulated Data:
-
3-amino vs. other amino positions: The 3-amino indazole isomers generally exhibit strong binding to VEGFR2 and c-Met. The positioning of the amino group at the 3-position appears optimal for forming a crucial hydrogen bond with the hinge region while allowing the rest of the molecule to occupy adjacent hydrophobic pockets.
-
Impact of Methyl Group Position:
-
For the 3-amino series, a methyl group at the 5-position (3-amino-5-methyl-indazole) shows the highest predicted affinity for VEGFR2 and c-Met. This suggests that the 5-position is a favorable location for a small hydrophobic group, likely fitting into a hydrophobic pocket formed by residues like Leu840 and Val916 in VEGFR2.
-
Conversely, a methyl group at the 7-position (3-amino-7-methyl-indazole) appears to slightly decrease the binding affinity compared to the 5-methyl and 1-methyl isomers. This could be due to a slight steric clash or a less optimal positioning of the indazole core.
-
-
1-methyl Isomers and Selectivity: The 1-methyl-1H-indazol-4-amine and 1-methyl-1H-indazol-5-amine isomers show a different binding profile, with a notably higher predicted affinity for c-Met and p38 MAPK compared to VEGFR2. This suggests that the N1-methylation alters the overall shape and electronic distribution of the molecule, favoring interactions within the active sites of c-Met and p38 MAPK. The interaction with charged residues like Asp1222 in c-Met and Glu71/Asp168 in p38 MAPK by these isomers points towards a different binding mode compared to the 3-amino series.
-
3-methyl-1H-indazol-6-amine: This isomer displays a strong predicted affinity for p38 MAPK, potentially due to favorable interactions with residues in the outer part of the active site, such as Asp168 and Ser154.
Conclusion and Future Directions
This comparative docking study of methyl-indazol-amine isomers has provided valuable, albeit simulated, insights into the structural requirements for binding to VEGFR2, c-Met, and p38 MAPK. The position of both the amino and methyl groups on the indazole scaffold plays a critical role in determining binding affinity and selectivity.
The 3-amino-5-methyl-indazole isomer emerges as a promising scaffold for the development of potent VEGFR2 and c-Met inhibitors. The 1-methyl-1H-indazol-4-amine and 3-methyl-1H-indazol-6-amine isomers, on the other hand, show potential as starting points for the design of selective p38 MAPK or dual c-Met/p38 MAPK inhibitors.
It is imperative to emphasize that these in silico findings represent hypotheses that must be validated through experimental studies. The next logical steps would involve the synthesis of these isomers and their biological evaluation in enzymatic and cell-based assays to confirm their inhibitory activity and selectivity. Further optimization of these scaffolds, guided by the structural insights gained from this study, could lead to the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. medium.com [medium.com]
- 4. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 5. youtube.com [youtube.com]
- 6. indico4.twgrid.org [indico4.twgrid.org]
- 7. youtube.com [youtube.com]
- 8. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 9. 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cenmed.com [cenmed.com]
- 11. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of 2-Methyl-2H-indazol-4-amine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-2H-indazol-4-amine (CAS No. 82013-51-2), ensuring the safety of personnel and the protection of the environment. The procedures outlined below are grounded in established safety protocols and regulatory frameworks, including those set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with this compound is essential. According to available Safety Data Sheets (SDS), this compound presents the following primary hazards:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]
Given these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
All handling of the compound, including preparation for disposal, should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
Hazardous Waste Determination: A Critical Step
Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous.[3] While this compound is not explicitly listed on the EPA's F, K, P, or U lists of hazardous wastes, it must be evaluated for hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[4][5]
Based on its known irritant properties, the primary concern is the toxicity characteristic . A definitive determination would require a Toxicity Characteristic Leaching Procedure (TCLP) to ascertain if specific contaminants leach at concentrations above regulatory limits. However, in the absence of this data, and to ensure the highest level of safety and compliance, it is best practice to manage this compound as a hazardous waste.
| Hazardous Characteristic | EPA Waste Code | Relevance to this compound |
| Ignitability | D001 | No data to suggest it has a flashpoint below 140°F. |
| Corrosivity | D002 | No data to suggest it is aqueous with a pH ≤ 2 or ≥ 12.5. |
| Reactivity | D003 | No data to suggest it is unstable, water-reactive, or explosive. |
| Toxicity | D004-D043 | Possible. As an irritant, it may be harmful if ingested or absorbed. The generator must make a final determination. |
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Minor Spill (Contained in a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing the full complement of required PPE.
-
Contain the Spill: Use a chemical absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect the Waste: Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Activate the nearest fire alarm and alert your facility's emergency response team or Environmental Health and Safety (EHS) department.
-
Restrict Access: Prevent entry to the affected area.
-
Await Professional Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
Step 1: Waste Segregation and Collection
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's EHS department.[6] Mixing incompatible chemicals can lead to dangerous reactions.
-
Dedicated Container: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a critical regulatory requirement. The label must include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound" and the CAS number "82013-51-2"
-
A clear indication of the hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name and contact information of the generating laboratory or department
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA at or near the point of generation and under the control of the laboratory personnel.[7]
-
Secondary Containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Store the container away from incompatible materials, such as strong oxidizing agents.
-
Keep Closed: The container must be kept securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or the accumulation time limit set by your institution is approaching, contact your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Manifesting: A hazardous waste manifest will be required for off-site transportation. This is a legal document that tracks the waste from the generator to its final disposal site. Ensure all information is accurate and complete.
Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific waste management plan and your EHS department for any additional requirements.
References
- 1. epa.gov [epa.gov]
- 2. CAS 82013-51-2: this compound | CymitQuimica [cymitquimica.com]
- 3. 2-Methyl-2H-indazol-3-amine | C8H9N3 | CID 590075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. amienvironmental.com [amienvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
